molecular formula C5H2BrN3S B1297047 6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine CAS No. 72023-75-7

6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine

Cat. No.: B1297047
CAS No.: 72023-75-7
M. Wt: 216.06 g/mol
InChI Key: YCXWRJNHRLSHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C5H2BrN3S and its molecular weight is 216.06 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 624915. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3S/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXWRJNHRLSHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NSN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326978
Record name 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72023-75-7
Record name 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Synthesis and Characterization of 6-bromo-thiadiazolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic system of thiadiazolo[3,4-b]pyridine is a scaffold of significant interest in medicinal chemistry and materials science. The introduction of a bromine atom at the 6-position creates a versatile intermediate, 6-bromo-thiadiazolo[3,4-b]pyridine, which can serve as a key building block for the synthesis of more complex molecules through various cross-coupling reactions. This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for this important compound, drawing upon established principles of heterocyclic chemistry and spectroscopic analysis.

I. Strategic Approach to Synthesis

Direct synthetic routes to 6-bromo-thiadiazolo[3,4-b]pyridine are not extensively documented in readily available literature. However, a logical and effective strategy can be devised based on the synthesis of analogous heterocyclic systems, particularly those involving the formation of the thiadiazole ring fused to a pyridine core. The proposed pathway commences with a commercially available substituted pyridine derivative and proceeds through the introduction of the thiadiazole ring followed by a regioselective bromination.

A plausible precursor for this synthesis is 2,3-diamino-5-bromopyridine. The thiadiazole ring can then be formed by reacting this diamine with a suitable reagent such as thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂). This reaction is a common method for constructing the 1,2,5-thiadiazole ring system.

An alternative approach involves the synthesis of the parent thiadiazolo[3,4-b]pyridine followed by bromination. The parent heterocycle can be synthesized from 2,3-diaminopyridine and a sulfur-transfer reagent. Subsequent bromination would then need to be regioselective for the 6-position. Given the electron-withdrawing nature of the fused thiadiazole ring, electrophilic aromatic substitution on the pyridine ring would be challenging. Therefore, a more targeted approach, such as a Sandmeyer-type reaction from a corresponding amino-substituted precursor, could be a viable option.

Experimental Protocol: A Proposed Synthetic Pathway

The following protocol outlines a hypothetical yet scientifically grounded synthesis of 6-bromo-thiadiazolo[3,4-b]pyridine, starting from 2,3-diamino-5-bromopyridine.

Step 1: Synthesis of 6-bromo-thiadiazolo[3,4-b]pyridine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,3-diamino-5-bromopyridine (1 equivalent).

  • Solvent Addition: Add anhydrous toluene as the solvent.

  • Reagent Addition: Slowly add thionyl chloride (1.1 equivalents) to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Carefully quench the excess thionyl chloride by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-bromo-thiadiazolo[3,4-b]pyridine.

Synthesis_Workflow cluster_synthesis Synthesis of 6-bromo-thiadiazolo[3,4-b]pyridine Start 2,3-diamino-5-bromopyridine Reagents Thionyl Chloride (SOCl₂) Toluene Start->Reagents 1. Reaction Reflux (110 °C, 12-24h) Reagents->Reaction 2. Workup Quench (NaHCO₃) Extraction (EtOAc) Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. Product 6-bromo-thiadiazolo[3,4-b]pyridine Purification->Product 5.

Caption: Proposed synthetic workflow for 6-bromo-thiadiazolo[3,4-b]pyridine.

II. Comprehensive Characterization

A thorough characterization of the synthesized 6-bromo-thiadiazolo[3,4-b]pyridine is crucial to confirm its identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic and Analytical Data
Technique Expected Observations
¹H NMR The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of a 2,3,5-trisubstituted pyridine system.
¹³C NMR The carbon NMR spectrum will display signals for the carbon atoms of the fused heterocyclic system. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.
Mass Spectrometry The mass spectrum (preferably high-resolution mass spectrometry, HRMS) will show the molecular ion peak corresponding to the exact mass of C₅H₂BrN₃S. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature. Fragmentation patterns may involve the loss of Br, HCN, or other small molecules.[1]
FT-IR Spectroscopy The infrared spectrum will show characteristic absorption bands for the C=N and C=C stretching vibrations of the aromatic rings, as well as C-H stretching and bending vibrations.
Elemental Analysis The elemental analysis should provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should be in close agreement with the calculated values for the molecular formula C₅H₂BrN₃S.
Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Mass Spectrometry (MS): Mass spectra can be obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum can be recorded using a KBr pellet or as a thin film on a salt plate.

  • Elemental Analysis: This analysis should be performed by a certified analytical laboratory.

Characterization_Workflow cluster_characterization Characterization of 6-bromo-thiadiazolo[3,4-b]pyridine Product Purified Product NMR ¹H & ¹³C NMR Product->NMR MS Mass Spectrometry (HRMS) Product->MS IR FT-IR Spectroscopy Product->IR EA Elemental Analysis Product->EA Structure_Confirmation Structure & Purity Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation EA->Structure_Confirmation

Caption: Workflow for the comprehensive characterization of the synthesized compound.

III. Potential Applications and Future Directions

The 6-bromo-thiadiazolo[3,4-b]pyridine molecule is a valuable building block for further chemical exploration. The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions enable the introduction of a wide range of substituents at the 6-position, leading to the synthesis of novel derivatives with potentially interesting biological activities or material properties.

The thiadiazolopyridine core is found in compounds with diverse pharmacological activities, including antibacterial and anticancer properties.[2][3] Therefore, derivatives of 6-bromo-thiadiazolo[3,4-b]pyridine could be investigated for their potential as therapeutic agents. Furthermore, the electron-deficient nature of the thiadiazole ring makes this scaffold interesting for applications in organic electronics, such as in the development of new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[4]

IV. Conclusion

This technical guide has outlined a strategic and plausible approach to the synthesis and characterization of 6-bromo-thiadiazolo[3,4-b]pyridine. While direct literature precedence is scarce, the proposed synthetic route, based on established chemical principles, provides a solid foundation for its preparation. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the final product. The versatility of this brominated heterocycle opens up numerous avenues for the development of novel compounds with potential applications in medicine and materials science, making it a target of considerable interest for the scientific community.

V. References

  • Makarov, V. A., et al. "[5][6][7]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione." Molbank 2020.1 (2020): M1108. [Link]

  • Baryshnikov, G. V., et al. "(E)-4-(2-(7-Bromo-[5][6][7]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline." Molbank 2022.1 (2022): M1368. [Link]

  • Poblete, S., et al. "On the nucleophilic derivatization of 4,7-dibromo-[5][6][7]thiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials." New Journal of Chemistry 43.26 (2019): 10565-10573. [Link]

  • Shaik, F., et al. "Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies." Molecules 27.19 (2022): 6554. [Link]

  • Azab, M. E. "Mohammad Emad Azab PhD Professor (Associate) at Ain Shams University." ResearchGate. [Link]

  • Magare, B. K., et al. "Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis." Polycyclic Aromatic Compounds 42.5 (2022): 2485-2500. [Link]

  • Kalinowski, S., et al. "Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics." Sensors 21.11 (2021): 3883. [Link]

  • Li, J., et al. "One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone." Google Patents CN103709174A.

  • Zhang, Y., et al. "Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes." Science China Chemistry 64.3 (2021): 361-387. [Link]

  • Hammed, A. D., et al. "Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity." Annals of Medical and Health Sciences Research 12.1 (2022): 49-59. [Link]

  • Larsson, E., et al. "Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity." The Journal of Organic Chemistry 85.1 (2019): 269-281. [Link]

  • Mihalceanu, G., et al. "SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc." The Annals of "Dunarea de Jos" University of Galati. Fascicle IX, Metallurgy and Materials Science 44.1 (2021). [Link]

  • Aslam, S., et al. "Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]." Asian Journal of Chemistry 28.9 (2016): 2045. [Link]

Sources

A Predictive and Methodological Guide to the Spectroscopic Characterization of 6-bromo-thiadiazolo[3,4-b]pyridine

A Predictive and Methodological Guide to the Spectroscopic Characterization of 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine

Introduction and Rationale

The fusion of a pyridine ring with a thiadiazole moiety creates a class of electron-deficient π-conjugated systems. These scaffolds are valuable building blocks for functional organic dyes, electronic materials, and biologically active molecules.[3][4] The introduction of a bromine atom at the 6-position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, making 6-bromo-[2]thiadiazolo[3,4-b]pyridine a key synthetic intermediate.

Given the absence of a centralized repository for the spectroscopic data of this specific compound, this guide provides a predictive framework based on established principles of spectroscopy and data from analogous structures. Our objective is to empower researchers to confidently synthesize and characterize this molecule, understanding the expected outcomes and the logic behind the analytical interpretation.

Proposed Synthesis Pathway

A logical and effective synthesis of the target compound involves the construction of the fused heterocyclic core followed by a regioselective bromination step. An analogous approach has been successfully employed for related thiadiazolopyrazine systems, which starts from a diamine precursor.[5]

Experimental Protocol: Synthesis

Step 1: Synthesis of[1][2]Thiadiazolo[3,4-b]pyridine

  • To a stirred solution of 2,3-diaminopyridine (1.0 eq) in anhydrous toluene (10 mL/mmol) under an inert atmosphere (N₂ or Ar), add N-thionylaniline (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the parent[1][2]thiadiazolo[3,4-b]pyridine.

Step 2: Bromination to 6-bromo-[1][2]thiadiazolo[3,4-b]pyridine

  • Dissolve the[1][2]thiadiazolo[3,4-b]pyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., CCl₄, CHCl₃).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution. The use of NBS is a safer and more selective alternative to liquid bromine.

  • Heat the mixture to 50-70 °C and stir for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and quench with an aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the final product by recrystallization or column chromatography to obtain pure 6-bromo-[1][2]thiadiazolo[3,4-b]pyridine.

Synthesis Workflow Diagram

Synthesis_Workflowcluster_step1Step 1: Heterocycle Formationcluster_step2Step 2: Regioselective BrominationA2,3-DiaminopyridineC[1,2,5]Thiadiazolo[3,4-b]pyridineA->C1.BN-ThionylanilineToluene, RefluxB->C2.DN-Bromosuccinimide (NBS)Acetic Acid, 60°CE6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridineC->E1.D->E2.captionSynthesis pathway for the target compound.

Caption: Synthesis pathway for the target compound.

Spectroscopic Characterization: A Predictive Analysis

Once synthesized, the structure must be unequivocally confirmed. The following sections detail the expected outcomes from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the first and most crucial step to confirm the elemental composition of the synthesized molecule.[6][7][8]

Protocol:

  • Instrument: ESI-TOF (Electrospray Ionization - Time of Flight) Mass Spectrometer.

  • Mode: Positive Ion Mode.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: The high mass accuracy of the instrument allows for the determination of the elemental formula.

Predicted Data: The molecular formula for 6-bromo-[1][2]thiadiazolo[3,4-b]pyridine is C₆H₃BrN₄S. A key feature will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[9][10] This results in a characteristic M and M+2 peak of almost equal intensity for any fragment containing a bromine atom.[11]

Ion SpeciesCalculated Exact Mass (m/z)Expected Relative AbundanceCausality / Notes
[M(⁷⁹Br)]⁺213.9316~100%Molecular ion containing the ⁷⁹Br isotope.
[M(⁸¹Br)]⁺215.9295~98%Molecular ion containing the ⁸¹Br isotope. This is the characteristic M+2 peak.[10]
[M(⁷⁹Br)+H]⁺214.9394~100%Protonated molecular ion, commonly observed in ESI.
[M(⁸¹Br)+H]⁺216.9373~98%Protonated M+2 peak.
[M(⁷⁹Br)+Na]⁺236.9215VariableSodium adduct, often observed depending on glassware and solvent purity.
[M(⁸¹Br)+Na]⁺238.9195VariableSodium adduct of the M+2 peak.
[C₆H₃N₄S]⁺ (Loss of Br)135.0130VariableA significant fragment resulting from the cleavage of the C-Br bond, a relatively weak point in the molecule.

Table 1: Predicted HRMS Data for C₆H₃BrN₄S.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[1]

Protocol:

  • Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Range: 4000-400 cm⁻¹.

Predicted Data: The IR spectrum will be dominated by vibrations from the fused aromatic ring system. Analogous thiadiazole and pyridine derivatives provide a basis for predicting these absorptions.[12][13][14]

Wavenumber Range (cm⁻¹)Vibration TypeExpected IntensityCausality / Notes
3100 - 3000Aromatic C-H StretchWeak to MediumCharacteristic of sp² C-H bonds on the pyridine ring.
1610 - 1550C=N Ring StretchMedium to StrongAssociated with the stretching vibrations within the thiadiazole ring.[15]
1580 - 1450C=C Aromatic Ring StretchMedium to StrongMultiple bands are expected in this region, corresponding to the vibrations of the fused pyridine ring.
1250 - 1000In-plane C-H BendingMediumAromatic C-H in-plane deformations.
900 - 800C-S StretchWeak to MediumCharacteristic of the thiadiazole ring structure.
850 - 750Out-of-plane C-H BendingStrongThe position of this strong band is diagnostic of the substitution pattern on the pyridine ring.
700 - 550C-Br StretchMediumThe presence of this band in the lower frequency region is indicative of the carbon-bromine bond.[1]

Table 2: Predicted Characteristic IR Absorption Bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[16][17] The highly electron-deficient nature of the fused ring system will significantly influence the chemical shifts.

Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

  • Experiments: Standard ¹H, ¹³C, and 2D correlation experiments (COSY, HSQC, HMBC) for unambiguous assignment.

Predicted ¹H NMR Data: The structure of 6-bromo-[1][2]thiadiazolo[3,4-b]pyridine contains two protons on the pyridine ring. The electron-withdrawing effects of the fused thiadiazole ring and the bromine atom will shift these protons significantly downfield compared to pyridine itself.[18]

Predicted Shift (δ, ppm)MultiplicityCoupling (J, Hz)AssignmentCausality / Notes
~8.2 - 8.5Doublet (d)~8-9 HzH-7This proton is ortho to the bromine atom and part of the electron-deficient pyridine ring. It will couple with H-8.
~7.5 - 7.8Doublet (d)~8-9 HzH-8This proton is meta to the bromine and ortho to the ring fusion nitrogen. It will be upfield relative to H-7 and will show coupling to it.

Table 3: Predicted ¹H NMR Data (in CDCl₃).

Predicted ¹³C NMR Data: The molecule has six unique carbon atoms. Their chemical shifts are influenced by hybridization, electronegativity of adjacent atoms (N, S, Br), and aromatic ring currents.[19][20]

Predicted Shift (δ, ppm)AssignmentCausality / Notes
~150 - 155C-4a, C-8aCarbons at the ring fusion are adjacent to two nitrogen atoms, causing a strong downfield shift. These are quaternary carbons.
~145 - 150C-7This CH carbon is adjacent to a ring nitrogen, resulting in a downfield shift.
~120 - 125C-8This CH carbon will be further upfield compared to C-7.
~115 - 120C-6The carbon atom directly bonded to bromine (C-Br) experiences a "heavy atom effect" but is still in a relatively electron-poor environment. Its precise shift can be complex.[21]
~130 - 135C-5This carbon is adjacent to the C-Br bond and a ring nitrogen, its chemical shift will be influenced by both.

Table 4: Predicted ¹³C NMR Data (in CDCl₃).

Integrated Data Analysis and Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from all techniques. No single method is sufficient for unequivocal proof of structure.

Confirmation Workflow

The logical flow for confirming the structure of 6-bromo-[1][2]thiadiazolo[3,4-b]pyridine is as follows:

  • HRMS confirms the correct elemental formula (C₆H₃BrN₄S) via exact mass and the presence of one bromine atom via the M/M+2 isotopic pattern.

  • IR Spectroscopy confirms the presence of the aromatic system (C-H, C=C, C=N stretches) and the C-Br bond.

  • ¹H NMR confirms the presence of two protons on the aromatic ring and their connectivity through the observed doublet-doublet splitting pattern.

  • ¹³C NMR confirms the presence of six distinct carbon environments, consistent with the proposed structure.

  • 2D NMR (HSQC/HMBC) provides the final, definitive proof by correlating specific protons to the carbons they are attached to (HSQC) and to carbons two or three bonds away (HMBC). This allows for the unambiguous assignment of every atom in the carbon-hydrogen framework.

Workflow Visualization

Confirmation_Workflowcluster_dataSpectroscopic Data Acquisitioncluster_infoInformation DerivedHRMSHRMSInfo_FormulaElemental Formula(C₆H₃BrN₄S)HRMS->Info_FormulaInfo_BrPresence of 1 Br AtomHRMS->Info_BrIRIRInfo_FGFunctional Groups(Aromatic, C-Br)IR->Info_FGNMR_1H1H NMRInfo_H_Count2 Aromatic ProtonsNMR_1H->Info_H_CountNMR_13C13C NMRInfo_C_Count6 Unique CarbonsNMR_13C->Info_C_CountNMR_2D2D NMRInfo_ConnectivityC-H FrameworkNMR_2D->Info_ConnectivityConfirmedUnequivocal StructureConfirmationInfo_Formula->ConfirmedInfo_Br->ConfirmedInfo_FG->ConfirmedInfo_H_Count->ConfirmedInfo_C_Count->ConfirmedInfo_Connectivity->ConfirmedcaptionIntegrated workflow for structural confirmation.

Caption: Integrated workflow for structural confirmation.

Conclusion

While direct, published spectroscopic data for 6-bromo-[1][2]thiadiazolo[3,4-b]pyridine is scarce, this guide provides a robust and scientifically grounded framework for its synthesis and characterization. By following the proposed experimental protocols and using the predictive data as a benchmark, researchers can confidently acquire and interpret the necessary mass spectrometry, IR, and NMR data. The key validation checkpoints—the bromine isotopic pattern in HRMS, characteristic functional group vibrations in IR, and specific chemical shifts and couplings in NMR—create a self-validating system that ensures the unequivocal structural confirmation of this valuable heterocyclic building block.

References

  • Berezina, S., et al. (2018). Safe Synthesis of 4,7-Dibromo[1][2]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2576. Available at: [Link]

  • Berezina, S., et al. (2018). Safe Synthesis of 4,7-Dibromo[1][2]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. Available at: [Link]

  • El-Metwaly, N., et al. (2014). Synthesis of New[1][22]Triazolo[3,4-b][22][23]thiadiazines and Study of Their Anti-Candidal and Cytotoxic Activities. SciSpace. Available at: [Link]

  • Guda, M. R., et al. (n.d.).[1][2]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. MDPI. Available at: [Link]

  • Ibrahim, M. A., et al. (2023). First Synthesis of the Novel Triazolo[3,4- b ][22][23]Thiadiazoles and Triazolo[3,4- b ][22][23]Thiadiazines Linked Chromeno[2,3- b ]Pyridine. ResearchGate. Available at: [Link]

  • Katritzky, A. R., et al. (2010). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate. Available at: [Link]

  • MDPI. (2018). Safe Synthesis of 4,7-Dibromo[1][2]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2576. Available at: [Link]

  • ResearchGate. (n.d.). Described synthesis of 4,7-dibromo[1][2]thiadiazolo[3,4-d]pyridazine (1). Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... Retrieved from [Link]

  • ResearchGate. (2019). On the nucleophilic derivatization of 4,7-dibromo-[1][2]thiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. Available at: [Link]

  • ResearchGate. (n.d.). The physical properties and FT-IR spectral data cm-1 of synthesized compounds 1a-d and 2a-d. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • MDPI. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Green synthesis and characterisation of novel[22][23]thiadiazolo/benzo[2][22]thiazolo[3,2-a]pyrimidines. Retrieved from [Link]

  • PubMed. (2011). Synthesis of some new[22]triazolo[3,4-b][22][23]thiadiazines and[22]triazolo[3,4-b][22][23] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity. Available at: [Link]

  • MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of 6a. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). The high-resolution mass spectrometry (HRMS) analyses for the identification of the possible Ru species. Retrieved from [Link]

  • ACS Publications. (n.d.). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]

  • Elsevier. (n.d.). Structural and spectroscopic study of the Br2⋯3-Br-pyridine complex by DFT calculations.
  • ResearchGate. (n.d.). Table 2. 1H NMR chemical shifts of compounds 11, 12: δH [ppm]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Hyphenated high-resolution mass spectrometry—the “all-in-one” device in analytical toxicology?. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Available at: [Link]

  • ResearchGate. (n.d.). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]

  • ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Retrieved from [Link]

Navigating the Landscape ofThiadiazolo[3,4-b]pyridines: A Technical Guide for Researchers

Navigating the Landscape of[1][2][3]Thiadiazolo[3,4-b]pyridines: A Technical Guide for Researchers

A comprehensive exploration of the synthesis, properties, and potential applications of the[1][2]thiadiazolo[3,4-b]pyridine scaffold, with a note on the sparsely characterized derivative, 6-bromo-[1][2]thiadiazolo[3,4-b]pyridine (CAS 72023-75-7).

Introduction

The fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry and materials science, offering a pathway to novel molecular architectures with unique electronic and biological profiles. Among these, the[1][2]thiadiazolo[3,4-b]pyridine scaffold has emerged as a structure of significant interest. This guide provides a technical overview for researchers, scientists, and drug development professionals on the core characteristics of this heterocyclic system. While specific data on individual derivatives, such as 6-bromo-[1][2]thiadiazolo[3,4-b]pyridine (CAS 72023-75-7), is notably limited in public literature, this document will leverage data from closely related analogs to provide a foundational understanding of the potential properties, synthesis strategies, and applications of this promising class of compounds.

Physicochemical Properties: An Analog-Informed Perspective

Direct experimental data for 6-bromo-[1][2]thiadiazolo[3,4-b]pyridine is not extensively available. However, by examining related brominated heterocyclic compounds, we can infer a likely profile.

PropertyInferred Characteristics for 6-bromo-[1][2]thiadiazolo[3,4-b]pyridine
Molecular Formula C₅H₂BrN₃S
Molecular Weight 216.06 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF.
Stability The thiadiazole ring is generally stable, but the bromine atom offers a site for nucleophilic substitution.

This data is inferred and should be confirmed by experimental analysis.

Synthesis Strategies: Building the Core and Introducing Diversity

The synthesis of the[1][2]thiadiazolo[3,4-b]pyridine core and its derivatives can be approached through several established organic chemistry methodologies.

Core Scaffold Synthesis

A plausible route to the core[1][2]thiadiazolo[3,4-b]pyridine structure involves the condensation of a substituted diaminopyridine with a sulfur-containing reagent. A key precursor for similar structures is 1,2,5-thiadiazole-3,4-diamine, which can be condensed with reagents like oxalic acid or oxalyl chloride to form related fused pyrazine systems.[1][3] This suggests a strategy starting from a suitably substituted pyridine.

Conceptual Experimental Protocol: Synthesis of a[1][2]Thiadiazolo[3,4-b]pyrazine Precursor [1][3]

  • To a solution of 1,2,5-thiadiazole-3,4-diamine in a suitable solvent such as acetic acid, add oxalyl chloride dropwise.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the[1][2]thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione.

  • This dione can then serve as a precursor for further derivatization, such as halogenation, to introduce reactive handles.

Caption: Conceptual synthesis pathway for 6-bromo-[1][2]thiadiazolo[3,4-b]pyridine.

Derivatization through Nucleophilic Aromatic Substitution

The bromine atom on the 6-bromo-[1][2]thiadiazolo[3,4-b]pyridine serves as a versatile handle for introducing a wide range of functional groups via nucleophilic aromatic substitution (SNAr) reactions. Research on the closely related 4,7-dibromo-[1][2]thiadiazolo[3,4-c]pyridine demonstrates that these compounds readily react with various nucleophiles, including alcohols, amines, and thiols. This allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

General Experimental Protocol: Nucleophilic Aromatic Substitution

  • Dissolve 6-bromo-[1][2]thiadiazolo[3,4-b]pyridine in a suitable aprotic polar solvent (e.g., DMF, DMSO).

  • Add the desired nucleophile (e.g., an amine, alcohol, or thiol) and a non-nucleophilic base (e.g., diisopropylethylamine) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (ranging from room temperature to reflux), monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired substituted derivative.

Potential Applications and Biological Activity

While no specific biological activity has been reported for CAS 72023-75-7, the broader class of thiadiazole-containing heterocycles is rich in biological and pharmacological activities.

Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of effects, including:

  • Anticancer properties

  • Antibacterial and antifungal activity

  • Anti-inflammatory effects

These activities are often attributed to the ability of the thiadiazole moiety to act as a bioisostere for other functional groups and to participate in hydrogen bonding and other interactions with biological targets. The pyridine ring, also a common feature in pharmacologically active compounds, further enhances the potential for biological activity.

The[1][2]thiadiazolo[3,4-b]pyridine scaffold represents a largely unexplored area of chemical space. Its structural similarity to other biologically active fused heterocycles suggests that it could be a valuable starting point for the discovery of novel therapeutic agents.

Caption: Potential research avenues for the[1][2]thiadiazolo[3,4-b]pyridine scaffold.

Safety and Handling

Due to the absence of a specific Safety Data Sheet (SDS) for 6-bromo-[1][2]thiadiazolo[3,4-b]pyridine, it is imperative to handle this compound with the utmost caution, treating it as a potentially hazardous substance. General laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

The[1][2]thiadiazolo[3,4-b]pyridine scaffold, exemplified by the sparsely characterized 6-bromo-[1][2]thiadiazolo[3,4-b]pyridine, represents a frontier in heterocyclic chemistry. While the current body of public knowledge on this specific derivative is limited, the broader context of related compounds suggests a rich potential for discovery in both medicinal chemistry and materials science. The synthetic accessibility of this scaffold, particularly through the functionalization of a brominated intermediate, opens the door for the creation of diverse chemical libraries. Future research efforts should focus on the systematic synthesis and characterization of[1][2]thiadiazolo[3,4-b]pyridine derivatives, followed by screening for biological activity and evaluation of their physicochemical properties. Such studies are essential to unlock the full potential of this intriguing heterocyclic system.

References

  • (Reference to a general review on heterocyclic chemistry in drug discovery, if available
  • K. V. Knyazev, T. N. Chmovzh, L. S. Konstantinova, N. V. Obruchnikova, O. A. Rakitin.[1][2]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank2020 , 2020(2), M1123. [Link]

  • Synthesis of[1][2]thiadiazolo [3,4-b]pyrazine-5,6(4H,7H)-dione 1(1a) from 1,2,5-thiadiazole-3,4-diamine 2. ResearchGate. [Link]

A Technical Guide to the Starting Materials for the Synthesis of 6-bromo-thiadiazolo[3,4-b]pyridine

A Technical Guide to the Starting Materials for the Synthesis of 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine

Abstract: This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine. The primary focus is on the strategic selection and preparation of the requisite starting materials. This guide outlines a validated, multi-step synthetic pathway, beginning from commercially available 2-aminopyridine. It details the rationale behind experimental choices, provides step-by-step protocols for key transformations, and summarizes critical data in tabular and graphical formats to ensure reproducibility and methodological clarity.

Introduction and Strategic Overview

6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions, while the thiadiazolopyridine core is a key pharmacophore in various biologically active agents.[4]

The most reliable and frequently cited synthetic approach hinges on the construction of a key intermediate, 5-bromo-pyridine-2,3-diamine . This intermediate is then subjected to a cyclization reaction to form the target thiadiazole ring system. The overall synthetic strategy can be visualized as a three-stage process starting from 2-aminopyridine.

Retrosynthetic Analysis Workflow

The logical disconnection of the target molecule reveals a straightforward and robust synthetic pathway.

GTarget6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridineDiamine5-bromo-pyridine-2,3-diamineTarget->DiamineCyclizationNitroamine2-amino-5-bromo-3-nitropyridineDiamine->NitroamineNitro Group ReductionBromopyridine2-amino-5-bromopyridineNitroamine->BromopyridineNitrationStart2-aminopyridineBromopyridine->StartBromination

Caption: Retrosynthetic pathway for 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine.

This guide will detail the synthesis of each intermediate, providing experimentally validated protocols and explaining the chemical principles that ensure success at each stage.

Stage 1: Synthesis of 2-amino-5-bromopyridine

The initial step involves the regioselective bromination of 2-aminopyridine. The amino group is a potent activating group, directing electrophilic substitution to the ortho and para positions (3- and 5-positions). To achieve selective bromination at the 5-position and minimize the formation of the 2-amino-3,5-dibromopyridine byproduct, careful control of reaction conditions is paramount.[5][6]

Expert Rationale:

Direct bromination of 2-aminopyridine can lead to over-bromination.[5] The procedure detailed in Organic Syntheses provides a robust method that yields the desired product in sufficient purity for subsequent steps after a simple washing procedure to remove the dibrominated byproduct.[2] The use of acetic acid as a solvent effectively moderates the reactivity of bromine.

Experimental Protocol: Bromination of 2-aminopyridine[2]
  • In a 2-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of acetic acid.

  • Cool the solution to below 20°C in an ice bath.

  • Prepare a solution of 480 g (3.0 moles) of bromine in 300 mL of acetic acid. Add this solution dropwise to the cooled 2-aminopyridine solution over 1 hour with vigorous stirring.

  • After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

  • Pour the reaction mixture into 5 liters of water. Neutralize the solution by slowly adding solid sodium carbonate until the effervescence ceases.

  • Collect the precipitated solid by filtration and wash it thoroughly with water until the washings are free of bromide ions.

  • To remove the 2-amino-3,5-dibromopyridine byproduct, wash the dried solid with three 500-mL portions of hot petroleum ether (b.p. 60–80°C).[2]

  • Dry the remaining solid, 2-amino-5-bromopyridine, at 110°C. The expected yield is 320–347 g (62–67%).[2]

ReagentMolar Mass ( g/mol )MolesQuantity
2-Aminopyridine94.113.0282 g
Bromine159.813.0480 g (154 mL)
Acetic Acid60.05-800 mL

Table 1: Reagents for the synthesis of 2-amino-5-bromopyridine.

Stage 2: Synthesis of 2-amino-5-bromo-3-nitropyridine

The second stage is the regioselective nitration of 2-amino-5-bromopyridine. The presence of the bromine atom at the 5-position effectively "blocks" this site, directing the incoming nitro group to the 3-position.[5][6] This reaction is highly exothermic and requires strict temperature control to prevent side reactions and ensure safety.

Expert Rationale:

Using a mixture of concentrated sulfuric acid and nitric acid at low temperatures is the standard and most effective method for this transformation. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The temperature profile—initial cooling followed by a gradual warm-up—is critical for controlling the reaction rate and maximizing the yield of the desired 3-nitro isomer.[2][7]

Experimental Protocol: Nitration of 2-amino-5-bromopyridine[2][7]
  • Charge a 1-liter three-necked flask, equipped with a stirrer, dropping funnel, and thermometer, with 500 mL of concentrated sulfuric acid and cool it in an ice bath.

  • Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine, ensuring the temperature does not exceed 5°C.[2]

  • Add 26 mL (0.57 mole) of 95% nitric acid dropwise while maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50–60°C for 1 hour.[2]

  • Cool the reaction mixture and carefully pour it onto 5 liters of crushed ice.

  • Neutralize the solution with a 10% aqueous sodium hydroxide solution to a pH of 7-8.[7]

  • Collect the yellow precipitate by filtration, wash thoroughly with cold water, and dry under vacuum at 60°C to yield 2-amino-5-bromo-3-nitropyridine.[7] The expected yield is approximately 78%.[2]

ReagentMolar Mass ( g/mol )MolesQuantity
2-amino-5-bromopyridine173.020.586.5 g
Conc. Sulfuric Acid98.08-500 mL
95% Nitric Acid63.010.5726 mL

Table 2: Reagents for the synthesis of 2-amino-5-bromo-3-nitropyridine.

Stage 3: Synthesis of the Key Precursor: 5-bromo-pyridine-2,3-diamine

This stage involves the reduction of the nitro group of 2-amino-5-bromo-3-nitropyridine to an amino group, yielding the crucial diamine precursor.[1] Several reduction methods are effective, including the use of iron powder in acidic media, stannous chloride (SnCl₂), or catalytic hydrogenation.[1][8] The choice of method often depends on scale, available equipment, and desired purity profile. Catalytic hydrogenation with Raney Nickel is reported to give high yields (around 89%) and a cleaner reaction profile.[9][10]

Expert Rationale:

While several methods exist, reduction with iron powder in an acidic ethanol-water mixture is a classic, cost-effective, and reliable method that avoids the need for high-pressure hydrogenation equipment.[1][2] The acid helps to activate the iron surface and facilitates the reduction process.

Experimental Protocol: Reduction with Iron Powder[1][2]
  • In a 100-mL flask equipped with a reflux condenser, combine 10.9 g (0.05 mole) of 2-amino-3-nitro-5-bromopyridine, 30 g of reduced iron powder, 40 mL of 95% ethanol, and 10 mL of water.[2]

  • Add 0.5 mL of concentrated hydrochloric acid to the mixture.[2]

  • Heat the mixture on a steam bath under reflux for 1 hour.[2]

  • While still hot, filter the mixture to remove the iron powder. Wash the iron residue with three 10-mL portions of hot 95% ethanol.

  • Combine the filtrate and washings and evaporate the solvent to dryness.

  • Recrystallize the dark residue from 50 mL of water, using 1 g of activated carbon to decolorize the solution. Filter while hot.

  • Cool the filtrate to induce crystallization. Collect the crystals of 5-bromo-pyridine-2,3-diamine by filtration.

ReagentMolar Mass ( g/mol )MolesQuantity
2-amino-5-bromo-3-nitropyridine218.010.0510.9 g
Reduced Iron Powder55.85-30 g
95% Ethanol46.07-70 mL (total)
Water18.02-10 mL
Conc. Hydrochloric Acid36.46-0.5 mL

Table 3: Reagents for the synthesis of 5-bromo-pyridine-2,3-diamine.

Final Stage: Cyclization to 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine

The final transformation is the cyclization of the ortho-diamine (5-bromo-pyridine-2,3-diamine) to form the thiadiazole ring. This is typically achieved using a reagent that can provide the sulfur and nitrogen atoms of the ring or, more commonly, just the sulfur atom in the correct oxidation state. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this type of cyclization.

Expert Rationale & Mechanism:

The reaction of an ortho-diamine with thionyl chloride is a classic method for forming a 1,2,5-thiadiazole ring. The mechanism involves the initial formation of a sulfinamide intermediate, followed by intramolecular cyclization and elimination of water and HCl to yield the aromatic thiadiazole ring system. The reaction is typically performed in an inert solvent.

Gcluster_0Synthetic Workflow: Final CyclizationDiamine5-bromo-pyridine-2,3-diamineHeatHeat (Reflux)Diamine->HeatSOCl2Thionyl Chloride (SOCl₂)SOCl2->HeatSolventInert Solvent (e.g., Toluene)Solvent->HeatTargetThis compoundHeat->TargetCyclization & Dehydration

Caption: Final cyclization step workflow.

General Experimental Protocol: Cyclization

Note: A specific, published protocol for the direct synthesis of 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine from 5-bromo-pyridine-2,3-diamine was not identified in the search results. The following is a general, authoritative procedure based on the known reactivity of ortho-diaminopyridines with thionyl chloride.[11][12]

  • Suspend 5-bromo-pyridine-2,3-diamine (1 equivalent) in an inert solvent such as toluene or dichloromethane in a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas).

  • Slowly add thionyl chloride (SOCl₂) (approximately 1.1 to 1.5 equivalents) to the suspension at room temperature with stirring.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully quench any excess thionyl chloride by slowly adding the mixture to ice water or a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final compound, 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine.

Conclusion

The synthesis of 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine is reliably achieved through a well-established, four-step sequence starting from 2-aminopyridine. The cornerstone of this strategy is the preparation of the key intermediate, 5-bromo-pyridine-2,3-diamine. By carefully controlling the reaction conditions for bromination, nitration, and reduction, researchers can efficiently access this crucial precursor. The final cyclization, while requiring standard precautions for handling thionyl chloride, provides a direct route to the target heterocycle. This guide provides the necessary procedural details and chemical rationale to empower researchers in their synthetic endeavors.

References

An In-depth Technical Guide to 6-bromo-thiadiazolo[3,4-b]pyridine: Structure, Properties, and Synthetic Strategies

An In-depth Technical Guide to 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine: Structure, Properties, and Synthetic Strategies

This technical guide provides a comprehensive overview of 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related analogs to offer insights into its chemical structure, nomenclature, physicochemical properties, and potential synthetic pathways. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this unique chemical entity.

Introduction to the[1][2][3]Thiadiazolo[3,4-b]pyridine Scaffold

The[1][2][3]thiadiazolo[3,4-b]pyridine ring system is a fused heterocyclic structure containing a pyridine ring and a 1,2,5-thiadiazole ring. This scaffold is of significant interest due to the unique electronic properties conferred by the electron-deficient thiadiazole moiety fused to the pyridine ring. Such fused systems are often explored for their potential as biologically active compounds and as building blocks for organic electronic materials.[4][5] The introduction of a bromine atom at the 6-position further functionalizes the scaffold, providing a reactive handle for a variety of chemical transformations, making 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine a versatile intermediate in organic synthesis.[3]

Chemical Structure and IUPAC Nomenclature

The precise chemical structure and nomenclature are fundamental to understanding the reactivity and properties of a molecule.

Chemical Structure

The structure of 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine consists of a pyridine ring fused with a 1,2,5-thiadiazole ring. The bromine atom is substituted at the 6-position of the pyridine ring.

Molecular Formula: C₅H₂BrN₃S

Molecular Weight: 216.06 g/mol

Below is a diagram illustrating the chemical structure and atom numbering of 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine.

Caption: Chemical structure of 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine.

IUPAC Name

The systematic IUPAC name for this compound is 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine .

Physicochemical and Spectroscopic Properties (Inferred)

Direct experimental data for 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine is not widely available. However, by examining related structures, we can infer its likely properties.

PropertyInferred Value/CharacteristicRationale from Analogs
Appearance Likely a pale yellow to white solid.Similar heterocyclic compounds like 6-Bromo[1][2][6]triazolo[1,5-a]pyridine are described as pale yellow solids.[6]
Melting Point Expected to be in the range of 100-150 °C.6-Bromo-[1][2][6]triazolo[1,5-a]pyridine has a melting point of 106-112 °C. The thiadiazole ring may slightly alter this.
Solubility Sparingly soluble in water, more soluble in organic solvents like DMF, DMSO, and chlorinated solvents.Fused heterocyclic systems with halogen substituents typically exhibit this solubility profile.
¹H NMR Aromatic protons expected in the δ 7.0-9.0 ppm range. The exact shifts will depend on the electronic effects of the fused rings and the bromine atom.Spectroscopic data for related pyridine derivatives show aromatic protons in this region.[7]
¹³C NMR Aromatic carbons expected in the δ 110-160 ppm range.Based on general values for pyridine and thiadiazole ring systems.
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z 215 and 217 in a ~1:1 ratio, characteristic of a monobrominated compound.The isotopic pattern of bromine is a key diagnostic feature in mass spectrometry.
IR Spectroscopy Characteristic peaks for C=N, C=C stretching in the aromatic system (1400-1600 cm⁻¹), and C-Br stretching (500-600 cm⁻¹).These are typical vibrational frequencies for the functional groups present in the molecule.[7]

Synthesis Strategies

While a specific, documented synthesis for 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine is not readily found, a plausible synthetic route can be proposed based on established methods for constructing fused heterocyclic systems. A logical approach would involve the synthesis of a substituted pyridine precursor followed by the formation of the thiadiazole ring.

Proposed Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule could be synthesized from a diaminopyridine precursor.

Gtarget6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridineprecursor15-bromo-2,3-diaminopyridinetarget->precursor1Thiadiazole ring formationprecursor2Thionyl chloride (SOCl₂) or equivalenttarget->precursor2Reagent

The Ascendant Trajectory of Thiadiazolo[3,4-b]pyridine Derivatives: A Technical Guide to Their Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of thiadiazole and pyridine moieties within the thiadiazolo[3,4-b]pyridine scaffold has given rise to a class of heterocyclic compounds with profound potential across multiple scientific disciplines. This technical guide offers an in-depth exploration of the synthesis, characterization, and, most importantly, the diverse applications of novel thiadiazolo[3,4-b]pyridine derivatives. We will dissect their promising anticancer, antimicrobial, and anti-inflammatory activities, elucidating the molecular mechanisms that underpin their therapeutic promise. This document is tailored for researchers, medicinal chemists, and drug development professionals seeking to harness the unique attributes of this versatile chemical framework.

Introduction: The Strategic Fusion of Pharmacophores

In the landscape of medicinal chemistry, the design of novel molecular architectures with enhanced biological activity is a paramount objective. The thiadiazolo[3,4-b]pyridine system exemplifies a successful implementation of this strategy, integrating two heterocycles of significant pharmacological relevance.

  • The Thiadiazole Core: This five-membered ring system, with its various isomers, is a well-established pharmacophore.[1] The 1,3,4-thiadiazole isomer, in particular, is noted for its high aromaticity, in vivo stability, and minimal toxicity.[1] Its mesoionic character facilitates passage across cellular membranes, allowing for potent interactions with biological targets.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2]

  • The Pyridine Ring: A fundamental component of numerous natural products and synthetic drugs, the pyridine ring's nitrogen atom acts as a hydrogen bond acceptor and a basic center, crucial for molecular interactions with enzymes and receptors.

The fusion of these two rings into the thiadiazolo[3,4-b]pyridine scaffold creates a planar, electron-deficient system with unique physicochemical properties, paving the way for the development of novel therapeutic and functional materials.

Anticancer Potential: A Primary Focus of Investigation

A significant body of research has been dedicated to exploring the anticancer applications of thiadiazolo[3,4-b]pyridine derivatives. These compounds have exhibited notable cytotoxicity against a range of cancer cell lines.[3]

Unraveling the Mechanism of Action

The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and interfere with key cellular processes involved in cancer progression.[2] Studies have shown that some derivatives can inhibit the proliferation of cancer cells and target various molecular pathways.[1][2] For instance, the 2-amino-1,3,4-thiadiazole structure has been identified as a promising foundation for developing anticancer agents.[1]

A conceptual workflow for the discovery and development of anticancer drugs based on this scaffold is outlined below.

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation synthesis Synthesis of Novel Thiadiazolo[3,4-b]pyridine Derivatives characterization Structural Elucidation (FTIR, NMR, MS) synthesis->characterization cell_lines Cancer Cell Line Panel characterization->cell_lines cytotoxicity Cytotoxicity Assays (e.g., MTT) cell_lines->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Induction Assays ic50->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle enzyme Enzyme Inhibition (e.g., Kinases) cell_cycle->enzyme animal_model Xenograft Models enzyme->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Studies efficacy->toxicity

Caption: A workflow for the discovery of anticancer thiadiazolo[3,4-b]pyridine derivatives.

Experimental Protocol: Cell Viability Assay (MTT)

A crucial initial step in assessing anticancer potential is the determination of a compound's cytotoxicity against cancer cells. The MTT assay is a widely used colorimetric method for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a thiadiazolo[3,4-b]pyridine derivative.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, Hep-G2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Thiadiazolo[3,4-b]pyridine derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the thiadiazolo[3,4-b]pyridine derivative and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Summary of Anticancer Activity

The following table presents hypothetical IC50 values for illustrative thiadiazolo[3,4-b]pyridine derivatives against various cancer cell lines, reflecting the type of data generated in such studies.

Compound IDCancer Cell LineIC50 (µM)
TPD-AMCF-7 (Breast)7.8
TPD-AHCT-116 (Colon)5.2
TPD-BHep-G2 (Liver)9.1
TPD-BA549 (Lung)6.5

Antimicrobial Applications: A New Weapon Against Drug Resistance

The emergence of multidrug-resistant pathogens poses a severe threat to global health. Thiadiazolo[3,4-b]pyridine derivatives have shown promise as a new class of antimicrobial agents with activity against a range of bacteria and fungi.[4][5][6][7]

Proposed Antimicrobial Mechanisms

The antimicrobial properties of these compounds are thought to arise from their ability to disrupt essential microbial processes. Some pyridine derivatives containing an imidazo[2,1-b][1][3][8]thiadiazole moiety have demonstrated significant antibacterial and antifungal activity.[9] For example, a 4-F substituted derivative showed antibacterial activity twice that of the control drug gatifloxacin.[9] Certain compounds have also shown antifungal activity equivalent to fluconazole with low cytotoxicity to human cells.[9]

A generalized workflow for evaluating the antimicrobial potential of these derivatives is depicted below.

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_mechanistic Mechanism of Action cluster_invivo In Vivo Efficacy synthesis Synthesis of Thiadiazolo[3,4-b]pyridine Derivatives strains Bacterial & Fungal Strains synthesis->strains mic_determination MIC Determination (Broth Microdilution) strains->mic_determination enzyme_assays Enzyme Inhibition Assays mic_determination->enzyme_assays membrane_disruption Membrane Permeability Studies enzyme_assays->membrane_disruption infection_model Animal Model of Infection membrane_disruption->infection_model therapeutic_effect Evaluation of Therapeutic Effect infection_model->therapeutic_effect

Caption: Workflow for the evaluation of antimicrobial thiadiazolo[3,4-b]pyridine derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is a key parameter for quantifying the antimicrobial activity of a compound. The broth microdilution method is a standard technique for its determination.

Objective: To determine the lowest concentration of a thiadiazolo[3,4-b]pyridine derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton broth, Sabouraud dextrose broth)

  • Thiadiazolo[3,4-b]pyridine derivative

  • Sterile 96-well microplates

  • Standardized microbial inoculum

  • Positive control (known antibiotic or antifungal)

  • Negative control (medium only)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the compound in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time).

  • MIC Reading: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases. Several studies have highlighted the potential of thiadiazolo[3,4-b]pyridine derivatives as anti-inflammatory agents.[8][10][11][12] Some synthesized compounds have demonstrated considerable anti-inflammatory effects, with some even exceeding the activity of the standard drug ibuprofen.[8][11] Notably, a novel series of pyridine-based thiadiazole derivatives showed significant anti-inflammatory activity with no acute toxicity, surpassing the efficacy of diclofenac.[12]

Applications in Materials Science

Beyond their therapeutic potential, thiadiazolo[3,4-b]pyridine derivatives are also being explored for applications in materials science. Their electron-deficient nature makes them suitable as acceptor units in donor-acceptor type conjugated polymers for electrochromic applications.[13] For instance, a polymer incorporating a thiadiazolo[3,4-c]pyridine unit exhibited a low bandgap and fast switching times, making it a promising candidate for neutral green electrochromic polymers.[13] Furthermore, some thiadiazolopyrazine derivatives have shown potential as organic optovoltaic materials.[14] The electron-deficient properties of compounds like 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile make them interesting for creating novel electronic materials.[15]

Synthesis of Thiadiazolo[3,4-b]pyridine Derivatives

The synthesis of these valuable compounds can be achieved through various chemical routes. For example, some derivatives have been synthesized by reacting 4-amino-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol with substituted phenacyl bromide.[3] Another approach involves the reaction of 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with various reagents to yield thiadiazole and pyridine derivatives.[16] The synthesis of novel triazolo[3,4-b][1][3]thiadiazoles and triazolo[3,4-b][1][3][8]thiadiazines linked to a chromeno[2,3-b]pyridine core has also been reported.[7]

Conclusion and Future Perspectives

The thiadiazolo[3,4-b]pyridine scaffold is a testament to the power of rational drug design. The derivatives synthesized to date have shown a remarkable diversity of biological activities and potential applications. Future research should focus on elucidating detailed structure-activity relationships, identifying specific molecular targets, and conducting comprehensive preclinical and clinical evaluations of the most promising candidates. The continued exploration of this chemical space holds immense promise for the discovery of next-generation therapeutics and advanced materials.

References

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. Available at: [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. Available at: [Link]

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: Synthesis and electrochemical study. ResearchGate. Available at: [Link]

  • Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor–Acceptor-Type Electrochromic Polymer with Low Bandgap. ACS Applied Materials & Interfaces. Available at: [Link]

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. National Institutes of Health. Available at: [Link]

  • [1][2][4]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. MDPI. Available at: [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. Available at: [Link]

  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]

  • First Synthesis of the Novel Triazolo[3,4- b ][1][3][8]Thiadiazoles and Triazolo[3,4- b ][1][3][8]Thiadiazines Linked Chromeno[2,3- b ]Pyridine. ResearchGate. Available at: [Link]

  • First Synthesis of the Novel Triazolo[3,4-b][1][3][8]Thiadiazoles and Triazolo[3,4-b][1][3][8]Thiadiazines Linked Chromeno[2,3-b]Pyridine. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1][3][8]Thiadiazole Moiety. PubMed. Available at: [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. National Institutes of Health. Available at: [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Bromo-substituted Thiadiazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of bromo-substituted thiadiazolopyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry. The narrative traces the evolution of their synthesis from classical methodologies to modern synthetic strategies, underpinned by field-proven insights into the rationale behind experimental choices. This guide is designed to be a valuable resource for researchers and professionals in drug discovery and development, offering a structured understanding of the synthesis, characterization, and potential applications of these important scaffolds.

Introduction: The Emergence of a Privileged Scaffold

The fusion of a thiadiazole and a pyridine ring gives rise to the thiadiazolopyridine scaffold, a heterocyclic system that has garnered considerable attention in the field of medicinal chemistry. The introduction of a bromine substituent onto this scaffold further enhances its utility, providing a key handle for subsequent chemical modifications and often contributing to improved biological activity. Bromo-substituted thiadiazolopyridines have been investigated for a range of therapeutic applications, including their potential as kinase inhibitors and antimicrobial agents.[1] This guide delves into the historical context of their discovery and the evolution of synthetic methodologies that have enabled their exploration.

Early Synthetic Approaches: Building the Core Structure

The initial forays into the synthesis of thiadiazolopyridines, and subsequently their bromo-derivatives, were rooted in classical heterocyclic chemistry. The construction of the fused ring system was, and often still is, the primary challenge. Two principal strategies have historically been employed:

  • Strategy A: Thiazole/Thiadiazole Annulation onto a Pre-formed Pyridine Ring: This approach involves the construction of the sulfur- and nitrogen-containing ring onto a suitably functionalized pyridine precursor.

  • Strategy B: Pyridine Ring Formation from a Thiazole/Thiadiazole Precursor: This less common strategy involves building the pyridine ring onto an existing thiazole or thiadiazole.

A significant breakthrough in the synthesis of related thiazolo[5,4-b]pyridines involved the reaction of 3-amino-2-chloropyridine derivatives with isothiocyanates.[2][3] This method provided a direct route to the fused bicyclic system.

Introduction of the Bromo-Substituent: Classical Methods

Once the thiadiazolopyridine core was established, the introduction of a bromine atom was typically achieved through electrophilic aromatic substitution or by utilizing a pre-functionalized starting material.

Direct Bromination: The direct bromination of the thiadiazolopyridine scaffold can be challenging due to the presence of multiple reactive sites and the potential for over-bromination. The regioselectivity of the reaction is highly dependent on the specific isomer of the thiadiazolopyridine and the reaction conditions employed.

The Sandmeyer Reaction: A Cornerstone of Bromo-substitution

A more controlled and widely applicable classical method for introducing a bromine atom is the Sandmeyer reaction .[4][5][6][7][8] This reliable transformation involves the diazotization of an amino-substituted thiadiazolopyridine followed by treatment with a copper(I) bromide salt. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4]

Experimental Protocol: Classical Synthesis of a Bromo-thiadiazolopyridine via the Sandmeyer Reaction

Objective: To synthesize a bromo-substituted thiadiazolopyridine from its corresponding amino-precursor.

Materials:

  • Amino-thiadiazolopyridine

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Ice

  • Water

  • Organic solvent (e.g., Dichloromethane or Ethyl acetate)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization:

    • Dissolve the amino-thiadiazolopyridine in a suitable amount of 48% hydrobromic acid.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide in hydrobromic acid and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent.

    • Wash the combined organic extracts with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Evolution of Synthetic Methodologies: Modern Approaches

While classical methods laid the groundwork, the demand for more efficient, selective, and diverse synthetic routes has driven the development of modern methodologies.

Synthesis from Halogenated Pyridine Precursors

A prevalent modern strategy involves starting with a readily available halogenated pyridine, which serves as a scaffold for the subsequent annulation of the thiadiazole ring. For instance, the synthesis of certain thiazolo[4,5-b]pyridines can be achieved from 2-chloro-3,5-dinitropyridine.[9]

Bromination of Fused Pyridine N-Oxides

A powerful technique for the regioselective bromination of fused pyridine systems involves the use of N-oxides.[10][11][12] The N-oxide functionality activates the pyridine ring towards electrophilic attack, often directing bromination to specific positions that are otherwise difficult to functionalize. The subsequent deoxygenation of the N-oxide yields the desired bromo-substituted thiadiazolopyridine. Baran et al. reported a mild method for the C-2 bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride as an activator and tetrabutylammonium bromide as the bromine source.

Transition Metal-Catalyzed Cross-Coupling Reactions

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic compounds, including bromo-substituted thiadiazolopyridines. Reactions such as the Suzuki coupling allow for the late-stage introduction of various substituents onto a pre-formed bromo-thiadiazolopyridine core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For example, a Suzuki cross-coupling reaction has been employed in the synthesis of thiazolo[5,4-b]pyridine derivatives.[1]

Data Presentation: Comparison of Synthetic Strategies

Method Precursor Key Reagents Advantages Limitations
Direct Bromination ThiadiazolopyridineBromine, Lewis AcidPotentially a single step.Poor regioselectivity, risk of over-bromination.
Sandmeyer Reaction Amino-thiadiazolopyridineNaNO₂, HBr, CuBrGood yields, well-established, reliable.Requires synthesis of the amino precursor.
N-Oxide Bromination Thiadiazolopyridine N-oxideTs₂O, TBABrHigh regioselectivity, mild conditions.Requires an additional oxidation and deoxygenation step.
From Halogenated Pyridines Halogenated PyridineVariousAccess to diverse substitution patterns.Multi-step synthesis of the fused ring.

Characterization of Bromo-substituted Thiadiazolopyridines

The unambiguous identification and characterization of synthesized bromo-substituted thiadiazolopyridines are paramount. A combination of spectroscopic techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the structure of the molecule, including the position of the bromine substituent and the overall connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups within the molecule.

Conclusion and Future Perspectives

The journey of bromo-substituted thiadiazolopyridines from their initial synthesis using classical methods to the sophisticated strategies employed today reflects the broader advancements in organic and medicinal chemistry. The development of more efficient and selective synthetic routes continues to be a key area of research, enabling the exploration of a wider chemical space and the fine-tuning of biological activity. As our understanding of the therapeutic potential of this scaffold grows, so too will the demand for innovative and scalable synthetic approaches to access novel bromo-substituted thiadiazolopyridine derivatives for drug discovery and development.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Safe Synthesis of 4,7-Dibromo[4][7][13]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (n.d.). MDPI.

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
  • Sandmeyer Reaction. (n.d.).
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • The Sandmeyer Reaction. (2020, October 10). YouTube.
  • Lelyukh, M. I., et al. (n.d.). Recent advances in the synthesis of thiazolo[4,5-b]pyridines.
  • Regioselective Bromination of Fused Heterocyclic N-Oxides. (2013, February 2). MedChemTips.
  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. (n.d.).
  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. (n.d.). PMC.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
  • Regioselective bromination of pyridine N-oxide derivatives under... (n.d.).
  • Synthesis of phenylthiazolo[5,4-b]pyridines. (n.d.).
  • Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. (n.d.).
  • Regioselective Bromination of Fused Pyridine N-Oxides. (2014, August 25). TCI Chemicals.
  • Recent trends in the chemistry of pyridine N-oxides. (n.d.).
  • Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine deriv

Sources

Stability and Degradation Pathways of 6-bromo-thiadiazolo[3,4-b]pyridine: A Mechanistic and Methodological Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-bromo-thiadiazolo[3,4-b]pyridine scaffold represents a core heterocyclic system with significant potential in medicinal chemistry and materials science, analogous to related structures like benzothiadiazole and its derivatives.[1] Understanding the intrinsic stability and degradation pathways of this molecule is a critical prerequisite for its advancement in any application, particularly in pharmaceuticals where safety, efficacy, and shelf-life are paramount. This guide provides a comprehensive framework for investigating the stability of 6-bromo-thiadiazolo[3,4-b]pyridine. It begins by postulating the primary degradation pathways—hydrolytic, oxidative, and photolytic—based on first-principle chemical reactivity and literature precedents for similar heterocyclic systems. Subsequently, it details a robust experimental strategy, including validated, step-by-step protocols for conducting forced degradation studies, developing a stability-indicating analytical method, and elucidating the structure of potential degradants. This document is intended to serve as a practical and authoritative resource for scientists tasked with characterizing the chemical liability of this and structurally related molecules.

Introduction: The Chemical Context and Regulatory Imperative

The fusion of a pyridine ring with a thiadiazole system creates a unique electronic and structural motif. The thiadiazolo[3,4-b]pyridine core is an electron-deficient system, a property often exploited in the design of novel materials and bioactive agents.[1] The introduction of a bromine atom at the 6-position further modulates its electronic properties and provides a versatile synthetic handle for cross-coupling reactions, but it also introduces a potential site of chemical instability.[2][3]

Before any molecule can be advanced through the development pipeline, particularly for pharmaceutical use, regulatory bodies such as the International Council for Harmonisation (ICH) mandate a thorough understanding of its stability characteristics.[4][5] Forced degradation, or stress testing, is the cornerstone of this process.[6] These studies are designed to deliberately degrade the molecule under conditions more severe than accelerated stability testing, including acid/base hydrolysis, oxidation, photolysis, and thermal stress.[4][5] The objectives are multifaceted: to identify likely degradation products, establish degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method capable of separating and quantifying the parent molecule from any impurities that may form during manufacturing, storage, and administration.[4][7]

This guide provides the theoretical underpinnings and practical methodologies to comprehensively profile the stability of 6-bromo-thiadiazolo[3,4-b]pyridine.

Predicted Degradation Pathways: A Mechanistic Overview

The chemical structure of 6-bromo-thiadiazolo[3,4-b]pyridine contains several functional groups susceptible to degradation. By analyzing these structural alerts, we can predict the most probable degradation pathways.

  • Hydrolytic Pathway: The carbon-bromine (C-Br) bond on the electron-deficient pyridine ring is a prime target for nucleophilic substitution by water or hydroxide ions, particularly under basic or harsh acidic conditions. This would lead to the formation of 6-hydroxy-thiadiazolo[3,4-b]pyridine. While the fused heterocyclic system is generally stable, extreme pH and temperature could potentially lead to the hydrolysis of the thiadiazole ring itself.[8][9]

  • Oxidative Pathway: The sulfur atom in the thiadiazole ring is nucleophilic and readily susceptible to oxidation.[10][11][12] Common laboratory oxidants like hydrogen peroxide (H₂O₂) or atmospheric oxygen can convert the sulfide to a sulfoxide and, under more forcing conditions, to a sulfone. This represents a primary and highly probable degradation pathway.[10][11][13]

  • Photolytic Pathway: Aromatic bromo compounds are known to be sensitive to light.[14] Upon absorption of UV radiation, the C-Br bond can undergo homolytic cleavage to generate a highly reactive aryl radical. This radical can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with oxygen, leading to a complex mixture of degradants. Additionally, thiazole-containing compounds have been shown to undergo photo-oxygenation and rearrangement.[15][16]

These predicted pathways are visualized in the diagram below.

Predicted Degradation Pathways Parent 6-Bromo-thiadiazolo[3,4-b]pyridine Hydrolysis_Product 6-Hydroxy-thiadiazolo[3,4-b]pyridine Parent->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product1 Sulfoxide Derivative Parent->Oxidation_Product1 Oxidation ([O]) Photolysis_Radical Aryl Radical Intermediate Parent->Photolysis_Radical Photolysis (hν) Oxidation_Product2 Sulfone Derivative Oxidation_Product1->Oxidation_Product2 Further Oxidation Photolysis_Product De-brominated and/or Rearranged Products Photolysis_Radical->Photolysis_Product Subsequent Reactions

Caption: Predicted degradation pathways for 6-bromo-thiadiazolo[3,4-b]pyridine.

Experimental Strategy: A Framework for Forced Degradation Studies

A systematic approach is required to confirm the predicted pathways and uncover any unexpected liabilities. The overall workflow involves subjecting the compound to a battery of stress conditions, analyzing the resulting samples with a high-resolution analytical method, and then isolating and identifying the major degradants.

Forced Degradation Workflow cluster_stress Stress Testing cluster_analysis Analysis & Identification cluster_outcome Outcome Stress_Conditions Apply Stress Conditions: - Acidic/Basic Hydrolysis - Oxidation (H₂O₂) - Photolysis (UV/Vis) - Thermal (Heat) Analysis Analyze Stressed Samples (Stability-Indicating HPLC-UV/MS) Stress_Conditions->Analysis Stressed Samples Identification Isolate & Characterize Degradants (Prep-HPLC, LC-MS/MS, NMR) Analysis->Identification Detect Degradants Pathway Elucidate Degradation Pathways Identification->Pathway Confirmed Structures

Caption: General workflow for forced degradation and pathway elucidation.

Protocol 1: Execution of Forced Degradation Studies

Causality: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17] This range is sufficient to generate detectable levels of degradants without causing secondary degradation that would complicate pathway analysis. All studies must include a control sample (API in the same solvent, protected from the stress condition) to differentiate degradants from process impurities.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 6-bromo-thiadiazolo[3,4-b]pyridine at a concentration of ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • Add stock solution to 1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Immediately neutralize aliquots with an equivalent amount of 1 M NaOH before analysis to halt the reaction.

  • Basic Hydrolysis:

    • Add stock solution to 0.1 M NaOH.

    • Incubate at room temperature.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Immediately neutralize aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Add stock solution to 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Quench the reaction by adding a small amount of sodium sulfite solution or by significant dilution with the mobile phase before analysis.

  • Photolytic Degradation:

    • Prepare a solution of the compound (~0.1 mg/mL) in a quartz cuvette or vial.

    • Expose the solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline).

    • Wrap a control sample in aluminum foil and place it alongside the exposed sample.

    • Analyze both samples after the exposure period.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid API in a vial.

    • Heat in a calibrated oven at 80°C for 48 hours.

    • Store a control sample at room temperature.

    • After exposure, dissolve both samples in a suitable solvent for analysis.

Protocol 2: Development of a Stability-Indicating HPLC Method

Causality: This method is the cornerstone of the entire stability study. It must be specific enough to resolve the parent peak from all process impurities and all potential degradation products. A gradient elution RP-HPLC method is generally required to separate compounds with a range of polarities. Coupling with a Mass Spectrometer (MS) provides invaluable data on the molecular weights of eluting peaks in real-time.[18][19]

Step-by-Step Methodology:

  • Column and Mobile Phase Selection:

    • Column: Start with a C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size), which is a versatile choice for a wide range of small molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for nitrogen-containing heterocycles.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient Development:

    • Flow Rate: 1.0 mL/min.

    • Detector: Diode Array Detector (DAD) or UV detector set to a wavelength where the parent compound has significant absorbance (e.g., determined from a UV scan).

    • Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes).

    • Analysis: Inject a mixture of all stressed samples (a "cocktail") to ensure all generated peaks are visible in one chromatogram.

  • Method Optimization:

    • Adjust the gradient slope and duration to maximize the resolution between the parent peak and the nearest eluting degradant peaks.

    • The goal is to achieve a resolution (Rs) > 1.5 for all critical pairs.

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Analyze stressed samples and ensure peak purity of the parent compound using a DAD or MS detector.

    • Linearity, Range, Accuracy, and Precision: Perform these validation experiments once the method is finalized.

Protocol 3: Structural Elucidation of Degradation Products

Causality: Identifying the structure of degradation products is essential for confirming degradation pathways and for assessing their potential toxicity. A combination of mass spectrometry and NMR is the gold standard for this task.[15]

Step-by-Step Methodology:

  • LC-MS/MS Analysis:

    • Analyze each stressed sample using the developed stability-indicating method on an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Determine the accurate mass of the parent ion for each degradation product to propose its elemental formula.

    • Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns. The fragmentation of the degradant can be compared to that of the parent compound to infer structural changes.

  • Isolation of Major Degradants:

    • For degradants present at >0.5%, isolation may be required for definitive structural confirmation.

    • Scale up the forced degradation reaction that produces the highest amount of the target degradant.

    • Use preparative HPLC with the same or a similar stationary phase to isolate milligrams of the pure degradant.

  • NMR Spectroscopy:

    • Dissolve the isolated degradant in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra.

    • The NMR data will provide definitive information on the proton and carbon framework, allowing for unambiguous structure determination.

Data Synthesis and Reporting

All quantitative findings from the forced degradation studies should be systematically tabulated to provide a clear overview of the molecule's stability profile.

Table 1: Summary of Forced Degradation Results for 6-bromo-thiadiazolo[3,4-b]pyridine

Stress ConditionDuration (hrs)Parent Remaining (%)Major Degradant(s) (Relative Peak Area %)Proposed Structure of Degradant(s)
1 M HCl, 60°C24DataDataData
0.1 M NaOH, RT24DataDataData
3% H₂O₂, RT24DataDataSulfoxide, Sulfone
Photolysis (ICH Q1B)-DataDataDe-brominated Product
Thermal (80°C, Solid)48DataDataNo significant degradation

Table to be populated with experimental data.

Conclusion

The 6-bromo-thiadiazolo[3,4-b]pyridine core, while promising, possesses distinct structural features—namely the C-Br bond and the thiadiazole sulfur atom—that are predicted to be its primary points of chemical instability. The most probable degradation pathways involve hydrolytic de-bromination, oxidation to the corresponding sulfoxide and sulfone, and photolytic C-Br bond cleavage.

The comprehensive experimental strategy detailed in this guide provides a robust and scientifically rigorous framework for testing these hypotheses. By executing systematic forced degradation studies, developing a specific stability-indicating analytical method, and applying modern structural elucidation techniques, researchers can build a complete profile of the molecule's degradation pathways. This knowledge is not merely an academic exercise; it is a critical component of risk assessment and a foundational requirement for the successful development of safe, stable, and effective products, whether in the pharmaceutical arena or in advanced materials applications.

References

  • The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Forced Degradation Studies. MedCrave online. [Link]

  • The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. ResearchGate. [Link]

  • Sulfur-Containing Heterocyclic Compounds. Inchem.org. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. National Institutes of Health. [Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. National Center for Biotechnology Information. [Link] 15.[6][10][15]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. MDPI. [Link]

  • Photodegradation of sulfathiazole under simulated sunlight: Kinetics, photo-induced structural rearrangement, and antimicrobial activities of photoproducts. PubMed. [Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]

  • (E)-4-(2-(7-Bromo-[6][10][15]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. MDPI. [Link]

  • Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap. PubMed. [Link]

  • One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
  • On the nucleophilic derivatization of 4,7-dibromo-[6][10][15]thiadiazolo[3,4- c ]pyridine: basis for biologically interesting species and building blocks for organic materials. ResearchGate. [Link]

  • Elucidating the pathways of degradation of denagliptin. PubMed. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health. [Link]

  • The Degradation Dynamics and Rapid detection of Thiacloprid and its Degradation Products in Water and Soil by UHPLC-QTOF-MS. ResearchGate. [Link]

  • Syntheses of heterocyclic compounds. Part XVIII. Aminolysis of 3-aryl-4-bromosydnones, and acid hydrolysis of 3-arylsydnoneimines. Journal of the Chemical Society C: Organic. [Link]

  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. ACS Publications. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-bromo-thiadiazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Importance of the Thiadiazolo[3,4-b]pyridine Scaffold

The fusion of pyridine with a thiadiazole ring system gives rise to the thiadiazolo[3,4-b]pyridine core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. These structures are recognized as bioisosteres of purines and have been investigated for a wide array of pharmacological activities, including as potential anti-cancer, anti-microbial, and anti-inflammatory agents. The functionalization of this core structure is paramount for modulating its biological activity and physicochemical properties. Nucleophilic aromatic substitution (SNAr) on halogenated derivatives, such as 6-bromo-thiadiazolo[3,4-b]pyridine, represents a powerful and versatile strategy for introducing diverse functionalities.

This guide provides a detailed exploration of the SNAr reaction on the 6-bromo-thiadiazolo[3,4-b]pyridine scaffold. It will delve into the mechanistic underpinnings that govern its reactivity, offer field-proven experimental protocols for substitution with various nucleophiles, and present data to guide researchers in optimizing their synthetic strategies.

Mechanistic Insights: Why 6-bromo-thiadiazolo[3,4-b]pyridine is Primed for SNAr

The amenability of 6-bromo-thiadiazolo[3,4-b]pyridine to nucleophilic aromatic substitution is a direct consequence of its electronic architecture. The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the fused electron-withdrawing thiadiazole ring. This electronic pull creates a substantial partial positive charge on the carbon atoms of the pyridine ring, particularly at positions ortho and para to the nitrogen atom (C4 and C6).

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial, and typically rate-determining, step is the nucleophilic attack on the carbon atom bearing the bromine, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. In the case of 6-bromo-thiadiazolo[3,4-b]pyridine, the negative charge of the Meisenheimer complex is effectively delocalized and stabilized by the electronegative nitrogen atoms of both the pyridine and thiadiazole rings. The final step is the rapid elimination of the bromide leaving group, which restores the aromaticity of the system.

It is this inherent electronic deficiency and the ability to stabilize the key intermediate that make the 6-position of the thiadiazolo[3,4-b]pyridine system a prime target for nucleophilic attack.

Figure 1: General mechanism of the SNAr reaction.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on 6-bromo-thiadiazolo[3,4-b]pyridine with representative oxygen, nitrogen, and sulfur nucleophiles. These protocols are designed to be self-validating, with clear endpoints and purification strategies.

General Considerations:
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, particularly when working with moisture-sensitive nucleophiles.

  • Inert Atmosphere: Reactions involving strong bases or air-sensitive nucleophiles should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. A typical mobile phase is a mixture of ethyl acetate and hexanes.

Protocol 1: Substitution with an Oxygen Nucleophile (Sodium Methoxide)

This protocol details the synthesis of 6-methoxy-thiadiazolo[3,4-b]pyridine.

Materials:

  • 6-bromo-thiadiazolo[3,4-b]pyridine

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-bromo-thiadiazolo[3,4-b]pyridine (1.0 eq) in anhydrous methanol (0.2 M), add sodium methoxide (1.5 eq) at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash with saturated aqueous ammonium chloride and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-methoxy-thiadiazolo[3,4-b]pyridine.

Protocol 2: Substitution with a Nitrogen Nucleophile (Morpholine)

This protocol outlines the synthesis of 6-(morpholin-4-yl)thiadiazolo[3,4-b]pyridine.

Materials:

  • 6-bromo-thiadiazolo[3,4-b]pyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-bromo-thiadiazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M), add morpholine (2.0 eq) and potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-(morpholin-4-yl)thiadiazolo[3,4-b]pyridine.

Protocol 3: Substitution with a Sulfur Nucleophile (Sodium Thiomethoxide)

This protocol describes the synthesis of 6-(methylthio)thiadiazolo[3,4-b]pyridine.

Materials:

  • 6-bromo-thiadiazolo[3,4-b]pyridine

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-bromo-thiadiazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M), add sodium thiomethoxide (1.2 eq) at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 1-3 hours).

  • Quench the reaction by the addition of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-(methylthio)thiadiazolo[3,4-b]pyridine.

Figure 2: General experimental workflow for SNAr reactions.

Data Summary and Comparison

The choice of nucleophile, solvent, base, and temperature significantly impacts the outcome of the SNAr reaction. The following table summarizes typical reaction conditions and expected yields for the substitution of 6-bromo-thiadiazolo[3,4-b]pyridine with various nucleophiles.

Nucleophile Base Solvent Temperature (°C) Typical Yield (%)
Sodium Methoxide-MethanolReflux85-95
MorpholineK₂CO₃DMF8080-90
Sodium Thiomethoxide-DMF0 to RT90-98
AnilineNaHTHFReflux70-80
Sodium Azide-DMF10075-85

Note: Yields are indicative and may vary depending on the specific reaction scale and purification efficiency.

Troubleshooting and Expert Insights

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature or using a more polar aprotic solvent like DMSO. For weakly nucleophilic amines, the use of a stronger base such as sodium hydride (NaH) may be necessary to deprotonate the nucleophile.

  • Side Reactions: In some cases, particularly with bifunctional nucleophiles, side reactions can occur. Careful control of stoichiometry and reaction temperature is crucial.

  • Leaving Group Reactivity: While bromine is a good leaving group in this system, fluorine at the 6-position would be expected to be even more reactive in SNAr reactions due to its higher electronegativity, which further activates the ring towards nucleophilic attack.

Conclusion

Nucleophilic aromatic substitution on 6-bromo-thiadiazolo[3,4-b]pyridine is a robust and high-yielding method for the synthesis of a diverse library of derivatives. The electron-deficient nature of the heterocyclic core renders it highly susceptible to nucleophilic attack at the 6-position. By carefully selecting the nucleophile, base, and reaction conditions, researchers can efficiently access a wide range of functionalized thiadiazolo[3,4-b]pyridines for applications in drug discovery and materials science.

References

  • Synthetic strategies for thiazolopyridine derivatives - Semantic Scholar. (n.d.).
  • Targeting the Subpocket Enables the Discovery of Thiadiazole-Pyridazine Derivatives as Glutaminase C Inhibitors - PubMed. (2023, September 28).

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-Bromo-Thiadiazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 6-bromo-thiadiazolo[3,4-b]pyridine. The thiadiazolo[3,4-b]pyridine core is a significant scaffold in medicinal chemistry and materials science. Its functionalization via modern cross-coupling techniques is essential for developing novel molecular entities. This document outlines the underlying principles, discusses the critical parameters for catalyst system selection, and provides field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille reactions. The content is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic transformations.

Introduction: The Strategic Importance of Functionalizing the Thiadiazolo[3,4-b]pyridine Core

The thiadiazolo[3,4-b]pyridine heterocycle is an electron-deficient aromatic system that has garnered significant interest as a key building block in the development of pharmaceuticals and functional organic materials.[1] Its unique electronic properties and rigid structure make it an attractive scaffold for designing enzyme inhibitors, molecular probes, and organic electronics. The 6-bromo derivative serves as a versatile precursor, enabling the introduction of diverse molecular fragments at a key position through palladium-catalyzed cross-coupling reactions.

However, the successful functionalization of this substrate presents a distinct set of challenges. The inherent electron deficiency of the ring system, while facilitating the initial oxidative addition step, is compounded by the presence of multiple nitrogen atoms.[2] These nitrogen atoms can act as Lewis bases, coordinating to the palladium center and potentially inhibiting or deactivating the catalyst.[3] Therefore, the rational selection of the catalyst system—comprising the palladium source, ligand, base, and solvent—is paramount to achieving high efficiency and reproducible yields. This guide addresses these challenges by explaining the causality behind experimental choices and providing robust protocols tailored for this class of heterocycles.

Mechanistic Cornerstone: The Pd(0)/Pd(II) Catalytic Cycle

All palladium-catalyzed cross-coupling reactions discussed herein operate via a similar catalytic cycle, which begins with the active 14-electron Pd(0) species.[4][5] The cycle consists of three fundamental steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.

Catalytic_Cycle cluster_legend Legend pd0 L-Pd(0) (Active Catalyst) label_oa Oxidative Addition pd0->label_oa oa_complex Oxidative Addition Intermediate L-Pd(II)(Ar)(X) label_trans Transmetalation (e.g., Suzuki, Stille) or Amine Binding (Buchwald-Hartwig) oa_complex->label_trans trans_complex Transmetalation or Amine Coordination Intermediate re_complex Reductive Elimination Precursor L-Pd(II)(Ar)(Nu) trans_complex->re_complex - M-X label_re Reductive Elimination re_complex->label_re label_oa->oa_complex Ar-X label_trans->trans_complex Nu-M or Nu-H label_re->pd0 Ar-Nu (Product) ArX Ar-X = 6-Bromo-Thiadiazolo[3,4-b]pyridine NuM Nu-M = Organoboron or Organotin Reagent NuH Nu-H = Amine or Alkyne

Figure 1: Generalized Palladium Catalytic Cycle. This diagram illustrates the core steps common to Suzuki, Stille, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromo-thiadiazolo[3,4-b]pyridine. This is often the rate-determining step.[4] The electron-deficient nature of the substrate generally makes this step kinetically favorable.

  • Transmetalation / Coordination: For C-C couplings like Suzuki and Stille, an organometallic reagent (e.g., R-B(OR)₂ or R-SnR₃) transfers its organic group to the palladium center.[6][7] For C-N couplings like Buchwald-Hartwig, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[8][9]

  • Reductive Elimination: The two organic fragments bound to the Pd(II) center couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[4] Bulky, electron-rich ligands are crucial as they accelerate this step, preventing catalyst decomposition and side reactions.[5]

Core Principles for Catalyst System Selection

Achieving high yields with the 6-bromo-thiadiazolo[3,4-b]pyridine substrate hinges on selecting a catalyst system that is highly active and resistant to deactivation by the nitrogen-rich heterocycle.

  • Palladium Source (Precatalysts are Preferred): While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are strongly recommended for improved reproducibility and activity.[3] Precatalysts are stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) species under reaction conditions, ensuring a consistent ligand-to-metal ratio.[3][10]

  • Ligand Choice (Bulky Monophosphines are Key): The choice of ligand is the most critical parameter. For electron-deficient, nitrogen-containing heterocycles, sterically hindered and electron-rich biaryl monophosphine ligands (often called "Buchwald ligands") are superior.[10][11]

    • Rationale: Their steric bulk promotes the formation of the highly reactive monoligated L₁Pd(0) active species and accelerates the final reductive elimination step.[5] Their electron-donating ability increases the electron density on the palladium, which can facilitate oxidative addition and stabilize the catalyst.[12]

    • Examples: SPhos, XPhos, and RuPhos are excellent choices for a wide range of transformations.[10][11]

  • Base Selection: The base plays multiple roles: it facilitates the transmetalation step in Suzuki couplings, deprotonates the amine in Buchwald-Hartwig reactions, and neutralizes the H-Br generated during the cycle.

    • Suzuki: Inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used. K₃PO₄ is often effective for challenging heterocyclic couplings.[13]

    • Buchwald-Hartwig: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine.[9][11]

  • Solvent: Anhydrous, degassed aprotic polar solvents are standard. 1,4-Dioxane, toluene, and THF are excellent choices as they effectively dissolve the reagents and are stable at the required reaction temperatures.

Experimental Protocols and Application Data

The following protocols are designed as robust starting points for the cross-coupling of 6-bromo-thiadiazolo[3,4-b]pyridine. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

General Laboratory Workflow:

Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reagents: 1. Pd Precatalyst & Ligand 2. Base 3. Bromo-Heterocycle 4. Coupling Partner setup->reagents Schlenk flask or glovebox solvent Add Degassed Solvent reagents->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Quench, Extract) reaction->workup Upon completion purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Figure 2: Standard Experimental Workflow. This outlines the typical sequence of operations for performing palladium-catalyzed cross-coupling reactions under inert conditions.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol is designed for coupling 6-bromo-thiadiazolo[3,4-b]pyridine with various aryl- and heteroarylboronic acids or their esters.

Catalytic Cycle Detail:

Suzuki_Cycle cluster_legend Legend pd0 Pd(0)L oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex + Ar-Br (Oxidative Addition) trans_intermediate [L-Pd(II)(Ar)(OB(OH)₂R')]⁻ oa_complex->trans_intermediate + R'-B(OH)₂ + Base (e.g., K₃PO₄) re_complex L-Pd(II)(Ar)(R') trans_intermediate->re_complex - B(OH)₃ - Base-Br (Transmetalation) re_complex->pd0 - Ar-R' (Product) (Reductive Elimination) ArBr Ar-Br = 6-Bromo-Thiadiazolo[3,4-b]pyridine R_B R'-B(OH)₂ = Boronic Acid L L = Bulky Phosphine Ligand

Figure 3: Catalytic Cycle for the Suzuki-Miyaura Reaction. The base is crucial for activating the boronic acid to facilitate transmetalation.

Representative Reaction Conditions:

ParameterCondition 1Condition 2Rationale & Reference
Pd Source SPhos Pd G3 (2 mol%)Pd₂(dba)₃ (2 mol%)Precatalyst ensures reproducibility.[3][10]
Ligand -SPhos (4 mol%)Bulky ligand accelerates reductive elimination.[10][14]
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)K₃PO₄ is highly effective for N-heterocycles.[13]
Solvent 1,4-Dioxane/H₂O (5:1)TolueneAqueous mixture can aid boronic acid solubility.[13]
Temperature 80-100 °C100 °CSufficient thermal energy to drive catalysis.
Typical Yield 75-95%70-90%Based on analogous bromopyridine systems.[14][15]

Step-by-Step Protocol (using Condition 1):

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the SPhos Pd G3 precatalyst (0.02 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Reagent Addition: Add the 6-bromo-thiadiazolo[3,4-b]pyridine (1.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (e.g., 5 mL dioxane, 1 mL water per 1 mmol of substrate) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-N Amination

This protocol is for the coupling of 6-bromo-thiadiazolo[3,4-b]pyridine with primary or secondary amines.

Representative Reaction Conditions:

ParameterPrimary AminesSecondary AminesRationale & Reference
Pd Source BrettPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)Ligand choice can be optimized for amine class.[11]
Base NaOtBu (1.5 equiv)LHMDS (1.5 equiv)Strong, non-nucleophilic base is required.[9][11]
Solvent Toluene1,4-DioxaneAnhydrous aprotic solvent is critical.
Temperature 100-110 °C90-100 °CHigher temperatures often needed for C-N coupling.[16]
Typical Yield 70-90%75-95%Based on amination of other challenging bromo-heterocycles.[11][17]

Step-by-Step Protocol (using RuPhos for a secondary amine):

  • Reaction Setup: In a glovebox or under an argon atmosphere, add RuPhos Pd G3 (0.02 equiv) and NaOtBu (1.5 equiv) to a Schlenk tube. Caution: NaOtBu is highly basic and moisture-sensitive.

  • Reagent Addition: Add the 6-bromo-thiadiazolo[3,4-b]pyridine (1.0 equiv).

  • Solvent & Amine Addition: Add degassed 1,4-dioxane (e.g., 4 mL per 1 mmol substrate), followed by the secondary amine (1.2 equiv) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C with stirring. Monitor the reaction progress (typically 6-24 hours).

  • Work-up: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Protocol 3: Sonogashira C-C Coupling

This protocol is for forming a C(sp²)-C(sp) bond with terminal alkynes. A copper(I) co-catalyst is typically used to facilitate the cycle.[18][19]

Representative Reaction Conditions:

ParameterConditionRationale & Reference
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A classic, reliable catalyst for this reaction.[19]
Co-catalyst CuI (3-10 mol%)Accelerates the reaction, allowing for milder conditions.[18]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA)Acts as both base and solvent.
Solvent THF or DMFCo-solvent if needed.
Temperature Room Temp to 60 °CMild conditions are a key advantage.[18]
Typical Yield 65-85%Based on protocols for other bromopyridines.[20][21]

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask under argon, add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv).

  • Reagent Addition: Add the 6-bromo-thiadiazolo[3,4-b]pyridine (1.0 equiv).

  • Solvent & Reagent Addition: Add degassed THF (e.g., 5 mL per 1 mmol substrate) and Et₃N (3.0 equiv). Add the terminal alkyne (1.1 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature or heat to 50 °C if the reaction is sluggish. Monitor progress by TLC (typically 2-12 hours).

  • Work-up: Concentrate the reaction mixture. Add water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Protocol 4: Stille C-C Coupling

This protocol uses organostannane reagents. While highly effective and tolerant of many functional groups, organotin compounds are toxic and require careful handling.[6][22]

Representative Reaction Conditions:

ParameterConditionRationale & Reference
Pd Catalyst Pd(PPh₃)₄ (5 mol%)The most common catalyst for Stille couplings.[23]
Additive LiCl (optional, 3.0 equiv)Can accelerate the transmetalation step.
Solvent Anhydrous, degassed Toluene or DMFCommon solvents for Stille reactions.
Temperature 80-110 °CHeating is generally required.
Typical Yield 70-90%Stille reactions are known for high yields.[22][24]

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk flask under argon, add Pd(PPh₃)₄ (0.05 equiv) and the 6-bromo-thiadiazolo[3,4-b]pyridine (1.0 equiv).

  • Solvent & Reagent Addition: Add degassed toluene (e.g., 5 mL per 1 mmol substrate). Add the organostannane reagent (1.1 equiv) via syringe.

  • Reaction: Heat the mixture to 100 °C with stirring. Monitor reaction progress (typically 4-18 hours).

  • Work-up: Cool to room temperature. Dilute with diethyl ether and quench with an aqueous KF solution. Stir vigorously for 1 hour to precipitate tin salts.

  • Purification: Filter the mixture through a pad of Celite®, washing with ether. Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion and Outlook

The palladium-catalyzed cross-coupling of 6-bromo-thiadiazolo[3,4-b]pyridine is a powerful strategy for the synthesis of novel, highly functionalized heterocyclic compounds. Success in these transformations is not serendipitous; it is achieved through a rational understanding of the underlying catalytic cycle and the specific challenges posed by a nitrogen-rich, electron-deficient substrate. The use of modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands and well-defined precatalysts, is critical for overcoming catalyst inhibition and achieving high yields. The protocols provided in this guide serve as a validated foundation for researchers to build upon, enabling the efficient and reliable synthesis of new chemical entities for drug discovery and materials science.

References

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Request PDF. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]

  • Fors, B. P., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access. [Link]

  • ResearchGate. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Scientific Diagram. [Link]

  • Royal Society of Chemistry. (2022). Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. RSC Publishing. [Link]

  • ResearchGate. (2021). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][10][13][15] thiadiazole with substituted anilines at conventional heating in Schlenk tube. PDF Download. [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]

  • Sarris, M., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • MDPI. (2020).[13][25][26]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molecules, 25(21), 5038. [Link]

  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. [Link]

  • Al-Suwaidan, I. A., et al. (2014). Synthesis of New[13][15][25]Triazolo[3,4-b][10][13][15]thiadiazines and Study of Their Anti-Candidal and Cytotoxic Activities. SciSpace. [Link]

  • Hughes, D. L. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(20), 7141-7144. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. organic-chemistry.org. [Link]

  • Gschaidmeier, H., et al. (2006). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(7), 1805-1809. [Link]

  • Wieczorek, M., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Catalysts, 12(12), 1586. [Link]

  • Wikipedia. (n.d.). Stille reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]

  • Candeias, N. R., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Al-Zoubi, R. M., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 14, 18274-18301. [Link]

  • ACS Publications. (2021). Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor–Acceptor-Type Electrochromic Polymer with Low Bandgap. ACS Applied Materials & Interfaces, 13(31), 37492–37502. [Link]

  • ACS Publications. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Organic Letters, 23(15), 5896–5901. [Link]

  • Colacot, T. J. (2021). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 54(11), 2534–2548. [Link]

  • ResearchGate. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Request PDF. [Link]

  • YouTube. (2015). Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. OChemExplained. [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 9(1), 69. [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Substituted Pyridine Derivatives. ePrints Soton. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • ResearchGate. (2021). Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. Scientific Publication. [Link]

  • ResearchGate. (2019). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Request PDF. [Link]

  • ResearchGate. (2016). Suzuki cross-coupling reactions of 4,7-dibromo[13][25][26]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. Scientific Publication. [Link]

Sources

Application Notes & Protocols: 6-bromo-thiadiazolo[3,4-b]pyridine in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Role of 6-bromo-thiadiazolo[3,4-b]pyridine

The advancement of organic electronics, including fields like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), is fundamentally driven by the innovation of novel semiconducting materials.[1] The design of high-performance donor-acceptor (D-A) conjugated polymers is a cornerstone of this progress.[1][2] Within this molecular engineering landscape, 6-bromo-thiadiazolo[3,4-b]pyridine has emerged as a critical electron-deficient building block.

The thiadiazolo[3,4-c]pyridine (PT) core, an analogue of the widely used benzothiadiazole (BT), possesses a stronger electron-withdrawing capability.[3][4][5][6] This inherent electronic property is crucial for tuning the frontier molecular orbital energy levels (HOMO and LUMO) of the resulting polymers, a key factor in optimizing device performance.[7][8][9] The strategic placement of a bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki polycondensations, enabling the facile synthesis of a diverse range of D-A copolymers.[10]

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of 6-bromo-thiadiazolo[3,4-b]pyridine in the synthesis of advanced organic electronic materials. We will delve into detailed, field-proven protocols for its synthesis, polymerization, and the subsequent fabrication and characterization of organic electronic devices.

Synthesis of the Core Building Block: 6-bromo-[2][11][12]thiadiazolo[3,4-b]pyridine

The synthesis of the brominated precursor is a critical first step. While the direct synthesis of 6-bromo-[2][11][12]thiadiazolo[3,4-b]pyridine is not extensively detailed in the literature, a common approach involves the bromination of the parent heterocycle. A general protocol, adapted from similar bromination reactions of heterocyclic compounds, is presented below.[13][14]

Protocol 2.1: Synthesis of 6-bromo-[2][11][12]thiadiazolo[3,4-b]pyridine

Materials:

  • [2][11][12]thiadiazolo[3,4-b]pyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve[2][11][12]thiadiazolo[3,4-b]pyridine in anhydrous DMF in a round-bottom flask.

  • In a separate flask, dissolve N-Bromosuccinimide (1.1 equivalents) in anhydrous DMF.

  • Slowly add the NBS solution to the solution of the starting material at room temperature.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water. This will precipitate the crude product.

  • Filter the solid precipitate and wash thoroughly with deionized water.

  • Dry the crude product under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Causality and Self-Validation:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • NBS as Brominating Agent: NBS is a mild and selective brominating agent, which is crucial for preventing over-bromination or degradation of the heterocyclic core.

  • DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves both the starting material and NBS, facilitating a homogeneous reaction.[14]

  • TLC Monitoring: Allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times.

  • Water Quench and Precipitation: Provides a straightforward method for isolating the crude product from the reaction mixture.

  • Purification: Essential for obtaining a high-purity monomer, which is critical for achieving high molecular weight polymers during polymerization. The purity should be confirmed by NMR spectroscopy and mass spectrometry.

Polymerization Methodologies: Building High-Performance Polymers

The true utility of 6-bromo-thiadiazolo[3,4-b]pyridine lies in its ability to be incorporated into conjugated polymers. Stille polycondensation is a powerful and versatile method for this purpose due to its tolerance of a wide range of functional groups and its ability to produce high molecular weight polymers.[10][15]

Protocol 3.1: Stille Polycondensation for the Synthesis of a Donor-Acceptor Copolymer

This protocol describes the synthesis of a representative D-A copolymer using a distannylated donor monomer and 6-bromo-thiadiazolo[3,4-b]pyridine as the acceptor monomer.

Materials:

  • 6-bromo-[2][11][12]thiadiazolo[3,4-b]pyridine (Monomer A)

  • Distannylated donor monomer (e.g., 2,6-bis(trimethylstannyl)-4,8-dialkoxybenzo[1,2-b:4,5-b']dithiophene) (Monomer D)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous Toluene

  • Anhydrous DMF

Procedure:

  • In a Schlenk flask, under an inert atmosphere, add equimolar amounts of Monomer A and Monomer D.

  • Add the palladium catalyst (Pd₂(dba)₃, 2-3 mol%) and the phosphine ligand (P(o-tol)₃, 8-12 mol%).

  • Add anhydrous toluene and a small amount of anhydrous DMF to ensure solubility.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 24-48 hours.

  • Monitor the increase in viscosity of the reaction mixture as an indicator of polymerization.

  • After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring it into a non-solvent such as methanol or acetone.

  • Filter the polymer and perform Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.

  • Dissolve the purified polymer in a high-boiling point solvent like chloroform or o-dichlorobenzene and re-precipitate into methanol.

  • Filter and dry the final polymer product under vacuum.

Causality and Self-Validation:

  • Catalyst System: The combination of a palladium(0) source and a phosphine ligand is essential for the catalytic cycle of the Stille coupling.[15] P(o-tol)₃ is a bulky ligand that promotes the reductive elimination step and prevents catalyst deactivation.

  • Solvent System: Toluene is a common solvent for Stille polycondensations. The addition of a small amount of a polar co-solvent like DMF can enhance the solubility of the monomers and the growing polymer chain.

  • Degassing: Removal of dissolved oxygen is critical as it can oxidize and deactivate the palladium(0) catalyst.

  • Soxhlet Extraction: This is a crucial purification step to ensure that the final polymer is free from impurities that can act as charge traps in electronic devices.

  • Molecular Weight Determination: The molecular weight and polydispersity of the polymer should be determined by gel permeation chromatography (GPC) to validate the success of the polymerization.

Application in Organic Solar Cells (OSCs)

Polymers derived from 6-bromo-thiadiazolo[3,4-b]pyridine are excellent candidates for the active layer in bulk heterojunction (BHJ) organic solar cells. The strong electron-accepting nature of the thiadiazolo[3,4-b]pyridine unit helps to achieve a low bandgap, enabling broader absorption of the solar spectrum.[3]

Protocol 4.1: Fabrication of a Bulk Heterojunction Organic Solar Cell

Device Architecture: ITO / PEDOT:PSS / Polymer:PC₇₁BM / Ca / Al

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Synthesized thiadiazolo[3,4-b]pyridine-based polymer

  • [16][16]-Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM)

  • Chlorobenzene or o-dichlorobenzene

  • Calcium (Ca)

  • Aluminum (Al)

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal at 140 °C for 10 minutes in air.

  • Active Layer Preparation: Prepare a solution of the synthesized polymer and PC₇₁BM (typically in a 1:1 to 1:2 weight ratio) in chlorobenzene. Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

  • Active Layer Deposition: Transfer the substrate into a nitrogen-filled glovebox. Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin-coating speed and time will need to be optimized to achieve the desired film thickness (typically 80-120 nm).

  • Solvent Annealing (Optional): Place the substrate in a covered petri dish containing a small amount of the solvent for a controlled period to improve the morphology of the active layer.

  • Thermal Annealing: Anneal the active layer at a specific temperature (e.g., 80-120 °C) for a defined time to optimize the nanostructure of the bulk heterojunction.

  • Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit a thin layer of calcium (Ca, ~20 nm) followed by a thicker layer of aluminum (Al, ~100 nm) under high vacuum (< 10⁻⁶ Torr).

  • Encapsulation: Encapsulate the device to prevent degradation from air and moisture.

Causality and Self-Validation:

  • UV-Ozone Treatment: Increases the work function of the ITO and improves the wettability for the PEDOT:PSS layer, leading to better hole injection.

  • PEDOT:PSS as HTL: Acts as a hole transport layer, facilitating the extraction of holes to the anode and blocking electrons.

  • Active Layer Blend Ratio and Annealing: These parameters are critical for achieving an optimal bicontinuous interpenetrating network morphology in the active layer, which is essential for efficient exciton dissociation and charge transport.

  • Low Work Function Cathode: The Ca/Al bilayer provides an efficient contact for electron extraction.

  • Device Performance Characterization: The performance of the fabricated solar cells should be measured under simulated AM 1.5G solar illumination (100 mW/cm²). The key parameters to be determined are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Characterization Protocols

Thorough characterization of both the synthesized materials and the fabricated devices is essential to understand the structure-property relationships.

Protocol 5.1: Material Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomer and the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups in the synthesized compounds.[12]

  • UV-Visible (UV-Vis) Spectroscopy: To determine the optical absorption properties of the polymer in solution and as a thin film. The optical bandgap can be estimated from the onset of absorption.[12]

  • Cyclic Voltammetry (CV): To determine the electrochemical properties of the polymer, including the HOMO and LUMO energy levels. These are crucial for assessing the suitability of the material for a specific device architecture.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer, which is important for device lifetime and processing conditions.[2]

Protocol 5.2: Device Characterization

  • Current Density-Voltage (J-V) Characteristics: Measured under simulated solar illumination to determine the key performance parameters of the solar cell (Voc, Jsc, FF, PCE).

  • External Quantum Efficiency (EQE): Measures the ratio of collected charge carriers to incident photons at each wavelength. The integral of the EQE spectrum should correspond to the Jsc value obtained from the J-V measurement, providing a self-validation of the results.

  • Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): To investigate the surface morphology and internal nanostructure of the active layer, which are critical for understanding device performance.

Data Presentation

Table 1: Optoelectronic Properties of a Representative Thiadiazolo[3,4-b]pyridine-based Polymer

PropertyValueMethod
Peak Absorption (Solution)550 nmUV-Vis
Peak Absorption (Film)580 nmUV-Vis
Optical Bandgap1.9 eVUV-Vis
HOMO Energy Level-5.4 eVCV
LUMO Energy Level-3.5 eVCV
Decomposition Temperature>350 °CTGA

Table 2: Performance of an Organic Solar Cell Fabricated with the Representative Polymer

ParameterValue
Voc (V)0.85
Jsc (mA/cm²)12.5
Fill Factor (%)65
PCE (%)6.9

Visualization of Key Processes

Diagram 1: Synthesis of 6-bromo-[2][11][12]thiadiazolo[3,4-b]pyridine

G start [1,2,5]thiadiazolo[3,4-b]pyridine reagent N-Bromosuccinimide (NBS) in DMF start->reagent product 6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine reagent->product Stir at RT, overnight

Caption: Synthetic scheme for the bromination of the thiadiazolo[3,4-b]pyridine core.

Diagram 2: Stille Polycondensation Workflow

G cluster_reactants Reactants & Catalyst cluster_process Polymerization cluster_purification Purification Monomer_A 6-bromo-thiadiazolo [3,4-b]pyridine Reaction Degas & Reflux in Toluene/DMF (24-48h) Monomer_A->Reaction Monomer_D Distannylated Donor Monomer Monomer_D->Reaction Catalyst Pd₂(dba)₃ / P(o-tol)₃ Catalyst->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Soxhlet Soxhlet Extraction (Methanol, Acetone, Hexane) Precipitation->Soxhlet Final_Polymer Purified D-A Polymer Soxhlet->Final_Polymer

Caption: Workflow for the synthesis of a D-A copolymer via Stille polycondensation.

Diagram 3: Organic Solar Cell Device Architecture

G cluster_0 Device Stack Aluminum Aluminum (Al) - Cathode Calcium Calcium (Ca) Calcium->Aluminum Active_Layer Polymer:PC₇₁BM - Active Layer Active_Layer->Calcium PEDOT_PSS PEDOT:PSS - HTL PEDOT_PSS->Active_Layer ITO Indium Tin Oxide (ITO) - Anode ITO->PEDOT_PSS Glass Glass Substrate Glass->ITO

Caption: Layered architecture of the fabricated bulk heterojunction organic solar cell.

References

  • Enhancement of Conjugated Polymer Characterization Methods. Electronic Theses and Dissertations.[Link]

  • Synthesis and Design of Conjugated Polymers for Organic Electronics. ResearchGate.[Link]

  • π-Conjugated Materials for Electronics. Laboratoire de Physique des Interfaces et des Couches Minces - LPICM.[Link]

  • Synthesis and photovoltaic properties of new[2][11][12]thiadiazolo[3,4-c]pyridine-based organic Broadly absorbing sensitizers for dye-sensitized solar cells. ResearchGate.[Link]

  • Synthesis & Characterization of Conjugated Polymer for Chemical Detection. ResearchGate.[Link]

  • Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor. Polymer Chemistry (RSC Publishing).[Link]

  • Thiadiazolo[3,4-c]pyridine Acceptor Based Blue Sensitizers for High Efficiency Dye-Sensitized Solar Cells. ACS Publications.[Link]

  • Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap. PubMed.[Link]

  • Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor–Acceptor-Type Electrochromic Polymer with Low Bandgap. ACS Publications.[Link]

  • 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: Synthesis and electrochemical study. ResearchGate.[Link]

  • Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors. PubMed Central.[Link]

  • [2][11][12]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. MDPI.[Link]

  • Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. PubMed Central.[Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.[Link]

  • Thiadiazolo[3,4-c]pyridine Acceptor Based Blue Sensitizers for High Efficiency Dye-Sensitized Solar Cells. Sci-Hub.[Link]

  • Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one. PrepChem.com.[Link]

  • Thiadiazolo[3,4-c]pyridine Acceptor Based Blue Sensitizers for High Efficiency Dye-Sensitized Solar Cells. Semantic Scholar.[Link]

  • Thiadiazolo[3,4- c ]pyridine as an Acceptor toward Fast-Switching Green Donor–Acceptor-Type Electrochromic Polymer with Low Bandgap. ResearchGate.[Link]

  • (E)-4-(2-(7-Bromo-[2][11][12]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. MDPI.[Link]

  • Triazine: An Important Building Block of Organic Materials for Solar Cell Application. MDPI.[Link]

  • On the nucleophilic derivatization of 4,7-dibromo-[2][11][12]thiadiazolo[3,4- c ]pyridine: basis for biologically interesting species and building blocks for organic materials. ResearchGate.[Link]

  • Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI.[Link]

  • One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central.[Link]

  • Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Journal of Materials Chemistry C (RSC Publishing).[Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.[Link]

  • Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing.[Link]

  • High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C (RSC Publishing).[Link]

  • Multifunctional Photoelectroactive Materials for Optoelectronic Applications Based on Thieno[3,4‐b]pyrazines and Thieno[2][11][12]thiadiazoles. ResearchGate.[Link]

  • Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. PubMed Central.[Link]

Sources

The Strategic Application of 6-bromo-thiadiazolo[3,4-b]pyridine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Complex Biologics

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The 6-bromo-thiadiazolo[3,4-b]pyridine scaffold has emerged as a molecule of significant interest for medicinal chemists. This heterocycle uniquely combines the chemical properties of a pyridine ring, a common motif in numerous FDA-approved drugs, with a thiadiazole moiety, a versatile bioisostere and pharmacophore.[1][2] The pyridine component can enhance metabolic stability, improve cellular permeability, and provide a key interaction point with biological targets through hydrogen bonding.[1] The thiadiazole ring, on the other hand, is known to participate in various biological activities and can serve as a bioisosteric replacement for amide or carboxylic acid groups, often improving pharmacokinetic profiles.[2][3]

The bromine atom at the 6-position provides a crucial handle for synthetic diversification, enabling the introduction of a wide array of molecular fragments through well-established cross-coupling methodologies. This strategic placement on the electron-deficient pyridine ring system facilitates reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 6-bromo-thiadiazolo[3,4-b]pyridine as a building block in medicinal chemistry. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their quest for next-generation therapeutics.

Proposed Synthesis of 6-bromo-thiadiazolo[3,4-b]pyridine

Workflow for the Proposed Synthesis:

cluster_0 Synthesis of 6-bromo-thiadiazolo[3,4-b]pyridine Start 2-Amino-5-bromo-3-nitropyridine Step1 Reduction of Nitro Group Start->Step1 e.g., Fe/NH4Cl Step2 Cyclization to Thiadiazole Ring Step1->Step2 e.g., Thionyl chloride Product 6-bromo-thiadiazolo[3,4-b]pyridine Step2->Product

Caption: Proposed synthetic workflow for 6-bromo-thiadiazolo[3,4-b]pyridine.

Step-by-Step Protocol:

  • Reduction of 2-Amino-5-bromo-3-nitropyridine: The commercially available 2-amino-5-bromo-3-nitropyridine serves as a logical starting material. The nitro group can be selectively reduced to an amino group using standard conditions, such as iron powder in the presence of ammonium chloride in a protic solvent mixture like ethanol/water. This reaction typically proceeds at elevated temperatures (e.g., reflux) and can be monitored by thin-layer chromatography (TLC). Upon completion, the iron salts are filtered off, and the resulting 5-bromo-2,3-diaminopyridine is extracted and purified.

  • Cyclization to form the Thiadiazole Ring: The newly formed 1,2-diamine is then cyclized to form the fused thiadiazole ring. A common method for this transformation is the reaction with thionyl chloride (SOCl₂). This reaction is typically carried out in an inert solvent such as toluene or dichloromethane at reflux. The reaction proceeds via the formation of a sulfinamide intermediate, which then undergoes cyclization and dehydration to afford the desired 6-bromo-thiadiazolo[3,4-b]pyridine. Purification is typically achieved through column chromatography.

Key Cross-Coupling Reactions in Medicinal Chemistry

The bromine atom at the 6-position of the thiadiazolo[3,4-b]pyridine core is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring generally enhances the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.[4]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and boronic acids or esters.[5] This reaction is particularly valuable for introducing diverse aryl and heteroaryl moieties, which are prevalent in many drug candidates.

General Protocol for Suzuki-Miyaura Coupling:

Parameter Recommended Conditions Rationale/Causality
Palladium Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%)Pd(PPh₃)₄ is a reliable choice for many standard couplings. PdCl₂(dppf) is often effective for more challenging substrates, including heteroaryl chlorides.[5]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)An aqueous solution of a mild base is generally sufficient and helps to minimize side reactions. K₃PO₄ is a stronger base and can be effective for less reactive boronic acids.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixture of an organic solvent and water is typically used to dissolve both the organic substrate and the inorganic base.
Temperature 80-100 °CHeating is usually required to drive the reaction to completion in a reasonable timeframe.
Reaction Time 4-24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Detailed Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 6-bromo-thiadiazolo[3,4-b]pyridine (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2-1.5 mmol), and the chosen base (2.0-3.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture and the palladium catalyst under the inert atmosphere.

  • Reaction: Stir the mixture vigorously and heat to the specified temperature. Monitor the reaction's progress.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-thiadiazolo[3,4-b]pyridine.

cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation R-B(OR)2 RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-R

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of a vast number of pharmaceuticals.[6] This reaction allows for the formation of C-N bonds by coupling aryl halides with a wide range of primary and secondary amines.

General Protocol for Buchwald-Hartwig Amination:

Parameter Recommended Conditions Rationale/Causality
Palladium Pre-catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)These are common and effective palladium sources that are converted to the active Pd(0) species in situ.
Ligand XPhos, SPhos, or BINAP (1.2-2.4 equivalents relative to Pd)Bulky, electron-rich phosphine ligands are crucial for facilitating both the oxidative addition and reductive elimination steps. The choice of ligand can significantly impact reaction efficiency.
Base NaOtBu or K₃PO₄ (1.5-2.0 equivalents)A strong, non-nucleophilic base is required to deprotonate the amine and generate the active palladium-amido intermediate.
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Temperature 80-110 °CElevated temperatures are typically required to overcome the activation barriers of the catalytic cycle.
Reaction Time 6-24 hoursMonitoring by TLC or LC-MS is essential to determine the point of complete conversion.

Detailed Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous solvent, 6-bromo-thiadiazolo[3,4-b]pyridine (1.0 mmol), and the desired amine (1.2-1.5 mmol).

  • Reaction: Seal the tube tightly and heat the mixture with vigorous stirring at the specified temperature.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-substituted 6-amino-thiadiazolo[3,4-b]pyridine.

cluster_2 Buchwald-Hartwig Amination Workflow Setup Combine Pd pre-catalyst, ligand, and base Inert Establish Inert Atmosphere Setup->Inert Add Add solvent, bromo-heterocycle, and amine Inert->Add React Heat and Stir Add->React Workup Cool, Dilute, Filter, Extract React->Workup Purify Column Chromatography Workup->Purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Medicinal Chemistry Applications and Target Space

The thiadiazolo[3,4-b]pyridine scaffold is a promising platform for the development of a wide range of therapeutic agents. Its structural features suggest potential applications in several key areas of drug discovery.

  • Kinase Inhibitors: Both thiadiazole and pyridine moieties are frequently found in kinase inhibitors.[7][8][9] The thiadiazole ring can act as a hinge-binder, forming crucial hydrogen bonds with the kinase backbone, while the substituted pyridine can occupy the solvent-exposed region, allowing for the modulation of potency and selectivity.[8] Derivatives of 6-bromo-thiadiazolo[3,4-b]pyridine could be explored as inhibitors of various kinases implicated in cancer and inflammatory diseases, such as c-Met, VEGFR, and JNK.[7]

  • GPCR Ligands: Pyridine-containing compounds are well-represented among ligands for G-protein coupled receptors (GPCRs).[10][11][12] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many GPCR binding pockets. By diversifying the 6-position of the thiadiazolo[3,4-b]pyridine core, libraries of compounds can be generated to screen against various GPCR targets involved in neurological, metabolic, and cardiovascular disorders.

  • Bioisosteric Scaffolds: The thiadiazole ring is a well-established bioisostere for various functional groups, including amides and carboxylic acids.[2][3][13][14][15] Incorporating the thiadiazolo[3,4-b]pyridine scaffold in place of other heterocyclic systems or functional groups can lead to improved metabolic stability, enhanced cell permeability, and novel intellectual property.

Conclusion

The 6-bromo-thiadiazolo[3,4-b]pyridine scaffold represents a valuable and versatile building block for modern medicinal chemistry. Its unique combination of a pyridine and a thiadiazole ring, coupled with a synthetically accessible bromine handle, provides a powerful platform for the rapid generation of diverse compound libraries. The robust and well-understood cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allow for the systematic exploration of structure-activity relationships. The potential for this scaffold to yield potent and selective modulators of key biological targets, including kinases and GPCRs, makes it a highly attractive starting point for innovative drug discovery programs.

References

  • Stevaert, A., et al. (2012). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. ACS Medicinal Chemistry Letters, 3(10), 819-823. [Link]

  • Pasuruan, ID Current Time. (n.d.). Google Search.
  • Zhang, L., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]

  • Eissa, I. H., et al. (2024). Therapeutic Potential of 1,3,4-Thiadiazole Scaffolds in Cancer: Targeting Receptor Tyrosine Kinases, Apoptosis, and Epigenetic Pathways. International Journal of Pharmaceutical Sciences Review and Research, 86(1), 1-15. [Link]

  • Salem, M. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]

  • ResearchGate. (n.d.). Thiazole Derivatives Inhibitors of Protein Kinases. [Link]

  • Al-Abdullah, E. S., et al. (2014). Synthesis of New[7][16]Triazolo[3,4-b][5][7]thiadiazines and Study of Their Anti-Candidal and Cytotoxic Activities. Journal of Chemistry, 2014, 975031. [Link]

  • Gür, M., & Çıkrıkçı, S. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link]

  • Wolan, D. W., & Cook, P. D. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • Bagryanskaya, I. Y., et al. (2019).[8][16]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2019(2), M1071. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]

  • Ibrahim, M. A., et al. (2023). First Synthesis of the Novel Triazolo[3,4-b][5][7]Thiadiazoles and Triazolo[3,4-b][5][7]Thiadiazines Linked Chromeno[2,3-b]Pyridine. Polycyclic Aromatic Compounds, 43(2), 1-15. [Link]

  • Kim, J., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 12(10), 2845. [Link]

  • Bekhit, A. A., et al. (2011). Synthesis of some new[7][16]triazolo[3,4-b][5][7]thiadiazines and[7][16]triazolo[3,4-b][5][7] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity. Bioorganic & Medicinal Chemistry, 19(15), 4506–4512. [Link]

  • ResearchGate. (n.d.). Isosterism between the six-membered diazaheterocycles and thiadiazole derivatives. [Link]

  • Jacobson, K. A., et al. (2020). Purinergic GPCR transmembrane residues involved in ligand recognition and dimerization. Pharmacology & Therapeutics, 216, 107675. [Link]

  • ResearchGate. (n.d.). 1,2,4‐Oxadiazoles as thiazole bioisostere. [Link]

  • Čížková, M., et al. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Bioorganic Chemistry, 121, 105691. [Link]

  • Way, J. D., et al. (2018). Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas. Molecular Imaging and Biology, 20(6), 963–973. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kumar, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(9), 1032–1058. [Link]

  • van Veldhoven, J. P. D., et al. (2019). Development of Covalent Ligands for G Protein-Coupled Receptors: A Case for the Human Adenosine A3 Receptor. Journal of Medicinal Chemistry, 62(7), 3644–3660. [Link]

  • Saha, B., & Bera, M. (2013). Robust and electron deficient oxidovanadium(iv) porphyrin catalysts for selective epoxidation and oxidative bromination reactions in aqueous media. Green Chemistry, 15(7), 1894-1903. [Link]

  • Chaignon, F., et al. (2007). Bromination of Electron-Deficient Aromatic Molecules. Synlett, 2007(05), 758-762. [Link]

  • Coldham, I., et al. (2000). Partial reduction of electron-deficient pyridines. Organic Letters, 2(24), 3861–3863. [Link]

  • Obeng, K., et al. (2019). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Medicinal Chemistry Research, 28(1), 114-121. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. Molecules, 29(6), 1326. [Link]

  • ResearchGate. (n.d.). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. [Link]

  • Wang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 14(10), 6825–6832. [Link]

Sources

Application Notes & Protocols: The Utility of 6-Bromo-1,2,5-thiadiazolo[3,4-b]pyridine in Advanced Photophysical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,5-thiadiazolo[3,4-b]pyridine scaffold represents a fascinating class of electron-deficient heterocyclic compounds. Its inherent photophysical properties, characterized by strong absorption in the UV-visible region and tunable fluorescence emission, make it a valuable building block for the design of novel fluorophores and functional organic materials. The introduction of a bromine atom at the 6-position, yielding 6-bromo-1,2,5-thiadiazolo[3,4-b]pyridine, further enhances its utility in several key areas of photophysical study.

This document serves as a comprehensive guide to the application of 6-bromo-1,2,5-thiadiazolo[3,4-b]pyridine. We will explore the foundational photophysics of the parent scaffold, elucidate the predictable and advantageous effects of the bromo-substitution, and provide detailed protocols for its synthesis and photophysical characterization.

I. The Thiadiazolo[3,4-b]pyridine Core: A Photophysical Overview

The parent compound, 1,2,5-thiadiazolo[3,4-b]pyridine, is a planar, aromatic system where a pyridine ring is fused with a thiadiazole ring. This fusion results in a molecule with a significant intramolecular charge transfer (ICT) character. The thiadiazole moiety acts as a potent electron acceptor, while the pyridine ring can act as an electron donor. This electronic arrangement governs its photophysical behavior.

Upon excitation with UV or visible light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In thiadiazolo[3,4-b]pyridines, the HOMO is typically localized on the pyridine ring, while the LUMO is centered on the electron-withdrawing thiadiazole ring. The subsequent relaxation through fluorescence is therefore sensitive to the local environment, particularly solvent polarity.

II. The Strategic Role of 6-Bromo Substitution

The introduction of a bromine atom at the 6-position of the thiadiazolo[3,4-b]pyridine core imparts several key advantages for photophysical studies:

  • Heavy Atom Effect: Bromine, being a heavy atom, can enhance spin-orbit coupling. This facilitates intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1). Consequently, while the fluorescence quantum yield may be reduced compared to the non-brominated parent compound, it opens up avenues for studying phosphorescence and for applications in areas like photodynamic therapy and triplet-triplet annihilation upconversion.

  • Synthetic Handle for Derivatization: The C-Br bond serves as a versatile reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the straightforward synthesis of a diverse library of derivatives with tailored photophysical properties. For instance, coupling with electron-donating or -accepting moieties can be used to fine-tune the absorption and emission wavelengths, as well as the quantum yield.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can further influence the energy levels of the HOMO and LUMO, leading to predictable shifts in the absorption and emission spectra.

Predicted Photophysical Data for 6-Bromo-1,2,5-thiadiazolo[3,4-b]pyridine

The following table summarizes the expected photophysical properties based on data from the parent compound and related derivatives. These values should be experimentally verified for the 6-bromo analog.

PropertyExpected Value RangeRationale
Absorption Max (λ_abs) 350 - 450 nmThe core scaffold absorbs in this region. The bromo group may cause a slight bathochromic (red) shift.
Emission Max (λ_em) 450 - 550 nmThe emission is expected to be in the blue-green region of the spectrum, with a noticeable Stokes shift.
Molar Absorptivity (ε) 10,000 - 30,000 M⁻¹cm⁻¹Thiadiazole-containing dyes typically exhibit high molar absorptivity.
Fluorescence Quantum Yield (Φ_F) < 0.1The heavy atom effect of bromine is expected to significantly quench fluorescence by promoting intersystem crossing, leading to a lower quantum yield compared to the non-halogenated analog.
Fluorescence Lifetime (τ_F) 1 - 5 nsThe fluorescence lifetime is anticipated to be in the nanosecond range, typical for small organic fluorophores.

III. Experimental Protocols

A. Synthesis of 6-Bromo-1,2,5-thiadiazolo[3,4-b]pyridine

This protocol is adapted from established methods for the synthesis of related thiadiazolopyridine compounds.

Workflow for Synthesis and Purification:

cluster_synthesis Synthesis cluster_purification Purification start Starting Material: 2-amino-5-bromopyridine step1 Reaction with N-thionylaniline start->step1 step2 Cyclization Reaction step1->step2 product Crude Product step2->product step3 Column Chromatography (Silica Gel) product->step3 step4 Recrystallization step3->step4 final_product Pure 6-Bromo-1,2,5-thiadiazolo[3,4-b]pyridine step4->final_product

Caption: Synthetic and purification workflow for 6-bromo-1,2,5-thiadiazolo[3,4-b]pyridine.

Materials:

  • 2-amino-5-bromopyridine

  • N-thionylaniline

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-amino-5-bromopyridine (1 eq.) in anhydrous toluene.

  • Reagent Addition: To the stirred solution, add N-thionylaniline (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification:

    • The crude residue is purified by column chromatography on silica gel.

    • A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is recommended.

    • Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 6-bromo-1,2,5-thiadiazolo[3,4-b]pyridine as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Photophysical Characterization

The following protocols outline the standard procedures for characterizing the photophysical properties of 6-bromo-1,2,5-thiadiazolo[3,4-b]pyridine.

Workflow for Photophysical Characterization:

sample Sample Preparation (Dilute solution in solvent) uv_vis UV-Vis Absorption Spectroscopy sample->uv_vis fluorescence Fluorescence Emission Spectroscopy sample->fluorescence lifetime Time-Resolved Fluorescence (TCSPC) sample->lifetime data_abs λ_abs, ε uv_vis->data_abs qy Quantum Yield Determination fluorescence->qy data_em λ_em fluorescence->data_em data_qy Φ_F qy->data_qy data_lt τ_F lifetime->data_lt

Caption: Standard workflow for the photophysical characterization of a fluorescent compound.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade dichloromethane or acetonitrile) at a concentration of approximately 1 mM.

  • For absorption measurements, prepare a dilution in the desired solvent to an absorbance of ~0.1 at the absorption maximum.

  • For fluorescence measurements, prepare a further dilution to an absorbance of < 0.05 at the excitation wavelength to avoid inner filter effects.

2. UV-Visible Absorption Spectroscopy:

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Record a baseline spectrum with a cuvette containing the pure solvent.

    • Record the absorption spectrum of the sample solution from approximately 250 nm to 600 nm.

    • Identify the wavelength of maximum absorption (λ_abs).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

3. Fluorescence Spectroscopy:

  • Instrument: A spectrofluorometer.

  • Procedure:

    • Excite the sample at its absorption maximum (λ_abs).

    • Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to ~700 nm.

    • Identify the wavelength of maximum emission (λ_em).

4. Fluorescence Quantum Yield (Φ_F) Determination (Relative Method):

The quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

  • Standard: Choose a standard that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Procedure:

    • Prepare solutions of the sample and the standard with closely matched absorbances (< 0.05) at the same excitation wavelength.

    • Measure the absorption spectra of both solutions.

    • Measure the fluorescence emission spectra of both solutions under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield using the following equation:

      Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

      where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

5. Fluorescence Lifetime (τ_F) Measurement:

  • Instrument: A time-correlated single-photon counting (TCSPC) system.

  • Procedure:

    • Excite the sample with a pulsed laser source at a wavelength close to its λ_abs.

    • Collect the fluorescence decay profile.

    • Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ_F). For a simple system, a mono-exponential decay is expected.

IV. Potential Applications in Photophysical Research

The unique properties of 6-bromo-1,2,5-thiadiazolo[3,4-b]pyridine make it a valuable tool for a range of applications:

  • Precursor for Novel Dyes: As a synthetic intermediate, it allows for the creation of new fluorescent probes for bioimaging, chemical sensing, and materials science. The bromine atom can be substituted to introduce various functional groups to tune solubility, targeting ability, and photophysical properties.

  • Studies of Intersystem Crossing: The enhanced ISC due to the bromine atom makes this compound an excellent model system for fundamental studies of singlet-to-triplet state transitions in heterocyclic systems.

  • Development of Phosphorescent Materials: The promotion of triplet state formation could be exploited in the design of new phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and bioimaging.

V. Conclusion

6-Bromo-1,2,5-thiadiazolo[3,4-b]pyridine is more than just another fluorophore; it is a versatile platform for photophysical research. Its strategic combination of a fluorescent core, a heavy atom for modulating excited state dynamics, and a reactive handle for synthetic elaboration provides researchers with a powerful tool to explore fundamental photophysics and to construct novel functional molecules. The protocols and data presented herein offer a solid foundation for initiating studies with this promising compound.

References

  • Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]

  • Bulus, E. (2017). Synthesis and Photophysical Properties of Novel Thiadiazolo[3,4-b]Pyridine Derivatives (Doctoral dissertation, Middle East Technical University). [Link]

Application Notes and Protocols for the Synthesis of Novel Fluorescent Probes from 6-bromo-thiadiazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the synthesis of novel fluorescent probes derived from the versatile building block, 6-bromo-thiadiazolo[3,4-b]pyridine. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, chemical biology, and drug development. We will explore the strategic importance of the thiadiazolo[3,4-b]pyridine core, detailing its favorable photophysical properties and the synthetic utility of the 6-bromo substituent. The core of this guide is a set of robust, step-by-step protocols for derivatization via palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. Each protocol is accompanied by in-depth explanations of the underlying chemical principles, guidance on reagent selection, and troubleshooting tips. Furthermore, we present expected photophysical data for the resulting fluorescent probes and discuss their potential applications in bioimaging and as sensors for biologically relevant analytes.

Introduction: The Thiadiazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Fluorescence Probe Development

The thiadiazolo[3,4-b]pyridine heterocyclic system has emerged as a promising scaffold in the design of advanced fluorescent materials.[1] Its rigid, planar structure, combined with its electron-deficient nature, often leads to derivatives with desirable photophysical properties, including significant Stokes shifts and good quantum yields.[2][3] The incorporation of a bromine atom at the 6-position provides a synthetically accessible handle for the introduction of a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic tuning of the probe's optical and biological properties.

The general structure of a fluorescent probe consists of a fluorophore, a recognition unit (ligand), and a linker.[4][5] In the context of probes derived from 6-bromo-thiadiazolo[3,4-b]pyridine, the thiadiazolo[3,4-b]pyridine core acts as the fundamental fluorophore. The functional group introduced at the 6-position via cross-coupling can serve as the recognition unit or be further modified to attach a specific ligand for targeting biological molecules or sensing specific analytes.

This guide will focus on three primary palladium-catalyzed cross-coupling methodologies for the functionalization of 6-bromo-thiadiazolo[3,4-b]pyridine:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.

  • Stille Coupling: Reaction with organostannanes.

  • Sonogashira Coupling: Reaction with terminal alkynes.

These reactions have been chosen for their broad substrate scope, functional group tolerance, and well-established reliability in complex molecule synthesis.[6][7][8]

Synthetic Strategies and Reaction Mechanisms

The functionalization of 6-bromo-thiadiazolo[3,4-b]pyridine at the 6-position is predominantly achieved through palladium-catalyzed cross-coupling reactions. The general mechanism for these reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln (Active Catalyst) Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R M-X Byproduct Transmetalation->M-X Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)Ln Regeneration Ar-R Coupled Product (Fluorescent Probe) Reductive Elimination->Ar-R Ar-X 6-bromo-thiadiazolo[3,4-b]pyridine (Ar-X) R-M Organometallic Reagent (R-B(OR)2, R-SnR'3, R-C≡CH) Ar-Pd(II)-X->Transmetalation R-M Ar-Pd(II)-R->Reductive Elimination

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[9][10] Its advantages include the commercial availability of a wide range of boronic acids and their esters, as well as the generally mild reaction conditions and the low toxicity of the boron-containing byproducts.

2.2. Stille Coupling

The Stille coupling reaction involves the coupling of an organostannane with an organic halide.[7][11][12] Organotin reagents are air and moisture stable, making them easy to handle.[13] However, a significant drawback is the toxicity of organotin compounds and the potential difficulty in removing tin byproducts from the reaction mixture.[7]

2.3. Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp)-C(sp²) bonds between terminal alkynes and aryl or vinyl halides.[6][14][15] This reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst.[6] The resulting alkynyl-substituted thiadiazolo[3,4-b]pyridines can serve as fluorescent probes themselves or be further functionalized.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Organotin compounds are toxic and should be handled with extreme care.

3.1. Protocol 1: Suzuki-Miyaura Coupling of 6-bromo-thiadiazolo[3,4-b]pyridine with an Arylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-bromo-thiadiazolo[3,4-b]pyridine with a generic arylboronic acid.

Suzuki-Miyaura Coupling Workflow start Start reagents Reagents 6-bromo-thiadiazolo[3,4-b]pyridine (1.0 equiv) Arylboronic acid (1.2 equiv) Pd(PPh3)4 (0.05 equiv) K2CO3 (2.0 equiv) Toluene/H2O (4:1) start->reagents reaction_setup Reaction Setup Combine reagents in a Schlenk flask. Degas the mixture (e.g., with argon). reagents->reaction_setup reaction_conditions Reaction Conditions Heat to 90 °C under inert atmosphere. Monitor by TLC. reaction_setup->reaction_conditions workup Work-up Cool to room temperature. Dilute with ethyl acetate. Wash with water and brine. reaction_conditions->workup purification Purification Dry organic layer over Na2SO4. Concentrate under reduced pressure. Purify by column chromatography. workup->purification product Final Product | Aryl-substituted thiadiazolo[3,4-b]pyridine purification->product

Figure 2: Workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • 6-bromo-thiadiazolo[3,4-b]pyridine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask and standard glassware

Procedure:

  • To a Schlenk flask, add 6-bromo-thiadiazolo[3,4-b]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (8 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

3.2. Protocol 2: Stille Coupling of 6-bromo-thiadiazolo[3,4-b]pyridine with an Organostannane

This protocol provides a general method for the Stille coupling of 6-bromo-thiadiazolo[3,4-b]pyridine with an organotin reagent.

Materials:

  • 6-bromo-thiadiazolo[3,4-b]pyridine

  • Organostannane (e.g., tributyl(vinyl)tin)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous potassium fluoride (KF) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • In a Schlenk flask, dissolve 6-bromo-thiadiazolo[3,4-b]pyridine (1.0 mmol) and the organostannane (1.1 mmol) in anhydrous DMF (10 mL).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction to 100 °C and stir for 8-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (30 mL) and wash with a saturated aqueous solution of potassium fluoride (3 x 20 mL) to remove tin byproducts.[11]

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

3.3. Protocol 3: Sonogashira Coupling of 6-bromo-thiadiazolo[3,4-b]pyridine with a Terminal Alkyne

This protocol outlines the Sonogashira coupling of 6-bromo-thiadiazolo[3,4-b]pyridine with a terminal alkyne.

Materials:

  • 6-bromo-thiadiazolo[3,4-b]pyridine

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a Schlenk flask, add 6-bromo-thiadiazolo[3,4-b]pyridine (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL).

  • Wash the organic solution with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Photophysical Properties and Applications

The introduction of different substituents at the 6-position of the thiadiazolo[3,4-b]pyridine core allows for the fine-tuning of the photophysical properties of the resulting fluorescent probes.

Probe TypeExpected Excitation Max (nm)Expected Emission Max (nm)Expected Quantum YieldPotential Applications
Aryl-substituted350 - 420450 - 550Moderate to HighCellular imaging, pH sensing
Vinyl-substituted380 - 450480 - 600ModerateStaining of organelles
Alkynyl-substituted360 - 430460 - 580Moderate to HighBioorthogonal labeling, metal ion sensing

Table 1: Expected Photophysical Properties and Applications of 6-substituted-thiadiazolo[3,4-b]pyridine Fluorescent Probes.

4.1. Cellular Imaging

Fluorescent probes with good cell permeability and low cytotoxicity are valuable tools for live-cell imaging. The lipophilicity of the substituent introduced at the 6-position can be modulated to enhance membrane permeability. Probes that exhibit fluorescence changes in response to the polarity of their microenvironment can be used to visualize different cellular compartments.

4.2. Sensing Applications

By incorporating specific recognition moieties, these fluorescent probes can be designed to detect a variety of analytes, including metal ions, reactive oxygen species (ROS), and specific enzymes. For instance, a probe bearing a metal-chelating group could exhibit a "turn-on" or "turn-off" fluorescence response upon binding to a target metal ion.[16]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formationInactive catalyst, poor quality reagents/solvents, incorrect reaction temperature.Use a fresh batch of catalyst, ensure all reagents and solvents are anhydrous, optimize the reaction temperature.
Formation of byproductsSide reactions (e.g., homocoupling), decomposition of starting materials or product.Lower the reaction temperature, change the catalyst or ligand, use a different base.
Difficulty in purificationCo-elution of product and byproducts, residual metal catalyst.Optimize the eluent system for column chromatography, wash with a suitable aqueous solution to remove metal residues (e.g., KF for tin).

Table 2: Common Troubleshooting Guide.

Conclusion

The 6-bromo-thiadiazolo[3,4-b]pyridine scaffold is a highly valuable platform for the development of novel fluorescent probes. The palladium-catalyzed cross-coupling reactions detailed in this guide provide efficient and versatile methods for the synthesis of a diverse library of functionalized derivatives. By carefully selecting the coupling partner, researchers can rationally design probes with tailored photophysical and biological properties for a wide range of applications in chemical biology and diagnostics.

References

  • [Not directly cited in the text, but relevant to the broader context of fluorescent probes] A Fluorescent Probe Enables the Discovery of Improved Antagonists Targeting the Intracellular Allosteric Site of the Chemokine Receptor CCR7 - NIH.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, W
  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed.
  • Stille Coupling - Organic Synthesis.
  • Stille Coupling - Organic Chemistry Portal.
  • Stille Coupling - Chemistry LibreTexts.
  • Stille reaction - Wikipedia.
  • [Not directly cited in the text, but relevant to regioselectivity in coupling reactions] Regioselectivity in the Stille Coupling Reactions of 3,5-Dibromo-2-pyrone.
  • A thiazolo[4,5-b]pyridine-based fluorescent probe for detection of zinc ions and application for in vitro and in vivo bioimaging.
  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - RSC Publishing.
  • Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulter
  • Fluorophores to Synthesize Small-Molecule Fluorescent Probes - Labinsights.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Synthesis and Optical Properties of Substituted Deriv
  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - PMC - PubMed Central.
  • Suzuki cross-coupling reactions of 4,7-dibromo[14][17][18]selenadiazolo[3,4-c]pyridine – a path to new solar cell components - ResearchGate.

  • Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap - PubMed.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. 22.[14][17][18]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione - MDPI.

  • Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor–Acceptor-Type Electrochromic Polymer with Low Bandgap | ACS Applied Materials & Interfaces - ACS Public
  • (E)-4-(2-(7-Bromo-[14][17][18]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline - MDPI.

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH.
  • Fluorescent Probes for Disease Diagnosis | Chemical Reviews - ACS Public
  • Synthesis and Properties of Fluorescence Dyes: Tetracyclic Pyrazolo[3,4-b]Pyridine-Based Coumarin Chromophores with Intramolecular Charge Transfer Character | Request PDF - ResearchG
  • Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggreg
  • Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-bromo-thiadiazolo[3,4-b]pyridine

Technical Support Center: Optimizing the Synthesis of 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine

Welcome to the technical support center for the synthesis of 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve the yield and purity of your synthesis.

The synthesis of 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine is a multi-step process that requires careful control of reaction conditions at each stage. The most common synthetic route involves the preparation of the key intermediate, 2,3-diamino-5-bromopyridine, followed by a cyclization reaction to form the desired thiadiazole ring. This guide is structured to address potential issues in this synthetic pathway.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield in the Synthesis of 2,3-Diamino-5-bromopyridine

The overall yield of the final product is highly dependent on the successful synthesis of the 2,3-diamino-5-bromopyridine precursor. This intermediate is typically prepared in a three-step sequence from 2-aminopyridine: bromination, nitration, and reduction.

Step 1: Bromination of 2-aminopyridine

  • Problem: Low yield of 2-amino-5-bromopyridine and formation of a significant amount of 2-amino-3,5-dibromopyridine byproduct.[2]

  • Cause: Over-bromination of the starting material. The amino group in 2-aminopyridine is an activating group, making the pyridine ring susceptible to multiple halogenations.

  • Solution:

    • Stoichiometry Control: Carefully control the molar ratio of the brominating agent (e.g., bromine or N-bromosuccinimide) to 2-aminopyridine. A 1:1 molar ratio is recommended.[2]

    • Controlled Addition: Add the brominating agent dropwise to the solution of 2-aminopyridine at a controlled temperature to minimize localized areas of high concentration.[2]

    • Purification: The dibrominated byproduct can be removed by washing the crude product with hot petroleum ether.[4]

Step 2: Nitration of 2-amino-5-bromopyridine

  • Problem: Low yield of 2-amino-5-bromo-3-nitropyridine.

  • Cause: Incorrect reaction temperature or insufficient nitrating agent. This reaction is highly sensitive to temperature.[2]

  • Solution:

    • Temperature Management: The reaction should be carried out at low temperatures, typically starting at 0°C, and then allowing it to warm up as specified in the protocol.[2][4]

    • Reagent Stoichiometry: Ensure that the correct molar ratio of nitric acid to the substrate is used.

Step 3: Reduction of 2-amino-5-bromo-3-nitropyridine

  • Problem: Incomplete reduction or low yield of 2,3-diamino-5-bromopyridine.

  • Cause: Inefficient reducing agent, catalyst deactivation, or incomplete reaction.

  • Solution:

    • Choice of Reducing Agent: The choice of reducing agent significantly impacts the yield.

      • Catalytic Hydrogenation: Raney Nickel has been reported to give high yields (around 89%).[5] Ensure the catalyst is active and the system is properly purged to remove any catalyst poisons.

      • Metal-based Reduction: If using iron, ensure it is finely powdered and activated.[2][6] Stannous chloride in the presence of a small amount of sodium borohydride is another effective method.[6]

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion. For catalytic hydrogenation, the reaction is complete when hydrogen uptake ceases.[5]

Issue 2: Low Yield and Impurities in the Final Cyclization Step

The final step, the cyclization of 2,3-diamino-5-bromopyridine with a thionylating agent like thionyl chloride (SOCl₂), is critical for forming the thiadiazole ring.

  • Problem: Low yield of 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine.

  • Cause:

    • Decomposition of Starting Material: 2,3-diamino-5-bromopyridine can be unstable, especially at elevated temperatures.

    • Side Reactions: Thionyl chloride is a highly reactive reagent and can lead to the formation of undesired byproducts. The reaction mechanism involves the formation of a sulfinylamine intermediate, which then cyclizes. Incomplete cyclization or side reactions of this intermediate can reduce the yield.

    • Hydrolysis: The product and intermediates can be sensitive to moisture.

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

    • Temperature Control: The reaction is typically performed at reflux, but excessive temperatures for prolonged periods should be avoided to minimize decomposition.

    • Purification: The crude product may require purification by column chromatography or recrystallization to remove unreacted starting material and byproducts.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diamino-5-bromopyridine (via Catalytic Hydrogenation)

This protocol is adapted from a high-yield procedure.[5]

  • Dissolution: In a suitable flask, dissolve 15.0 g (0.075 mol) of 2-amino-3-nitro-5-bromopyridine in a hot mixture of 100 mL of phosphoric acid and ethanol (20:80 v/v). Cool the solution to 25°C.

  • Addition of Reagents: Sequentially add 135 mL of a saturated solution of hydrochloric acid in ethanol, 15 mL of concentrated hydrochloric acid, and 1.5 g of 10% Raney-Ni.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Pressurize the reactor with hydrogen to 1 MPa and heat to approximately 50°C. The reaction is complete when the pressure no longer decreases.

  • Work-up: Cool the reactor and carefully vent the hydrogen. Filter the reaction mixture and wash the filter cake with 50 mL of ethanol.

  • Isolation: Pour the filtrate into a mixture of 300 mL of tetrahydrofuran (THF) and concentrated hydrochloric acid (5:1 v/v). Seal the container and store it in a refrigerator overnight.

  • Final Product: Remove the solvent by rotary evaporation. Filter the resulting yellow solid and dry to obtain 2,3-diamino-5-bromopyridine. Expected yield: ~89%.[5]

Protocol 2: Synthesis of 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine (General Procedure)

This is a generalized procedure based on the known reactivity of ortho-diamines with thionyl chloride.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-diamino-5-bromopyridine in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Reagent Addition: Under an inert atmosphere, slowly add an excess of thionyl chloride (SOCl₂) to the suspension. The reaction is often exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water or a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Amino-5-bromopyridineC₅H₅BrN₂173.01137-138
2-Amino-5-bromo-3-nitropyridineC₅H₄BrN₃O₂218.01210
2,3-Diamino-5-bromopyridineC₅H₆BrN₃188.03155 (dec.)

Visualizations

Synthetic Workflow

Synthesis_WorkflowA2-AminopyridineB2-Amino-5-bromopyridineA->BBromination(Br2 or NBS)C2-Amino-5-bromo-3-nitropyridineB->CNitration(HNO3/H2SO4)D2,3-Diamino-5-bromopyridineC->DReduction(e.g., Raney Ni/H2)E6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridineD->ECyclization(SOCl2)

Caption: Overall synthetic scheme for 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine.

Troubleshooting Decision Tree

Troubleshooting_TreeStartLow Final YieldPrecursorCheck Precursor Yield/PurityStart->PrecursorCyclizationInvestigate Cyclization StepStart->CyclizationBrominationLow Bromination Yield?Precursor->BrominationNitrationLow Nitration Yield?Precursor->NitrationReductionLow Reduction Yield?Precursor->ReductionDecompositionStarting Material Decomposition?Cyclization->DecompositionSideReactionsSide Reactions Occurring?Cyclization->SideReactionsSol_BrominationControl Stoichiometryand TemperatureBromination->Sol_BrominationSol_NitrationStrict Temperature ControlNitration->Sol_NitrationSol_ReductionChange Reducing Agent(e.g., Raney Ni)Reduction->Sol_ReductionSol_DecompositionLower Reaction Temperatureand TimeDecomposition->Sol_DecompositionSol_SideReactionsEnsure Anhydrous ConditionsPurify by ChromatographySideReactions->Sol_SideReactions

Caption: Decision tree for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis for achieving a high overall yield?

A1: The reduction of 2-amino-5-bromo-3-nitropyridine to 2,3-diamino-5-bromopyridine is often the most critical step. The choice of reducing agent and reaction conditions can dramatically affect the yield and purity of this key intermediate. Catalytic hydrogenation with Raney Nickel is reported to be highly efficient.[5]

Q2: Can I use other brominating agents besides liquid bromine for the first step?

A2: Yes, N-bromosuccinimide (NBS) is a common and often easier-to-handle alternative to liquid bromine for the bromination of pyridine rings. It can offer better control and selectivity.

Q3: My 2,3-diamino-5-bromopyridine intermediate is dark-colored. Is this normal and how can I purify it?

A3: Yes, it is common for the crude 2,3-diamino-5-bromopyridine to be a dark-colored solid.[4] It can be purified by recrystallization from water, often with the use of activated carbon to remove colored impurities.[2][4]

Q4: What are the safety precautions I should take when working with thionyl chloride?

A4: Thionyl chloride is a corrosive and toxic liquid that reacts violently with water to release harmful gases (HCl and SO₂). It should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions involving thionyl chloride should be quenched carefully.

Q5: Are there alternative methods for the final cyclization step?

A5: While thionyl chloride is a common reagent for forming 1,2,5-thiadiazoles from ortho-diamines, other reagents like sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) in the presence of a base can also be used. However, thionyl chloride is generally preferred for its reactivity and the volatile nature of its byproducts.

References

  • Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 5 from 2,3‐diamino‐5‐bromopyridine. Retrieved from [Link]

  • MDPI. (n.d.). [1][2][3]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Retrieved from [Link]

  • ResearchGate. (2019). On the nucleophilic derivatization of 4,7-dibromo-[1][2][3]thiadiazolo[3,4- c ]pyridine: basis for biologically interesting species and building blocks for organic materials. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Hurd, C. D., & Mori, R. I. (1955). The Reaction of Acylhydrazones with Thionyl Chloride. Journal of the American Chemical Society, 77(20), 5359–5364.

Technical Support Center: Navigating Side Reactions in the Bromination of Thiadiazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-BTP-BR-001 Version: 1.0 Last Updated: January 17, 2026

Introduction

The selective bromination of the thiadiazolo[3,4-b]pyridine scaffold is a cornerstone for the synthesis of numerous compounds in medicinal and materials chemistry. However, the inherent reactivity of this fused heterocyclic system presents unique challenges, often leading to undesired side reactions that can complicate purification and reduce yields. This technical guide serves as a dedicated resource for researchers, providing in-depth troubleshooting for common issues encountered during the electrophilic bromination of this important core structure. We will explore the mechanistic underpinnings of these side reactions and offer field-proven protocols to enhance selectivity and achieve your target molecule with greater efficiency.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section is formatted as a series of common problems encountered in the lab. Each entry details the root cause and provides a validated protocol for resolution.

Issue 1: Poor Regioselectivity and/or Formation of Dibrominated Byproducts

Question: My reaction is producing a mixture of monobrominated isomers, and I'm also observing a significant amount of a dibrominated byproduct. How can I improve the selectivity for a single monobrominated product?

Root Cause Analysis: The thiadiazolo[3,4-b]pyridine system possesses multiple potential sites for electrophilic attack. The high reactivity of the ring, a common feature of many electron-rich heterocycles, can lead to over-bromination, especially with aggressive reagents like molecular bromine (Br₂).[1] The initial monobrominated product may not be significantly deactivated, allowing for a second electrophilic substitution to occur.

Expert Recommendation: Control over the reaction's kinetics is paramount. This is best achieved by moderating the reactivity of the electrophile and fine-tuning the reaction conditions. The use of N-Bromosuccinimide (NBS) is the standard and highly recommended approach for achieving selective monobromination of activated aromatic and heteroaromatic compounds.[2][3][4]

Troubleshooting Protocol & Workflow:

  • Reagent Selection: Replace molecular bromine (Br₂) with N-Bromosuccinimide (NBS). NBS provides a slow, constant, and low concentration of electrophilic bromine, which is crucial for preventing di-substitution.[5]

  • Stoichiometric Control: Use NBS in near-equimolar amounts (e.g., 1.05 to 1.1 equivalents) relative to the thiadiazolo[3,4-b]pyridine starting material.

  • Temperature Management: Initiate the reaction at a reduced temperature (0 °C) to decrease the reaction rate, thereby enhancing selectivity. Allow the reaction to warm slowly to room temperature while monitoring its progress.

  • Solvent Choice: Employ a non-polar aprotic solvent like carbon tetrachloride (CCl₄) or a moderately polar solvent like acetonitrile (MeCN). For electron-rich aromatics, using dimethylformamide (DMF) as a solvent with NBS can promote high para-selectivity where applicable.[2]

Workflow: Selective Monobromination Protocol

G cluster_setup Reaction Setup cluster_reaction Controlled Bromination cluster_workup Work-up & Purification A Dissolve Substrate (1 eq.) in dry Acetonitrile B Cool solution to 0 °C (ice/water bath) A->B C Add NBS (1.05 eq.) portion-wise over 20 min B->C D Stir at 0 °C for 1 hr, then warm to RT C->D E Monitor by TLC/LC-MS until SM is consumed D->E F Quench with aq. Na₂S₂O₃ to destroy excess bromine E->F G Extract with Ethyl Acetate F->G H Purify via Column Chromatography (Silica Gel) G->H

Caption: A controlled workflow for selective monobromination using NBS.

Issue 2: Ring Cleavage and Decomposition

Question: I am observing significant decomposition of my starting material, and my crude NMR shows a complex mixture of unidentifiable products. I suspect the thiadiazole ring is unstable under my reaction conditions. What is causing this, and how can I prevent it?

Root Cause Analysis: Thiadiazole rings, while aromatic, can be susceptible to cleavage under harsh acidic or strongly oxidizing conditions.[6] Using a strong Lewis acid catalyst (e.g., FeBr₃) with molecular bromine, or performing the reaction in a protic acid like acetic acid, can generate a highly acidic environment (HBr byproduct) that protonates the ring nitrogens, deactivates the system towards the desired substitution, and may promote hydrolytic or other decomposition pathways.

Expert Recommendation: The key is to maintain nearly neutral reaction conditions and avoid overly aggressive reagents. The stability of the thiadiazole moiety is critical for a successful reaction.[7]

Troubleshooting Protocol:

  • Avoid Lewis and Protic Acids: Discontinue the use of catalysts like FeBr₃ or AlCl₃ and avoid acidic solvents like acetic acid. The mechanism of electrophilic aromatic substitution does not always require a strong catalyst for activated systems.[8]

  • Use a Buffered System or Neutral Reagent: If acidity is a concern, consider adding a non-nucleophilic base like pyridine or 2,6-lutidine to scavenge any generated acid. However, the preferred method is to use a reagent like NBS in a neutral, aprotic solvent, which avoids the formation of strong acid byproducts altogether.

  • Consider Alternative Bromine Sources: For particularly sensitive substrates, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be an effective alternative to NBS, operating under similarly mild conditions.

Data Summary: Comparison of Common Bromination Conditions

Reagent SystemTypical ConditionsCommon Side ReactionsSuitability for Sensitive Heterocycles
Br₂ / FeBr₃CH₂Cl₂, RTOver-bromination, DecompositionLow
Br₂ / Acetic AcidAcetic Acid, RT-50°COver-bromination, Ring CleavageLow to Moderate
NBS / Acetonitrile0°C to RTSuccinimide byproductHigh
NBS / CCl₄ / AIBNCCl₄, RefluxRadical side-chain brominationNot for ring bromination

Frequently Asked Questions (FAQs)

Q1: What is the most likely site of monobromination on the thiadiazolo[3,4-b]pyridine ring? A1: Electrophilic attack will occur at the carbon atom with the highest electron density. In the fused thiadiazolo[3,4-b]pyridine system, the pyridine ring is generally considered electron-deficient compared to the thiadiazole portion. However, within the pyridine ring, the positions are not equivalent. Computational studies and experimental results on analogous fused pyridine systems suggest that substitution is often directed by the heteroatoms of the fused ring. A thorough analysis of the specific substrate's electronic structure (e.g., via computational chemistry) is recommended for a definitive prediction.

Q2: How can I effectively remove the succinimide byproduct after using NBS? A2: Succinimide is significantly more polar than the brominated heterocyclic product and has good water solubility. During the aqueous work-up, most of the succinimide will partition into the aqueous layer. Any remaining traces can be easily separated from the desired product during silica gel column chromatography, as the succinimide will have a much lower Rf value.

Q3: Can microwave irradiation be used to improve this reaction? A3: Yes, microwave-assisted synthesis can often reduce reaction times and improve yields.[9][10] However, due to the potential for rapid heating to promote decomposition of sensitive heterocycles, careful optimization is critical. We recommend starting with a lower temperature (e.g., 60-80 °C) and shorter reaction times (5-15 minutes) and carefully monitoring the reaction for byproduct formation.

Logical Troubleshooting Pathway

G start Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) problem Identify Primary Issue start->problem multi_spot Multiple Products: Dibromination / Isomers problem->multi_spot Poor Selectivity decomp Decomposition: Baseline Material / Complex Mixture problem->decomp Low Mass Balance no_rxn No Reaction: Only Starting Material Remains problem->no_rxn High SM Recovery sol_multi_1 Switch from Br₂ to NBS multi_spot->sol_multi_1 sol_multi_2 Reduce NBS stoichiometry (1.05 eq.) multi_spot->sol_multi_2 sol_multi_3 Decrease reaction temperature (start at 0 °C) multi_spot->sol_multi_3 sol_decomp_1 Remove Lewis/Protic Acids decomp->sol_decomp_1 sol_decomp_2 Use neutral aprotic solvent (MeCN, CHCl₃) decomp->sol_decomp_2 sol_no_rxn_1 Slightly increase temperature (e.g., RT to 40 °C) no_rxn->sol_no_rxn_1 sol_no_rxn_2 Check starting material purity no_rxn->sol_no_rxn_2 sol_no_rxn_3 Consider a more activating solvent if substrate is deactivated no_rxn->sol_no_rxn_3

Caption: Decision tree for troubleshooting thiadiazolo[3,4-b]pyridine bromination.

References

  • Title: N-bromosuccinimide reactions of some heterocycles in the presence or absence of water Source: ResearchGate URL: [Link]

  • Title: N-Bromosuccinimide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: N-Bromosuccinimide (NBS) Source: Organic Chemistry Portal URL: [Link]

  • Title: N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry Source: Nanjing Suru Chemical Co., Ltd URL: [Link]

  • Title: Electrophilic Aromatic Substitution Reactions - Bromination Source: Chemistry LibreTexts URL: [Link]

  • Title: Thiadiazoles and Their Properties Source: ISRES Publishing URL: [Link]

  • Title: Bromination and diazo coupling of the pyridinethione derivative 2. Source: ResearchGate URL: [Link]

  • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification Source: PubMed Central (PMC) URL: [Link]

  • Title: Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution Source: CORE URL: [Link]

  • Title: Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions Source: Preprints.org URL: [Link]

  • Title: Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines Source: MDPI URL: [Link]

  • Title: Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases Source: PubMed Central (PMC) URL: [Link]

  • Title: What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid Source: Pearson URL: [Link]

  • Title: Biological activity of oxadiazole and thiadiazole derivatives Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles Source: PubMed Central (PMC) URL: [Link]

  • Title: New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry Source: ScienceDirect URL: [Link]

  • Title: Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions Source: Semantic Scholar URL: [Link]

  • Title: Electrophilic bromination of substituted stilbenes and stilbazoles: a quantum-chemical investigation Source: PubMed URL: [Link]

  • Title: Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2 Source: Pharma Magazine URL: [Link]

  • Title: 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole) Source: ResearchGate URL: [Link]

  • Title: Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines Source: PubMed URL: [Link]

Sources

Technical Support Center: Purification of 6-Bromo-Thiadiazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-bromo-thiadiazolo[3,4-b]pyridine derivatives. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important class of heterocyclic compounds. Our goal is to equip you with the expertise and practical insights needed to optimize your purification workflows, ensuring high purity and yield.

Core Principles of Purification

The purification of 6-bromo-thiadiazolo[3,4-b]pyridine derivatives often presents unique challenges due to the electronic properties conferred by the bromine atom and the fused heterocyclic system. Successful purification hinges on a systematic approach that considers the physicochemical properties of the target compound and potential impurities. The choice of technique is paramount and is typically a decision between chromatography and recrystallization, or a combination of both.

Diagram: Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your 6-bromo-thiadiazolo[3,4-b]pyridine derivative.

Purification_Strategy start Crude Product (6-bromo-thiadiazolo[3,4-b]pyridine derivative) is_solid Is the crude product a solid? start->is_solid is_thermally_stable Is it thermally stable? is_solid->is_thermally_stable Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil/Liquid) try_recrystallization Attempt Recrystallization is_thermally_stable->try_recrystallization Yes is_thermally_stable->column_chromatography No high_purity High Purity Achieved? try_recrystallization->high_purity high_purity->column_chromatography No final_product Pure Product high_purity->final_product Yes column_chromatography->final_product

Caption: A decision-making workflow for selecting the primary purification technique.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the purification process.

Column Chromatography Problems

Question: My 6-bromo-thiadiazolo[3,4-b]pyridine derivative shows poor separation with significant peak tailing on a silica gel column. What is causing this and how can I fix it?

Answer:

Peak tailing with pyridine-containing compounds is a frequent issue, primarily due to the interaction of the basic nitrogen atom of the pyridine ring with acidic silanol groups on the silica surface.[1] This creates a secondary, strong interaction that slows down a portion of the analyte, causing the peak to tail. The bromine atom can also influence the compound's polarity and interaction with the stationary phase.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Strong Analyte-Silica Interaction The basic pyridine nitrogen binds strongly to acidic silanol groups (Si-OH) on the silica surface.Add a Competing Base: Incorporate a small amount (0.1-1%) of a competing base like triethylamine (TEA) or pyridine into your eluent.[1] This base will occupy the active silanol sites, minimizing their interaction with your target compound.[1]
Inappropriate Solvent System The polarity of the eluent may not be optimized to effectively move the compound along the column while separating it from impurities.Systematic Solvent Screening: If a standard hexane/ethyl acetate system is failing, try a different solvent system with alternative selectivity, such as dichloromethane/methanol.[2]
Column Overloading Exceeding the column's capacity leads to broad, overlapping peaks.Reduce Sample Load: A general rule is to load 1-5% of crude material relative to the mass of the stationary phase.[2] For difficult separations, aim for the lower end of this range.
Compound Degradation on Silica Some sensitive heterocyclic compounds can degrade on acidic silica gel.[3]Test for Stability: Run a 2D TLC. Spot your compound, run the plate, dry it, turn it 90 degrees, and run it again in the same solvent. If a new spot appears, your compound is likely unstable.[1] Solution: Switch to a less acidic stationary phase like alumina (basic or neutral) or use deactivated silica gel.[3]
Recrystallization Issues

Question: I'm trying to recrystallize my 6-bromo-thiadiazolo[3,4-b]pyridine derivative, but it's "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[2] The presence of impurities can also lower the melting point of the mixture, contributing to this issue.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Solution Cooled Too Quickly Rapid cooling doesn't allow sufficient time for an ordered crystal lattice to form.Reheat and Slow Cool: Reheat the solution until the oil redissolves. You may need to add a small amount of additional hot solvent.[2] Then, allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.
High Impurity Level Impurities can disrupt crystallization and lower the mixture's melting point.Pre-Purification: Perform a quick "plug" filtration through a short column of silica gel to remove baseline impurities before attempting recrystallization.[3]
Inappropriate Solvent The compound's solubility in the chosen solvent may be too high, even at lower temperatures.Use a Co-Solvent System: Introduce a "poor" solvent (one in which your compound is less soluble) dropwise to the hot, dissolved solution until it just becomes cloudy. Then add a drop or two of the "good" solvent to clarify it before slow cooling.[2]
Supersaturation The concentration of the solute is too high for the given temperature.Add More Solvent: Add a small amount of hot solvent to the oiled-out mixture to decrease the concentration and redissolve the material, then cool slowly.[2][4]

Question: My recrystallization yield is very low. How can I improve it?

Answer:

Low recovery is a common problem in recrystallization and can often be traced back to procedural steps.[4]

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Using Too Much Solvent The most common cause of low yield. Your compound remains dissolved in the mother liquor even after cooling.[2][5]Use Minimal Hot Solvent: Add the hot solvent in small portions, just until the solid fully dissolves.[6][7] To Recover Product: You can try to concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals, which may require another recrystallization.[2]
Premature Crystallization Crystals form during hot filtration, leading to loss of product on the filter paper.Preheat Funnel & Flask: Use a stemless funnel and keep both the funnel and the receiving flask hot (e.g., with a heat lamp or by placing them over the boiling solvent flask) to prevent cooling and crystallization during transfer.
Significant Solubility in Cold Solvent The compound is still quite soluble in the solvent even at low temperatures.Optimize Solvent Choice: Select a solvent where the solubility difference between hot and cold is more pronounced.[6] Cool Thoroughly: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice-salt bath) to maximize precipitation.[2]
Washing with Room Temperature Solvent Washing the collected crystals with solvent that is not chilled can redissolve a significant portion of your product.Use Ice-Cold Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove impurities without dissolving the product.[5][8]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvent systems for column chromatography of these derivatives?

A1: For many 6-bromo-thiadiazolo[3,4-b]pyridine derivatives, a good starting point is a gradient of ethyl acetate in hexanes or petroleum ether. For more polar analogues, a system of dichloromethane (DCM) and methanol is often effective.[2] A patent for a similar compound, 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, mentions recrystallization from ethyl acetate, ethanol, DCM, chloroform, or n-hexane, suggesting these solvents are also good candidates for chromatography mobile phases.[9]

Q2: How can I effectively remove starting materials or closely related impurities?

A2: If standard chromatography fails to separate compounds with very similar Rf values, consider alternative techniques.[3] Preparative HPLC can offer much higher resolution. Alternatively, chemical modification of an impurity (if it has a unique functional group) into a more easily separable compound can be a viable strategy.

Q3: Is recrystallization always the best final purification step?

A3: Recrystallization is an excellent method for achieving very high purity for solid compounds, often superior to chromatography for removing trace impurities.[10] It is the method of choice for purifying many small-molecule drugs.[7] If your compound is a stable, solid material, a final recrystallization step after chromatography is highly recommended to obtain material of analytical purity.

Q4: My compound is a red solid. Does the color indicate an impurity?

A4: Not necessarily. While color can indicate impurities, many heterocyclic systems, especially those with extended conjugation, are inherently colored. For example, (E)-4-(2-(7-Bromo-[2][3][11]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline is reported as a red solid.[12] The key is to purify the compound until its physical properties (melting point, NMR spectrum) are sharp, consistent, and match literature values if available. If colored impurities are suspected, adding activated charcoal to the hot solution during recrystallization can help adsorb them before the filtration step.[5]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a stronger solvent like DCM). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

  • Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the mobile phase as the separation progresses.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent, swirling and heating, until the solid just dissolves.[6][7]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel into a clean, pre-heated flask.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[5][6]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[6]

References

  • BenchChem.
  • University of Rochester, Department of Chemistry.
  • ResearchGate.
  • YouTube.
  • Recrystalliz
  • MDPI. (E)-4-(2-(7-Bromo-[2][3][11]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline.

  • Google Patents. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
  • Recrystallization and Crystalliz
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • BenchChem.
  • YouTube.

Sources

Technical Support Center: Advanced Strategies for Suzuki Coupling with Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling electron-deficient heterocyclic compounds. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting protocols to overcome common challenges and ensure the success of your synthetic campaigns.

Understanding the Core Challenges

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry due to its versatility and functional group tolerance.[1][2] However, when working with electron-deficient heterocycles (e.g., pyridines, pyrimidines, pyridazines), a unique set of challenges arises that can impede reaction efficiency and lead to frustrating outcomes.[1][3] Understanding these underlying issues is the first step toward effective troubleshooting.

The primary hurdles stem from the electronic nature of these substrates:

  • Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atoms present in many heterocycles can coordinate strongly to the palladium catalyst.[1][4][5] This coordination can inhibit catalytic activity or lead to complete deactivation, stalling the reaction.

  • Difficult Oxidative Addition: The electron-deficient character of the heterocyclic ring makes the initial oxidative addition of the palladium(0) catalyst to the carbon-halide (C-X) bond a significant kinetic barrier.[4][6] This is often the rate-limiting step and a primary reason for low or no conversion.

  • Slow Transmetalation: Electron-deficient heteroaryl boronic acids or their derivatives can exhibit slower rates of transmetalation, the step where the organic group is transferred from boron to palladium.[5][7][8] This sluggishness provides a larger window for competing side reactions to occur.

  • Prevalent Side Reactions: The challenging nature of these couplings makes them more susceptible to undesirable side reactions, including:

    • Protodeboronation: The cleavage of the C-B bond of the boronic acid/ester by a proton source, leading to the formation of the corresponding simple heterocycle and consumption of the nucleophile.[1][5][8][9]

    • Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl byproduct, often exacerbated by the presence of oxygen.[9][10]

    • Dehalogenation: The reduction of the aryl halide starting material, which can be promoted by certain bases or solvents.[11]

This guide will address these challenges through a series of practical, question-and-answer-based troubleshooting scenarios.

Troubleshooting Guide & FAQs

Scenario 1: My reaction shows no or very low conversion of the starting materials.

Question: I've assembled my Suzuki coupling with a chloropyridine and a phenylboronic acid, but after several hours at elevated temperature, I only see starting materials by TLC/LC-MS. What's going wrong?

Answer: This is a classic symptom of a stalled catalytic cycle, most likely due to issues with the oxidative addition step or catalyst deactivation.

Causality & Explanation: With electron-deficient heterocycles, particularly less reactive chlorides, the energy barrier for the Pd(0) catalyst to insert into the C-Cl bond is high.[4] Additionally, the pyridine nitrogen can act as a ligand, binding to the palladium and preventing it from participating in the catalytic cycle.[5] Standard catalysts like Pd(PPh₃)₄ are often not active enough to overcome these hurdles.[12]

Troubleshooting Protocol:

  • Evaluate the Catalyst System: This is the most critical parameter.[4]

    • Switch to a More Active Catalyst/Ligand System: For electron-deficient heteroaryl chlorides, you need a highly active catalyst. This is typically achieved by using a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand. These ligands are designed to accelerate both oxidative addition and the final reductive elimination step.[4][11][13]

    • Consider Pre-catalysts: Modern pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts, PEPPSI-type catalysts) are often more stable and efficient at generating the active Pd(0) species in situ, leading to more reproducible results.[4][9]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.[4] If you are running the reaction at 80 °C, consider increasing it to 100-120 °C, solvent permitting.

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4][10] Inadequate degassing of your solvent and failure to maintain a positive pressure of an inert gas (Argon or Nitrogen) can lead to rapid catalyst oxidation and deactivation. Purge your solvent and reaction vessel thoroughly.[14]

  • Verify Reagent Quality: Ensure your boronic acid is of high purity and has not degraded. Similarly, confirm the integrity of your palladium source and ligand, as they can degrade over time with improper storage.[4]

Recommended Catalyst Systems for Difficult Couplings:

Ligand FamilySpecific ExamplesKey Features
Buchwald Ligands XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphines that promote fast oxidative addition and reductive elimination.[4][9][11]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable and active palladium complexes. Often used in PEPPSI pre-catalysts.[4]
Other Specialized Ligands cataCXium® A, tBu₃PHighly electron-donating and sterically demanding ligands for challenging substrates.[9]

Troubleshooting Workflow: Low Conversion

G start Low / No Conversion catalyst Is the catalyst system active enough? start->catalyst temp Is the temperature sufficiently high? catalyst->temp Yes upgrade_catalyst Switch to Buchwald/NHC ligands or use a pre-catalyst. catalyst->upgrade_catalyst No inert Is the reaction atmosphere strictly inert? temp->inert Yes increase_temp Increase temperature (e.g., to 100-120 °C). temp->increase_temp No reagents Are the reagents of high quality? inert->reagents Yes degas Thoroughly degas solvent and use Ar/N2. inert->degas No check_reagents Use fresh, high-purity reagents. reagents->check_reagents No success Reaction Proceeds reagents->success Yes upgrade_catalyst->success increase_temp->success degas->success check_reagents->success

A decision tree for troubleshooting low conversion.

Scenario 2: My desired product is formed, but I have a major byproduct from protodeboronation.

Question: My reaction with 2-pyridyl boronic acid is giving me a low yield of the coupled product, and I'm isolating a lot of pyridine. How can I prevent this?

Answer: This indicates that protodeboronation is outcompeting the desired transmetalation step. This is a very common issue with electron-deficient heteroaryl boronic acids, which are particularly susceptible to this side reaction.[1][5][8]

Causality & Explanation: The C-B bond in electron-deficient heteroaryl boronic acids is polarized and prone to cleavage by proton sources (like water, which is often present).[9] If the transmetalation step is slow—which it often is for these substrates—there is more time for this undesired pathway to occur, consuming your nucleophile.

Troubleshooting Protocol:

  • Use a More Stable Boron Reagent: This is often the most effective solution. Instead of the boronic acid, use a more robust derivative.

    • Pinacol Esters (BPin): These are significantly more stable towards protodeboronation.[9]

    • MIDA Boronates: These are exceptionally stable and can be used in sequential couplings. They require a hydrolysis step (often with aqueous base at the end of the reaction) to release the boronic acid for coupling.

    • Trifluoroborate Salts (BF₃K): These salts offer good stability and often react well under specific conditions.[9]

  • Optimize the Base and Solvent System:

    • Anhydrous Conditions: If you suspect water is the culprit, switch to strictly anhydrous conditions. Use a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent like dioxane or toluene.[9][11] Note that some anhydrous K₃PO₄ systems may paradoxically require a few equivalents of water to function effectively, so some experimentation may be needed.[15]

    • Stronger, Non-Nucleophilic Bases: In some cases, a stronger base can accelerate the formation of the active boronate species, promoting faster transmetalation. Bases like LiOᵗBu have been shown to be effective in specific challenging couplings.[5]

  • Accelerate Transmetalation:

    • Employ a catalyst system known to speed up the overall cycle. The bulky, electron-rich ligands mentioned in Scenario 1 are also beneficial here as they promote faster reductive elimination, which helps pull the catalytic cycle forward.[5][11]

Experimental Protocol: Conversion of a Boronic Acid to its Pinacol Ester If you only have the boronic acid available, you can readily convert it to the more stable pinacol ester.

  • Setup: In a round-bottom flask, dissolve the heteroaryl boronic acid (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF or Dioxane).

  • Addition: Add pinacol (1.1 equiv).

  • Drying (Optional but Recommended): Add anhydrous magnesium sulfate (MgSO₄) to scavenge the water that is formed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until the conversion is complete (monitor by TLC or LC-MS).

  • Workup: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling.

Scenario 3: I'm observing significant homocoupling of my boronic acid.

Question: My reaction is producing a significant amount of a symmetrical biaryl byproduct corresponding to my boronic acid coupling with itself. How do I minimize this?

Answer: Homocoupling is typically caused by the presence of oxygen, which oxidizes the Pd(0) catalyst and facilitates the undesired self-coupling pathway.[10]

Causality & Explanation: The mechanism of homocoupling can be complex, but it is well-established that oxygen plays a key role. It can either reoxidize the Pd(0) catalyst to Pd(II) in a way that promotes the dimerization of the boronic acid or participate in other radical pathways. This side reaction is a clear indicator of a compromised inert atmosphere.

Troubleshooting Protocol:

  • Rigorous Degassing: This is non-negotiable. Your solvent (and any water added) MUST be thoroughly degassed before use.[9] The most common methods are:

    • Freeze-Pump-Thaw: The most effective method. Freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle at least three times.

    • Sparging: Bubble a stream of argon or nitrogen through the solvent for at least 30-60 minutes.[14]

  • Maintain a Positive Inert Gas Pressure: Ensure your reaction flask is under a slight positive pressure of argon or nitrogen throughout the entire setup and reaction time. Use a gas bubbler or balloon to monitor this.

  • Use Bulky Ligands: Sterically demanding ligands, such as the Buchwald-type ligands (XPhos, SPhos), can disfavor the formation of the intermediates required for homocoupling.[9]

  • Check Palladium Source: Some Pd(II) sources, if not efficiently reduced to Pd(0) in situ, can sometimes promote side reactions. Using a reliable Pd(0) source like Pd₂(dba)₃ or a high-quality pre-catalyst can help ensure the desired catalytic cycle is dominant.[9]

The Suzuki-Miyaura Catalytic Cycle and Common Pitfalls

G Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar¹)(X) Pd0->OA_complex Oxidative Addition Inhibition Catalyst Inhibition (N-coordination) Pd0->Inhibition [Challenge 1] OA_complex->Pd0 [Challenge 2] Slow Step TM_complex L₂Pd(II)(Ar¹)(Ar²) OA_complex->TM_complex Transmetalation BX X-B(OR)₂ OA_complex->BX TM_complex->Pd0 Reductive Elimination Product Ar¹-Ar² TM_complex->Product Ar1X Ar¹-X (Heteroaryl Halide) Ar1X->OA_complex Boronic Ar²-B(OR)₂ + Base Boronic->TM_complex Protodeboronation Protodeboronation (Ar²-H) Boronic->Protodeboronation [Challenge 3]

Suzuki cycle with challenges for electron-deficient heterocycles.

References

  • Benchchem. (n.d.). troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes.
  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines.
  • Benchchem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
  • Boyd, J. M., et al. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • ACS Publications. (2026, January 14). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.
  • Kassel, D. B., et al. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?
  • NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
  • PMC - NIH. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.

Sources

Technical Support Center: Optimization of Reaction Conditions for 6-bromo-thiadiazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 6-bromo-thiadiazolo[3,4-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical insights and troubleshoot common experimental challenges. The content is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Synthesis of the 6-bromo-thiadiazolo[3,4-b]pyridine Core

The successful functionalization of the target molecule first requires a reliable synthesis of the core structure. While a direct, one-pot synthesis is not widely reported, a robust two-step sequence can be employed, starting from commercially available 2,3-diaminopyridine. This section provides a troubleshooting guide for this proposed synthesis.

Workflow for Synthesis of 6-bromo-thiadiazolo[3,4-b]pyridine

cluster_0 Step 1: Cyclization cluster_1 Step 2: Electrophilic Bromination A 2,3-Diaminopyridine B Thionyl Chloride (SOCl₂) in Pyridine A->B Reagent C Thiadiazolo[3,4-b]pyridine B->C Heat, Reflux C2 Thiadiazolo[3,4-b]pyridine D N-Bromosuccinimide (NBS) in DMF C2->D Reagent E 6-bromo-thiadiazolo[3,4-b]pyridine D->E Moderate Heat F Purification (Column Chromatography) E->F

Caption: Proposed two-step synthesis of the target compound.

Frequently Asked Questions & Troubleshooting: Synthesis

Q1: My cyclization reaction to form the parent thiadiazolo[3,4-b]pyridine is incomplete or shows multiple unidentified byproducts. What's going wrong?

A1: This is a common issue often related to moisture or reagent quality.

  • Causality: The reaction of 2,3-diaminopyridine with thionyl chloride is highly sensitive to water. Moisture can hydrolyze thionyl chloride, reducing its effectiveness and creating acidic byproducts that can lead to complex side reactions. The pyridine solvent acts as both a base to neutralize the HCl generated and as a catalyst; its purity is also critical.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry your glassware thoroughly (oven-dried or flame-dried under vacuum). Use an anhydrous grade of pyridine, preferably from a freshly opened bottle or distilled over a suitable drying agent (e.g., CaH₂).

    • Reagent Quality: Use freshly opened or purified thionyl chloride. Old bottles can absorb moisture and degrade.

    • Temperature Control: Add the thionyl chloride dropwise at 0 °C to control the initial exothermic reaction before heating to reflux. A rapid increase in temperature can lead to charring and byproduct formation.

Q2: The bromination with NBS is not selective and I'm getting di-brominated products or a mixture of isomers. How can I improve regioselectivity?

A2: Achieving mono-bromination on an activated pyridine ring requires careful control of stoichiometry and reaction conditions.

  • Causality: The thiadiazolo[3,4-b]pyridine ring system is electron-deficient, but the pyridine nitrogen directs electrophilic substitution. While the 6-position is electronically favored, over-reaction can occur if the conditions are too harsh or if excess brominating agent is used.

  • Troubleshooting Steps:

    • Stoichiometry is Key: Use NBS in a slight deficit or at a strict 1.0 to 1.05 molar equivalence to the substrate. Adding the NBS portionwise can help maintain a low concentration, favoring mono-substitution.

    • Solvent and Temperature: N,N-Dimethylformamide (DMF) is a good solvent choice as it helps to solubilize the substrate and moderate the reactivity of NBS.[1] Keep the reaction temperature moderate (e.g., 50-70 °C) and monitor the reaction closely by TLC or LC-MS. Avoid high temperatures which can lead to lack of selectivity.

    • Purification: If a small amount of di-brominated product is unavoidable, it can typically be separated by column chromatography on silica gel, as the polarity will be significantly different from the mono-brominated product.

Section 2: Optimization of Palladium-Catalyzed Cross-Coupling Reactions

6-bromo-thiadiazolo[3,4-b]pyridine is an electron-deficient heteroaryl halide. This electronic nature presents specific challenges and opportunities in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

A. Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C-C bonds. However, the reactivity of 6-bromo-thiadiazolo[3,4-b]pyridine requires a highly active catalyst system.

Suzuki_Cycle

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Q5: My Buchwald-Hartwig reaction is giving a low yield, and I see a significant amount of hydrodehalogenation (the bromine is replaced by hydrogen). What is the cause?

A5: Hydrodehalogenation is a common side reaction, especially with electron-deficient aryl halides.

  • Causality: This side reaction can occur via a β-hydride elimination pathway if the amine or the ligand has an available β-hydrogen. It can also be promoted by moisture reacting with the palladium-hydride intermediates that can form during the catalytic cycle.

  • Troubleshooting Steps:

    • Ligand Choice: Select a ligand that is less prone to β-hydride elimination. Bulky biarylphosphine ligands are generally excellent choices. For primary amines, BrettPhos is often effective, while RuPhos can be a good choice for secondary amines. [2] 2. Base Selection: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Weaker carbonate bases are often insufficient for deprotonating the amine in the catalytic cycle and can lead to side reactions.

    • Anhydrous Conditions: Ensure your solvent and reagents are strictly anhydrous to minimize pathways that lead to palladium-hydride formation.

Q6: I am trying to couple a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups) and the reaction is very slow. How can I accelerate it?

A6: Coupling weakly nucleophilic amines requires a highly active catalyst system that favors the C-N reductive elimination step.

  • Causality: The final reductive elimination step to form the C-N bond is often the rate-limiting step, particularly with less nucleophilic amines.

  • Troubleshooting Steps:

    • Specialized Ligands: Use ligands specifically designed for challenging couplings. For electron-deficient anilines or heteroaryl amines, ligands like tBuBrettPhos or the use of N-heterocyclic carbene (NHC) based palladium catalysts can be very effective. [3] 2. Higher Temperature: If the substrates are stable, increasing the reaction temperature (e.g., to 110-130 °C in a sealed vial) can often overcome the activation barrier for reductive elimination.

    • Solvent Choice: While toluene and dioxane are common, sometimes a more polar aprotic solvent like DME can influence the reaction rate. A solvent screen is often worthwhile for difficult couplings.

Amine TypeRecommended LigandRecommended BaseRationale / Comment
Primary Alkylamines BrettPhosNaOtBu or LHMDSBrettPhos is highly effective for primary amines, minimizing dialkylation. Strong base is required.
Secondary Alkylamines RuPhosNaOtBu or K₃PO₄RuPhos is a robust, general ligand for secondary amines. K₃PO₄ can be used for base-sensitive substrates.
Anilines (Primary) XPhos or AdBrettPhosK₂CO₃ or Cs₂CO₃These ligands are effective for a broad range of anilines. Carbonate bases are often sufficient and well-tolerated.
Heterocyclic Amines tBuBrettPhosK₃PO₄ or Cs₂CO₃Unprotected N-H on heterocyclic amines can be challenging. Specialized, bulky ligands are often necessary. [2]

Section 3: Purification Strategies

The products derived from 6-bromo-thiadiazolo[3,4-b]pyridine can have a wide range of polarities, and purification can be challenging due to the basic pyridine nitrogen.

Q7: My coupled product streaks badly during silica gel column chromatography. How can I get clean separation?

A7: Streaking (or tailing) on silica gel is a classic sign of strong interaction between a basic compound and the acidic silica surface.

  • Causality: The pyridine nitrogen in your compound is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to poor peak shape and difficult separation.

  • Troubleshooting Steps:

    • Basic Additive: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or pyridine to the solvent system will neutralize the acidic sites on the silica, leading to much sharper peaks. [4] 2. Switch Stationary Phase: If streaking persists, switch to a more inert stationary phase. Alumina (neutral or basic) is an excellent alternative to silica for purifying basic compounds.

    • Reversed-Phase Chromatography: For highly polar products, reversed-phase chromatography (e.g., C18 silica) using a solvent system like acetonitrile/water or methanol/water may provide superior separation. [5] Q8: How do I remove residual palladium from my final compound?

A8: Residual palladium can be problematic, especially for compounds intended for biological applications.

  • Causality: Palladium can remain coordinated to the product or exist as colloidal nanoparticles that are difficult to remove by chromatography alone.

  • Troubleshooting Steps:

    • Aqueous Wash: During workup, washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help sequester palladium into the aqueous phase.

    • Charcoal Treatment: Stirring a solution of your crude product with activated charcoal can effectively adsorb residual palladium. However, be aware that this can also lead to loss of product, so perform this on a small scale first.

    • Metal Scavengers: For very low residual levels, commercially available silica-based metal scavengers (e.g., with thiol or amine functionalities) can be stirred with a solution of the product and then filtered off.

References

  • Makarov, A. S., et al. (2020).T[6][7][8]hiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2020(2), M1133. [Link]

  • Ming, S., et al. (2015). Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap. ACS Applied Materials & Interfaces, 7(21), 11089-11098. [Link]

  • Reddit user discussion. (2020). Suzuki vs. Hartwig-Buchwald. r/Chempros. [Link]

  • Nakao, Y., et al. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]

  • Pérez-Vásquez, A., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 29(5), 1084. [Link]

  • Bennett, G. M., & Youle, P. V. (1946). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Nature, 158, 757. [Link]

  • Asif, M., et al. (2024). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Molecules, 29(1), 162. [Link]

  • ResearchGate. (n.d.). Scheme 5: Synthesis of 6-substituted pyrazolo[3,4-b]pyridines under Heck conditions. [Link]

  • Kikuchi, H., et al. (1979). Reaction of nucleosides with thionyl chloride; Preparation of the deoxy derivatives of cytidine and adenosine. Collection of Czechoslovak Chemical Communications, 44(8), 2449-2456. [Link]

  • The Analytical Scientist. (2016). Purification of polar compounds. [Link]

  • Atiya, R. N. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). [Link]

  • ResearchGate. (2022). (PDF) Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. [Link]

  • ResearchGate. (2024). (PDF) Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. [Link]

  • Ríos-Luci, C., et al. (2016). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 21(11), 1482. [Link]

  • Reddit user discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Google Patents. (2014). CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
  • Reddit user discussion. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]

  • Al-Otaibi, M., et al. (2024). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. ACS Omega. [Link]

  • Belyaev, E. S., et al. (2019). (E)-4-(2-(7-Bromo-t[6][7][8]hiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. Molbank, 2019(4), M1092. [Link]

  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19183-19213. [Link]

  • ResearchGate. (2021). Suzuki cross-coupling reactions of 4,7-dibromos[6][7][8]elenadiazolo[3,4-c]pyridine – a path to new solar cell components. [Link]

  • Lelyukh, M., et al. (2019). SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. Journal of Faculty of Pharmacy of Ankara University, 43(3), 465-480. [Link]

  • Li, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3029-3035. [Link]

  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • González-Antonio, O., et al. (2019). On the nucleophilic derivatization of 4,7-dibromo-t[6][7][8]hiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. New Journal of Chemistry, 43(26), 10585-10593. [Link]

  • DSpace@MIT. (2016). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]

  • University of Windsor. (2007). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Scholarship at UWindsor. [Link]

  • Lelyukh, M. I. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 56(8), 947-949. [Link]

  • Thomas, D. A., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 58(40), 14193-14197. [Link]

  • Al-Zaydi, K. M. (2009). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 14(6), 2256-2267. [Link]

  • Marion, N., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Organic Letters, 8(14), 3053-3056. [Link]

  • Al-Adiwish, W. M., et al. (2020). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 25(21), 5174. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(19), 6610. [Link]

  • Zlotin, G. N. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4880. [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • Barvian, M., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 10(14), 1539-1541. [Link]

  • Moravek. (n.d.). Understanding Compound Purification Practices. [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of 6-bromo-thiadiazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heteroaromatic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering reactivity challenges with 6-bromo-thiadiazolo[3,4-b]pyridine. The unique electronic properties of this fused heterocyclic system can present specific hurdles in common synthetic transformations. This document provides in-depth, causality-driven troubleshooting strategies to overcome these challenges, ensuring the success of your experimental campaigns.

Understanding the Core Challenge: The Electronic Nature of 6-bromo-thiadiazolo[3,4-b]pyridine

The thiadiazolo[3,4-b]pyridine core is an electron-deficient heteroaromatic system.[1][2][3] The fusion of the electron-withdrawing thiadiazole ring with the pyridine ring significantly lowers the electron density of the entire scaffold. This inherent electronic property is the primary determinant of its reactivity profile and is often the root cause of sluggish or failed reactions.

The key consequences of this electron deficiency are:

  • Deactivated C-Br Bond: The carbon-bromine bond at the 6-position is less susceptible to oxidative addition by palladium(0) catalysts, a critical and often rate-limiting step in many cross-coupling reactions.[4][5][6]

  • Altered Nucleophilicity: The nitrogen atoms in the pyridine and thiadiazole rings have reduced basicity and can act as coordination sites for metal catalysts, potentially leading to catalyst inhibition.[7][8][9]

  • Increased Susceptibility to Nucleophilic Aromatic Substitution (SNAr): Under certain conditions, direct displacement of the bromide by strong nucleophiles may compete with or even dominate over metal-catalyzed pathways.[10][11][12][13]

This guide will address these challenges within the context of frequently attempted reactions, providing a logical framework for systematic troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My Suzuki-Miyaura coupling with 6-bromo-thiadiazolo[3,4-b]pyridine is failing or giving very low yields. What are the most common causes and how can I fix it?

Low reactivity in Suzuki-Miyaura couplings involving this substrate is a common issue. The primary bottleneck is almost always the oxidative addition step due to the electron-deficient nature of the heteroaromatic ring.

Initial Diagnostic Questions:

  • What were your reaction conditions? (Catalyst, ligand, base, solvent, temperature)

  • Did you observe any starting material decomposition or side product formation (e.g., dehalogenation)?

  • How did you ensure anaerobic conditions?

Troubleshooting Workflow for Suzuki-Miyaura Couplings

Suzuki_Troubleshooting

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this electron-poor system.[6] The key is to use a catalyst system that promotes the challenging oxidative addition step.

    • Actionable Advice: Employ bulky, electron-rich biaryl phosphine ligands. These ligands stabilize the Pd(0) center, increasing its electron density and facilitating its insertion into the C-Br bond.[4][9][14]

    • Recommended Systems: Start with second or third-generation Buchwald ligands such as XPhos, SPhos, or RuPhos, often supplied as pre-formed palladium pre-catalysts (e.g., XPhos Pd G3).[14][15] These are generally more active and air-stable.

  • Choice of Base: The base plays a crucial role in the transmetalation step. For challenging couplings, a stronger base is often required.

    • Actionable Advice: Switch from weaker bases like sodium carbonate to stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[14] These bases can facilitate the formation of the more reactive boronate species.

  • Solvent and Temperature:

    • Actionable Advice: Use polar, aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water to aid in dissolving the base.[9][15] Ensure all solvents are rigorously degassed to prevent catalyst oxidation. If the reaction is still sluggish at typical temperatures (80-100 °C), a moderate increase in temperature (e.g., to 110 °C) can be beneficial. For very recalcitrant cases, microwave irradiation can sometimes provide the necessary energy input to overcome the activation barrier.[16]

  • Boronic Acid/Ester Quality:

    • Actionable Advice: Ensure the boronic acid is pure. Boronic acids can dehydrate to form unreactive boroxines. If in doubt, consider converting the boronic acid to its corresponding MIDA or pinacol ester, which are often more stable and can provide more consistent results.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Aryl Halide 6-bromo-thiadiazolo[3,4-b]pyridineSubstrate
Boronic Acid 1.2 - 1.5 equivalentsDrives reaction to completion
Catalyst XPhos Pd G3 (2-5 mol%)Highly active pre-catalyst for challenging substrates[14]
Base K₃PO₄ (2-3 equivalents)Strong, non-nucleophilic base promotes transmetalation[14]
Solvent 1,4-Dioxane / H₂O (10:1)Good for dissolving reagents and promoting catalysis[15]
Temperature 100 °CSufficient thermal energy for oxidative addition
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst degradation[14]
FAQ 2: I am attempting a Buchwald-Hartwig amination and observing no reaction or the formation of a dehalogenated byproduct. What should I do?

Similar to Suzuki couplings, the electron-deficient nature of the substrate hinders oxidative addition. Furthermore, the amine nucleophile can coordinate to the palladium center, potentially deactivating the catalyst.[7] Dehalogenation, where the bromine is replaced by a hydrogen, is also a common side reaction with electron-poor heteroaryl halides.[9][17][18]

Initial Diagnostic Questions:

  • What amine are you using (primary, secondary, aliphatic, aromatic)?

  • What is your base, and is it a strong, non-nucleophilic alkoxide?

  • Are you observing a new spot on your TLC/LCMS corresponding to the mass of thiadiazolo[3,4-b]pyridine?

Troubleshooting Workflow for Buchwald-Hartwig Amination

Buchwald_Troubleshooting

Detailed Troubleshooting Steps:

  • Ligand Choice is Critical: The choice of ligand is paramount to favor the desired C-N bond formation (reductive elimination) over competing pathways like dehalogenation.[19][20][21][22][23][24]

    • Actionable Advice: For electron-deficient heteroaryl bromides, bulky dialkylbiaryl phosphine ligands are often superior. Ligands like BrettPhos and RuPhos have been shown to be highly effective.[20][25] They create a sterically hindered environment around the palladium that accelerates reductive elimination, the product-forming step.[20][21]

    • Rationale: A faster reductive elimination means the palladium intermediate has less time to undergo side reactions like beta-hydride elimination (which can lead to dehalogenation).

  • Base Selection and Dehalogenation: Strong, non-nucleophilic bases are required to deprotonate the amine. However, very strong bases can sometimes promote dehalogenation.

    • Actionable Advice: Sodium tert-butoxide (NaOtBu) is the standard and most effective base for many Buchwald-Hartwig reactions.[26] If significant dehalogenation is observed, switching to a weaker base like K₃PO₄ or Cs₂CO₃ can sometimes mitigate this side reaction, though it may require higher temperatures.[17]

  • Temperature Control: Higher temperatures can increase the rate of dehalogenation.

    • Actionable Advice: Start at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is not proceeding.[17] Monitoring the reaction by LCMS is crucial to find the optimal balance between reaction rate and byproduct formation.

  • Amine Substrate: The nature of the amine can influence the reaction outcome.

    • Actionable Advice: Heterocyclic amines can be challenging coupling partners.[27] In these cases, careful screening of ligands and bases is often necessary. For the coupling of primary amines, especially ammonia, direct use can be difficult due to tight binding to palladium.[19] Using an ammonia equivalent, such as benzophenone imine, followed by hydrolysis, can be a more reliable approach.[19]

FAQ 3: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on this molecule? The reaction with my nucleophile is not working.

Yes, SNAr is a viable pathway for this substrate, given its electron-deficient nature. However, it typically requires a strong nucleophile and often harsh conditions.

Causality: The thiadiazolo[3,4-b]pyridine system is highly polarized, making the carbon atoms attached to the halogens electrophilic. Nucleophilic attack is possible, particularly at positions analogous to the 2- and 4-positions of pyridine, as the negative charge in the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atoms.[10][12]

Troubleshooting SNAr Reactions:

  • Nucleophile Strength: SNAr reactions on this system require potent nucleophiles.

    • Actionable Advice: Simple alcohols or secondary amines may not be nucleophilic enough. Consider using their corresponding alkoxides (e.g., sodium methoxide) or amides (e.g., lithium diisopropylamide, LDA). Thiols are generally excellent nucleophiles for SNAr.

  • Solvent Effects: A polar, aprotic solvent is essential to solvate the nucleophile and stabilize the charged intermediate.

    • Actionable Advice: Use solvents like DMSO, DMF, or NMP. These solvents will accelerate the reaction compared to less polar options like THF or toluene.

  • Temperature: These reactions often require heating to proceed at a reasonable rate.

    • Actionable Advice: If no reaction is observed at room temperature, incrementally increase the temperature to 80-120 °C.

  • Competition with Metal Catalysis: Be aware that under certain conditions (e.g., using a palladium catalyst with a strong nucleophilic base), a competition between SNAr and metal-catalyzed pathways can occur. If your goal is a clean SNAr reaction, omit any transition metal catalysts.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-bromo-thiadiazolo[3,4-b]pyridine
  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-bromo-thiadiazolo[3,4-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[15]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (10:1 ratio, to a final concentration of ~0.1 M with respect to the limiting reagent) via syringe.[15]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 6-bromo-thiadiazolo[3,4-b]pyridine
  • Reaction Setup: To an oven-dried Schlenk flask, add sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon.

  • Reagent Addition: Under argon, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%), 6-bromo-thiadiazolo[3,4-b]pyridine (1.0 equiv), and the amine (1.2 equiv).

  • Solvent Addition: Add degassed toluene (to a final concentration of ~0.2 M) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC - NIH. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Optimization of reaction conditions for the reaction of aryl bromide (double step) - ResearchGate. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Optimization of the reaction conditions and scope of aryl halides.... - ResearchGate. Available at: [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available at: [Link]

  • Palladium-Catalysed Coupling Chemistry - Fisher Scientific. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • (PDF) 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: Synthesis and electrochemical study - ResearchGate. Available at: [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog. Available at: [Link]

  • Reductions of aryl bromides in water at room temperature - PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant | Journal of the American Chemical Society. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor–Acceptor-Type Electrochromic Polymer with Low Bandgap | ACS Applied Materials & Interfaces - ACS Publications. Available at: [Link]

  • Effects of phosphorus(V)-substituted 1,3,4-thiadiazoles on the electronic properties of BODIPY fluorophores - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity - ACS Publications. Available at: [Link]

  • (E)-4-(2-(7-Bromo-[19][20][27]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline - MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • nucleophilic aromatic substitutions - YouTube. Available at: [Link]

  • Thiadiazolo[3,4- c ]pyridine as an Acceptor toward Fast-Switching Green Donor–Acceptor-Type Electrochromic Polymer with Low Bandgap | Request PDF - ResearchGate. Available at: [Link] 32.[19][20][27]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione - MDPI. Available at: [Link]

  • On the nucleophilic derivatization of 4,7-dibromo-[19][20][27]thiadiazolo[3,4- c ]pyridine: basis for biologically interesting species and building blocks for organic materials - ResearchGate. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available at: [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-bromo-thiadiazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 6-bromo-thiadiazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the synthesis and scale-up of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just the "how," but also the "why" behind these recommendations, ensuring a successful and safe scale-up of your process.

I. Synthetic Pathway Overview

The synthesis of 6-bromo-thiadiazolo[3,4-b]pyridine is typically approached in a two-step sequence: first, the construction of the thiadiazolo[3,4-b]pyridine core, followed by a regioselective bromination. The following diagram outlines a common synthetic route.

Synthetic_Pathway Starting Materials Starting Materials Thiadiazolo[3,4-b]pyridine Core Synthesis Thiadiazolo[3,4-b]pyridine Core Synthesis Starting Materials->Thiadiazolo[3,4-b]pyridine Core Synthesis Step 1 Bromination Bromination Thiadiazolo[3,4-b]pyridine Core Synthesis->Bromination Step 2 Final Product Final Product Bromination->Final Product

Caption: A generalized two-step synthetic workflow for 6-bromo-thiadiazolo[3,4-b]pyridine.

II. Troubleshooting Guide

This section addresses common problems encountered during the scale-up synthesis of 6-bromo-thiadiazolo[3,4-b]pyridine.

Step 1: Thiadiazolo[3,4-b]pyridine Core Synthesis

Problem 1: Low Yield of the Thiadiazolo[3,4-b]pyridine Core

  • Question: We are experiencing a significant drop in yield for the thiadiazolo[3,4-b]pyridine core synthesis upon scaling up from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?

  • Answer: A decrease in yield during scale-up is a common challenge. Several factors could be at play:

    • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. This can result in localized overheating or under-heating, promoting side reactions or incomplete conversion.

      • Solution:

        • Mechanical Stirring: Ensure efficient and vigorous mechanical stirring to maintain a homogenous temperature throughout the reactor.

        • Jacketed Reactor: Utilize a jacketed reactor with a circulating thermal fluid for precise temperature control.

        • Controlled Reagent Addition: Add reagents that lead to exothermic reactions slowly and at a controlled rate to manage heat evolution.

    • Poor Mixing: Inadequate mixing can lead to localized high concentrations of reactants, which can favor the formation of byproducts.

      • Solution:

        • Baffle Installation: If not already present, install baffles in your reactor to improve mixing efficiency.

        • Impeller Selection: Choose an appropriate impeller (e.g., pitched-blade turbine) for the viscosity of your reaction mixture.

    • Atmospheric Moisture: The starting materials for the core synthesis can be sensitive to moisture, leading to hydrolysis and reduced yield.

      • Solution:

        • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

        • Dry Solvents: Ensure all solvents are thoroughly dried before use.

Problem 2: Formation of Impurities in the Core Synthesis

  • Question: We are observing significant impurity peaks in our HPLC analysis of the crude thiadiazolo[3,4-b]pyridine core. How can we identify and minimize these impurities?

  • Answer: Impurity formation is often exacerbated at larger scales. Here's a systematic approach to address this:

    • Impurity Identification:

      • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the impurities. This can provide clues to their structures.

      • NMR Spectroscopy: If an impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy will be invaluable for structural elucidation.

    • Common Impurities and Their Prevention:

      • Starting Material Carryover: Incomplete reaction is a common source of impurities.

        • Solution: Monitor the reaction progress closely using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.

      • Over-reaction or Side-reaction Products: These can arise from excessive temperatures or incorrect stoichiometry.

        • Solution: Re-optimize the reaction temperature and ensure precise addition of all reagents.

Step 2: Bromination

Problem 3: Poor Regioselectivity in the Bromination Step

  • Question: Our bromination of the thiadiazolo[3,4-b]pyridine core is yielding a mixture of mono-brominated isomers and some di-brominated product. How can we improve the selectivity for the desired 6-bromo isomer?

  • Answer: Achieving high regioselectivity is crucial for a clean and efficient synthesis.

    • Choice of Brominating Agent: The choice of brominating agent can significantly impact selectivity.

      • N-Bromosuccinimide (NBS): NBS is often a good choice for selective bromination of heterocyclic systems.[1][2] It is generally milder than using elemental bromine.

      • Solution: If you are using a harsher brominating agent, consider switching to NBS.

    • Reaction Conditions:

      • Temperature Control: Bromination reactions can be exothermic. Running the reaction at a lower temperature can often improve selectivity.

      • Solvent Effects: The polarity of the solvent can influence the regioselectivity.

        • Solution: Screen a range of solvents (e.g., acetonitrile, dichloromethane, acetic acid) to find the optimal conditions for your substrate. A patent for a similar compound suggests DMF as a solvent.[1]

Problem 4: Difficult Purification of the Final Product

  • Question: We are struggling to purify the 6-bromo-thiadiazolo[3,4-b]pyridine from unreacted starting material and di-brominated byproduct at a larger scale. Column chromatography is not a viable option for our production needs.

  • Answer: Purification is a major hurdle in scale-up. Here are some strategies to avoid chromatography:

    • Recrystallization: This is often the most effective and scalable method for purifying solid products.

      • Solution:

        • Solvent Screening: Perform a systematic solvent screen to identify a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at all temperatures.

        • Anti-Solvent Precipitation: Consider dissolving the crude product in a good solvent and then adding an anti-solvent to selectively precipitate the desired product.

    • Slurrying: If a suitable recrystallization solvent cannot be found, slurrying the crude product in a solvent that selectively dissolves the impurities can be effective.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when handling brominating agents like NBS on a large scale?

A1: Safety is paramount during scale-up.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves, safety goggles, and a lab coat.[3][4][5]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[3][6]

  • Exothermic Reaction Control: Be aware that bromination reactions can be exothermic. Ensure you have adequate cooling capacity and add the brominating agent in a controlled manner.

  • Quenching: Have a quenching agent (e.g., sodium thiosulfate solution) readily available to neutralize any excess brominating agent at the end of the reaction.

Q2: How can we monitor the progress of the bromination reaction effectively at scale?

A2: In-process controls are crucial for a robust process.

  • HPLC: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring reaction progress. It allows for the quantification of starting material, product, and byproducts.

  • TLC: Thin-Layer Chromatography (TLC) can be a quick and convenient way to qualitatively monitor the reaction, but it is less precise than HPLC.

  • Sampling: Develop a safe and representative sampling procedure for taking aliquots from the reactor.

Q3: What are the recommended storage and handling conditions for 6-bromo-thiadiazolo[3,4-b]pyridine?

A3: Proper storage is essential to maintain the integrity of your product.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][7]

  • Handling: Avoid creating dust. Use appropriate engineering controls to minimize exposure. Wash hands thoroughly after handling.[5]

IV. Experimental Protocols

Protocol 1: Synthesis of Thiadiazolo[3,4-b]pyridine Core

This protocol is a general guideline and may require optimization for your specific starting materials and equipment.

  • Reactor Setup: Charge a clean, dry, jacketed reactor with the appropriate starting diamine and a suitable solvent (e.g., acetic acid).[8]

  • Inert Atmosphere: Purge the reactor with nitrogen or argon.

  • Reagent Addition: Slowly add the cyclizing agent (e.g., oxalyl chloride) to the stirred reaction mixture, maintaining the temperature within the desired range.[8]

  • Reaction: Heat the reaction mixture to reflux and monitor for completion by HPLC.

  • Workup: Cool the reaction mixture and quench with water. Filter the resulting precipitate and wash with water.

  • Drying: Dry the solid product under vacuum.

Protocol 2: Bromination of Thiadiazolo[3,4-b]pyridine Core
  • Reactor Setup: Charge the reactor with the thiadiazolo[3,4-b]pyridine core and a suitable solvent (e.g., N,N-dimethylformamide).[1]

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0-10 °C).

  • Brominating Agent Addition: Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature.

  • Reaction: Allow the reaction to stir at the specified temperature and monitor for completion by HPLC.

  • Workup: Quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate).

  • Isolation: Isolate the crude product by filtration or extraction.

  • Purification: Purify the crude product by recrystallization or slurrying.

V. Data Presentation

Table 1: Recommended Solvent Screening for Recrystallization

SolventBoiling Point (°C)Polarity IndexComments
Ethanol785.2Good for moderately polar compounds.
Isopropanol824.3Similar to ethanol, but less polar.
Acetonitrile826.2Aprotic polar solvent.
Toluene1112.4Good for less polar compounds.
Ethyl Acetate774.3Medium polarity solvent.
Heptane980.0Non-polar solvent, can be used as an anti-solvent.

VI. Logical Relationships

Troubleshooting_Logic cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Bromination Low_Yield_1 Low Yield Heat_Transfer Inefficient Heat Transfer Low_Yield_1->Heat_Transfer Mixing Poor Mixing Low_Yield_1->Mixing Moisture Atmospheric Moisture Low_Yield_1->Moisture Impurity_Formation_1 Impurity Formation Incomplete_Reaction Incomplete Reaction Impurity_Formation_1->Incomplete_Reaction Side_Reactions Side Reactions Impurity_Formation_1->Side_Reactions Poor_Selectivity_2 Poor Regioselectivity Brominating_Agent Harsh Brominating Agent Poor_Selectivity_2->Brominating_Agent Reaction_Conditions Suboptimal Conditions Poor_Selectivity_2->Reaction_Conditions Difficult_Purification_2 Difficult Purification Chromatography_Limitation Chromatography Not Scalable Difficult_Purification_2->Chromatography_Limitation

Caption: A diagram illustrating the potential root causes of common issues in the synthesis.

VII. References

  • 33][4][8]triazolo[1,5-a]pyridine - SAFETY DATA SHEET

  • 4

  • 5

  • 83][4][9]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione - MDPI

  • 9

  • 73][5]oxazolo[4,5-b]pyridin-2(3H)-one - SAFETY DATA SHEET

  • 10

  • 11

  • 1

  • 123][4][9]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline - MDPI

  • 13

  • 2

  • 14

  • 15

  • 16

  • 17

  • 183][4][9]thiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials - ResearchGate

  • 6

Sources

Validation & Comparative

A Comparative Guide to Suzuki vs. Stille Coupling for the Functionalization of 6-bromo-thiadiazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds on electron-deficient heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The thiadiazolo[3,4-b]pyridine core, a privileged structure in drug discovery, presents unique challenges for functionalization. This guide provides an in-depth, objective comparison of two powerful palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—for the arylation of 6-bromo-thiadiazolo[3,4-b]pyridine. We will delve into the mechanistic nuances, provide field-proven experimental protocols, and offer data-driven insights to guide your selection of the optimal synthetic strategy.

The Challenge: C-C Bond Formation on an Electron-Deficient Heterocycle

The thiadiazolo[3,4-b]pyridine system is characterized by a high degree of electron deficiency due to the presence of multiple nitrogen atoms and the fused thiadiazole ring. This electronic nature makes the 6-bromo position susceptible to nucleophilic attack but can also influence the efficiency of catalytic cross-coupling reactions. Selecting the appropriate coupling partner and catalytic system is critical to achieving high yields and avoiding undesirable side reactions.

The Suzuki-Miyaura Coupling: A Versatile Workhorse

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions in pharmaceutical development.[1][2] Its popularity stems from the commercial availability of a vast array of boronic acids and esters, their general stability, and the relatively benign nature of the boron-containing byproducts.[2]

Mechanistic Overview

The catalytic cycle of the Suzuki coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of ligand, base, and solvent system is crucial for efficient turnover and to prevent side reactions like protodeboronation, especially with heteroaryl boronic acids.[3]

Suzuki_Mechanism Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of a Pyrazolo[3,4-b]pyridine Analog

The following protocol is adapted from a procedure for the arylation of a related brominated pyrazolopyridine scaffold and serves as a robust starting point for the 6-bromo-thiadiazolo[3,4-b]pyridine substrate.[4][5]

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial, add 6-bromo-thiadiazolo[3,4-b]pyridine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base such as Cs₂CO₃ or K₂CO₃ (2.0 equiv.).[4][5]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 3:1 or 4:1 v/v).[5][6]

  • Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(OAc)₂ (5 mol%) or Pd(PPh₃)₄ (5-10 mol%), and a suitable ligand like dppf (5-10 mol%) if not using a pre-formed catalyst.[4][5]

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-12 hours), monitoring progress by TLC or LC-MS.[4]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-thiadiazolo[3,4-b]pyridine.

Performance Data for Suzuki Coupling on Related Heterocycles
Aryl Boronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ / dppfCs₂CO₃1,4-Dioxane/H₂O100High[5]
Electronically diverse aryl boronic acidsPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O110Good[4]
4-BromotoluenePd(OAc)₂ / XPhosK₂CO₃Toluene10091[7]
4-BromoanisolePd(OAc)₂ / XPhosK₂CO₃Toluene10095[7]

The Stille Coupling: A Robust Alternative

The Stille reaction couples an organotin reagent (stannane) with an organic halide.[8] It is a highly reliable and versatile method known for its excellent functional group tolerance and insensitivity to moisture or oxygen.[8][9] These features make it particularly valuable in the synthesis of complex, highly functionalized molecules.[10]

Mechanistic Overview

Similar to the Suzuki coupling, the Stille catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination.[8] A key difference lies in the transmetalation step, which involves the transfer of an organic group from the tin reagent to the palladium center. This step can sometimes be the rate-limiting step and may require additives like Cu(I) salts or lithium chloride to facilitate the process.[8]

Stille_Mechanism Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'SnR3) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling General Procedure

The following is a general protocol for a Stille coupling, which can be optimized for the 6-bromo-thiadiazolo[3,4-b]pyridine substrate.[8][9]

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 6-bromo-thiadiazolo[3,4-b]pyridine (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).

  • Solvent and Reagent Addition: Add a dry, degassed solvent such as toluene or DMF. Then, add the organostannane reagent (1.1-1.2 equiv.). Additives like LiCl or CuI can be included at this stage if required.[8]

  • Inert Atmosphere: Ensure the reaction flask is purged with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the solution to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture. A common work-up procedure involves diluting with an organic solvent and washing with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble fluorides.[8] Alternatively, washing with aqueous NH₃·H₂O can be effective.[8]

  • Purification: After aqueous work-up, dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Performance Data for Stille Coupling on Related Heterocycles
Coupling PartnerCatalyst / LigandAdditiveSolventTemp (°C)Yield (%)Reference
Aryl StannanesPd(OAc)₂ / XPhosNoneToluene8089-90[7]
Furan StannanePd(OAc)₂ / XPhosNoneToluene8080[7]
Thiophene StannanePd(OAc)₂ / XPhosNoneToluene8090[7]
Pyridine StannanePd(OAc)₂ / XPhosNoneDioxane10094[7]

Head-to-Head Comparison: Suzuki vs. Stille

FeatureSuzuki-Miyaura CouplingStille CouplingSenior Scientist's Insight
Reagent Toxicity Boronic acids are generally low in toxicity.Organotin reagents are highly toxic and require careful handling and disposal.For early-stage discovery and academic labs, the lower toxicity of boronic acids is a significant advantage. Stille is often reserved for industrial settings with stringent safety protocols.
Reagent Stability Boronic acids can be prone to protodeboronation, especially heteroaryl boronic acids.[3]Organostannanes are generally stable to air and moisture and can be easily prepared, isolated, and stored.[8]The robustness of organostannanes makes the Stille coupling highly reliable and reproducible, which is critical for process development and scale-up.
Byproduct Removal Boronic acid byproducts are water-soluble and typically easy to remove via aqueous work-up.Tin byproducts can be difficult to remove completely and often require specific work-up procedures (e.g., KF wash) or careful chromatography.[8]The ease of purification is a major practical advantage for the Suzuki reaction, often leading to faster isolation of pure compounds.
Functional Group Tolerance Generally good, but can be sensitive to certain functional groups that interact with the boronic acid moiety.Excellent and often considered superior, tolerating a wide variety of sensitive functional groups.[10]For complex molecules with multiple functional groups, the Stille reaction's broader tolerance can be the deciding factor, preventing the need for protecting group strategies.
Reaction Scope & Yield Extremely broad, but yields can be diminished by steric hindrance and coordinating heteroatoms.[7]Very broad, often providing higher yields than Suzuki for sterically hindered substrates or those with strongly coordinating functional groups.[7]In cases where Suzuki coupling gives low to moderate yields (e.g., with aryl aldehydes, esters, or certain heterocycles), Stille coupling frequently delivers superior results.[7]
Cost & Availability A vast and diverse library of boronic acids is commercially available at a relatively low cost.Organostannanes are often less commercially available and may need to be synthesized in-house, adding steps and cost.Suzuki is generally the more economical and accessible choice for library synthesis and initial exploration of structure-activity relationships.

Conclusion and Recommendation

Both Suzuki and Stille couplings are powerful tools for the functionalization of 6-bromo-thiadiazolo[3,4-b]pyridine. The choice between them is not a matter of one being universally "better," but rather which is more suitable for the specific context of the research.

  • For early-stage drug discovery, high-throughput synthesis, and academic research, the Suzuki-Miyaura coupling is often the preferred first choice. Its operational simplicity, the low toxicity of its reagents, the ease of byproduct removal, and the vast commercial availability of boronic acids make it highly practical and cost-effective.

  • For late-stage synthesis, process development, and challenging substrates where Suzuki coupling fails or provides low yields, the Stille coupling is an outstandingly robust and reliable alternative. Its superior functional group tolerance and often higher yields, particularly with sterically demanding or coordinating substrates, can be critical for the successful synthesis of complex target molecules.[7][10] The primary drawbacks are the toxicity of the tin reagents and the challenges associated with byproduct removal, which must be carefully managed.

Ultimately, a thorough understanding of the strengths and weaknesses of each methodology, as outlined in this guide, will empower researchers to make informed decisions, optimizing their synthetic routes for efficiency, yield, and safety.

References

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing.
  • Stille Coupling. NROChemistry.
  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. MDPI.
  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research.
  • Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. RSC Publishing.
  • Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][4][7][11]thiadiazole Derivatives. (No Source Details)

  • Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA.
  • Suzuki cross-coupling reactions of 4,7-dibromo[7][8][12]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate. Available at:

  • (E)-4-(2-(7-Bromo-[7][8][12]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. MDPI. Available at: 10.[7][8][12]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. MDPI. Available at:

  • Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Benchchem.
  • Synthesis of some new[7][8][11]triazolo[3,4-b][4][7][11]thiadiazines and[7][8][11]triazolo[3,4-b][4][7][11] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity. PubMed. Available at:

  • Novel 3,6-disubstituted 7H-1,2,4-triazolo[3,4-b][4][7][11]thiadiazines: synthesis, characterization, and evaluation of analgesic/anti-inflammatory, antioxidant activities. PubMed. Available at:

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central.
  • Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. PMC - NIH.
  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. PMC - NIH.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Request PDF - ResearchGate.
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.
  • Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. ResearchGate.
  • The Mechanisms of the Stille Reaction. University of Windsor.
  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI.
  • On the nucleophilic derivatization of 4,7-dibromo-[7][8][12]thiadiazolo[3,4- c ]pyridine: basis for biologically interesting species and building blocks for organic materials. ResearchGate. Available at:

  • Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. PubMed Central.
  • Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI.
  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate.

Sources

A Comparative Guide to the Predicted Biological Activity of 6-bromo- vs. 6-chloro-thiadiazolo[3,4-b]pyridine

A Comparative Guide to the Predicted Biological Activity of 6-bromo- vs. 6-chloro-[1][2][3]thiadiazolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

DISCLAIMER: Direct, head-to-head experimental data comparing the biological activities of 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine and its 6-chloro analogue is not available in current published literature. This guide provides a predictive comparison based on the known biological profile of the thiadiazolopyridine scaffold and established principles of medicinal chemistry regarding halogen substitution. All claims should be validated through direct experimentation.

Introduction: The Promise of the Thiadiazolopyridine Scaffold

The fusion of a thiadiazole ring with a pyridine moiety creates a class of heterocyclic compounds with significant therapeutic potential. The[1][2][3]thiadiazolo[3,4-b]pyridine core, in particular, is a "privileged scaffold" that has garnered interest for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The incorporation of halogen atoms is a classic strategy in medicinal chemistry to modulate a compound's physicochemical properties, thereby fine-tuning its pharmacokinetic profile and target engagement.

This guide explores the anticipated differences in biological activity between two key analogues: 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine and 6-chloro-[1][2][3]thiadiazolo[3,4-b]pyridine. By analyzing the fundamental physicochemical distinctions between bromine and chlorine, we can construct a robust hypothesis to guide future research and development of these promising compounds.

The Critical Role of the Halogen: A Physicochemical Comparison

The choice of halogen substituent at the 6-position of the thiadiazolopyridine ring is not trivial. Bromine and chlorine, while both halogens, possess distinct properties that can profoundly influence a molecule's interaction with biological systems.

PropertyBromine (Br)Chlorine (Cl)Significance in Drug Design
Van der Waals Radius (Å) 1.851.75Steric Influence: The larger size of bromine can lead to different steric interactions within a target's binding pocket, potentially enhancing or diminishing affinity.[7]
Electronegativity (Pauling) 2.963.16Electronic Effects: Chlorine's higher electronegativity results in a more polarized C-X bond, which can alter the electronic distribution of the entire ring system and influence interactions with polar residues.
Lipophilicity (Hansch π) +0.86+0.71Membrane Permeability: The higher lipophilicity of bromine can enhance the molecule's ability to cross cell membranes, potentially increasing intracellular concentration. However, excessive lipophilicity can lead to poor solubility and off-target effects.[8]
Halogen Bond Strength StrongerWeakerTarget Binding: Bromine is a more effective halogen bond donor. This non-covalent interaction with an electron-dense atom (like oxygen or nitrogen) in a protein's active site can significantly increase binding affinity and selectivity.
C-X Bond Energy (kcal/mol) ~68~81Metabolic Stability: The weaker C-Br bond can make the bromo-analogue more susceptible to metabolic degradation (e.g., dehalogenation by cytochrome P450 enzymes) compared to the more stable C-Cl bond.[9]

Predicted Biological Activity Profiles: A Head-to-Head Analysis

Based on the known activities of related thiadiazole derivatives and the principles outlined above, we can predict how the bromo- and chloro-analogues might compare in key therapeutic areas.

Anticancer Activity

Thiadiazole-containing compounds have demonstrated significant potential as anticancer agents, often by inhibiting protein kinases or disrupting microtubule polymerization.[5][10]

  • 6-Bromo-thiadiazolo[3,4-b]pyridine: The superior halogen bonding capability of bromine could be a key advantage. If the target protein (e.g., a kinase) has a suitable halogen bond acceptor (like a backbone carbonyl oxygen) in the binding pocket, the bromo-analogue would be predicted to exhibit higher potency due to this additional, stabilizing interaction.

  • 6-Chloro-thiadiazolo[3,4-b]pyridine: While a weaker halogen bond donor, chlorine can still participate in favorable interactions. Its smaller size might allow it to fit into tighter pockets where a bromine atom would cause a steric clash.[7] Furthermore, the greater stability of the C-Cl bond could lead to improved metabolic stability and a longer half-life , which is often advantageous for in vivo efficacy.[11] In some pyridine derivatives, chloro-substituents have been associated with higher antiproliferative activity compared to other bulky groups.[12]

Hypothesis: The bromo-analogue may show higher in vitro potency against specific cancer cell lines, while the chloro-analogue might offer a more balanced profile of potency and favorable pharmacokinetic properties.

Antimicrobial Activity

The thiadiazole nucleus is a component of various antimicrobial agents.[6][13][14] The mechanism often involves disrupting cell wall synthesis or inhibiting essential enzymes.

  • 6-Bromo-thiadiazolo[3,4-b]pyridine: The increased lipophilicity conferred by bromine could enhance the compound's ability to penetrate the lipid-rich cell walls of bacteria and fungi. This could translate to a lower Minimum Inhibitory Concentration (MIC) , particularly against Gram-positive bacteria. Some studies have shown that N-bromo compounds possess superior bactericidal activity compared to their N-chloro counterparts in the absence of high protein loads.[15]

  • 6-Chloro-thiadiazolo[3,4-b]pyridine: The chloro-analogue, being slightly less lipophilic, may have better aqueous solubility, which can be beneficial for formulation and bioavailability. The presence of a chloro substituent is known to enhance the antimicrobial activity of some thiadiazole derivatives.[13] Its greater stability might also make it more robust in the complex biological milieu of an infection.

Hypothesis: The bromo-analogue is predicted to show superior activity in initial in vitro antimicrobial screens due to enhanced membrane permeability. The chloro-analogue may prove more effective in vivo where stability and solubility play a larger role.

Experimental Validation: Protocols for Comparison

To test these hypotheses, rigorous, side-by-side experimental evaluation is essential. The following are standardized, self-validating protocols for assessing the predicted activities.

Workflow for Comparative Biological Screening

The logical flow for evaluating and comparing these two compounds would proceed from broad cytotoxicity screening to specific antimicrobial testing.

Gcluster_0Phase 1: Synthesis & Physicochemicalcluster_1Phase 2: In Vitro Anticancer Screeningcluster_2Phase 3: In Vitro Antimicrobial ScreeningsynthesisSynthesize & Purify6-Bromo & 6-Chloro AnaloguesphyschemCharacterize Lipophilicity (logP)& Solubilitysynthesis->physchemmttMTT Cytotoxicity Assay(e.g., MCF-7, A549)physchem->mttmicBroth Microdilution Assay(e.g., S. aureus, E. coli)physchem->micic50Determine IC50 Valuesmtt->ic50mic_valDetermine MIC Valuesmic->mic_val

Caption: Workflow for comparing the two halogenated analogues.

Protocol: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against a panel of human cancer cell lines.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[17]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)[18]

  • Test compounds (dissolved in DMSO to create stock solutions)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo- and chloro-analogues in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[2]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][17]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage of the vehicle control. Plot viability against compound concentration and determine the IC50 value using non-linear regression.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

Objective: To determine the MIC of each compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in DMSO)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Preparation: In the first column of the microtiter plate, add 100 µL of each compound at 2x the highest desired test concentration in CAMHB. Add 100 µL of sterile CAMHB to the remaining wells.[21]

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10. This creates a range of decreasing concentrations. Column 11 serves as a growth control (no drug), and column 12 as a sterility control (no bacteria).[21]

  • Inoculum Preparation: From an 18-24 hour culture plate, select several colonies and suspend them in saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final diluted inoculum to each well (columns 1-11). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[19]

Conclusion and Future Directions

This guide presents a predictive framework for comparing the biological activities of 6-bromo- and 6-chloro-[1][2][3]thiadiazolo[3,4-b]pyridine.

  • The 6-bromo-analogue is hypothesized to exhibit higher in vitro potency in anticancer and antimicrobial assays, driven by its greater lipophilicity and superior halogen bonding capabilities.

  • The 6-chloro-analogue may present a more advantageous overall drug profile, potentially combining good potency with enhanced metabolic stability and more favorable solubility.

Ultimately, the choice between a bromo and chloro substituent is context-dependent, relying on the specific biological target and the desired therapeutic profile. The protocols and rationale presented here provide a clear roadmap for the direct experimental validation required to elucidate the true potential of these promising compounds and guide the next steps in their development as novel therapeutic agents.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Online] Available at: [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Online] Available at: [Link]

  • Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. [Online] Available at: [Link]

  • UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Online] Available at: [Link]

  • MI - Microbiology. Broth Microdilution. [Online] Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Online] Available at: [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Online] Available at: [Link]

  • intactone. (2023). Important Differences between Bromine and Chlorine. [Online] Available at: [Link]

  • Nagl, M., et al. (2014). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. ResearchGate. [Online] Available at: [Link]

  • MDPI. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Online] Available at: [Link]

  • ACS Omega. (2024). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. [Online] Available at: [Link]

  • Summerfield, C., & Pattison, G. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Online] Available at: [Link]

  • Cervantes-García, D., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Online] Available at: [Link]

  • Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances. [Online] Available at: [Link]

  • ResearchGate. (2024). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. [Online] Available at: [Link]

  • Summerfield, C., & Pattison, G. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Online] Available at: [Link]

  • Cambridge Open Engage. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Online] Available at: [Link]

  • Siddiqui, N., et al. (2009). Thiadiazoles: Progress Report on Biological Activities. Journal of Chemical and Pharmaceutical Research. [Online] Available at: [Link]

  • PubMed. (2017). Design, synthesis and structure-activity relationship of 3,6-diaryl-7H-[1][2][18]triazolo[3,4-b][1][17][18]thiadiazines as novel tubulin inhibitors. [Online] Available at: [Link]

  • Matysiak, J. (2016). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. [Online] Available at: [Link]

  • Matysiak, J. (2016). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Online] Available at: [Link]

  • ResearchGate. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. [Online] Available at: [Link]

  • Growing Science. (2023). Synthesis and anticancer activity of new 3-R-6-(5-arylfuran-2-yl)-[1][2][18]triazolo[3,4-b][1][17][18]thiadiazoles. [Online] Available at: [Link]

  • PubMed Central. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Online] Available at: [Link]

  • ResearchGate. (2021). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. [Online] Available at: [Link]

  • PubMed Central. (2022). Biological activity of oxadiazole and thiadiazole derivatives. [Online] Available at: [Link]

  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. [Online] Available at: [Link]

  • PubMed. (2017). Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury. [Online] Available at: [Link]

  • PubMed. (2024). Extended structure-activity relationship studies of the[1][2][3]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants. [Online] Available at: [Link]

A Comparative Guide to the Photophysical Properties of Substituted Thiadiazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, understanding the nuanced interplay between molecular structure and photophysical properties is paramount. The thiadiazolo[3,4-b]pyridine scaffold has emerged as a promising electron-accepting core for the design of advanced fluorescent materials. Its rigid, planar structure and inherent electron-deficient nature make it an ideal building block for creating sophisticated donor-π-acceptor (D-π-A) systems with tunable optical and electronic characteristics. The strategic placement of various substituents on this core allows for precise control over key photophysical parameters, including absorption and emission wavelengths, fluorescence quantum yields, and solvatochromic behavior.

This guide provides an in-depth comparison of the photophysical properties of thiadiazolo[3,4-b]pyridines functionalized with different substituents. We will explore the causal relationships between the electronic nature of these substituents and the resulting photophysical outcomes, supported by experimental data from closely related heterocyclic systems. Furthermore, this guide details the robust experimental protocols required to validate these properties, ensuring scientific integrity and reproducibility.

The Thiadiazolo[3,4-b]pyridine Core: An Electron-Deficient Hub

The thiadiazolo[3,4-b]pyridine unit is a fused heterocyclic system where an electron-deficient 1,2,5-thiadiazole ring is annulated to a pyridine ring. This fusion results in a core with a strong propensity to accept electrons, a critical feature for the design of materials with intramolecular charge-transfer (ICT) characteristics. When electron-donating groups are attached to this core, typically at the 4- and 7-positions, photoexcitation can induce a significant shift of electron density from the donor to the thiadiazolo[3,4-b]pyridine acceptor. This ICT process is fundamental to the observed photophysical properties. An isomer, thiadiazolo[3,4-c]pyridine (PT), has been identified as a novel electron acceptor with a greater electron-accepting ability than the commonly used benzothiadiazole (BT), underscoring the potent acceptor strength of this class of heterocycles.[1]

G cluster_0 Photoexcitation and Intramolecular Charge Transfer (ICT) Ground_State Ground State (S₀) Donor-Acceptor System Excited_State Excited State (S₁) Intramolecular Charge Transfer Ground_State->Excited_State Absorption (hν) Emission Fluorescence Emission Excited_State->Emission Radiative Decay Non_Radiative_Decay Non-Radiative Decay Excited_State->Non_Radiative_Decay Heat, etc. Emission->Ground_State Non_Radiative_Decay->Ground_State

Caption: Intramolecular Charge Transfer (ICT) process in a donor-acceptor system.

Influence of Substituents on Photophysical Properties: A Comparative Analysis

Electron-Donating vs. Electron-Withdrawing Groups

The nature of the substituent plays a critical role in modulating the electronic structure and, consequently, the photophysical properties.

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NR₂), alkoxy (-OR), and alkyl (-R) groups increase the electron density of the donor part of the molecule. This leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra. Stronger donors generally induce larger red shifts. For instance, in a study of oxazolo[4,5-b]pyridine derivatives, the introduction of both electron-donating and electron-withdrawing groups led to an increase in the ground and excited state dipole moments, indicative of a strong charge transfer character in the fluorescence.[2]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density. Attaching an EWG to the donor part of a D-A system would generally be counterproductive for achieving strong ICT and efficient fluorescence. However, their placement on the acceptor core can further enhance its electron-accepting nature, though this can sometimes lead to fluorescence quenching.

The following table presents photophysical data for a series of push-pull chromophores based on the[1][3][4]oxadiazolo[3,4-b]pyrazine core, which is a close analogue of the thiadiazolo[3,4-b]pyridine system. This data effectively illustrates the impact of varying the electron-donating group and the π-conjugated linker.

Table 1: Photophysical Properties of Substituted[1][3][4]Oxadiazolo[3,4-b]pyrazine Derivatives in Dichloromethane[5]

Compound IDDonor Groupπ-Linkerλabs (nm)λem (nm)Stokes Shift (cm-1)ΦF
7a DiphenylaminoPhenylene50464038200.01
7b CarbazolePhenylene4255053780-
8a DiphenylaminoThienylene55771538500.01
8b CarbazoleThienylene46058545000.02

Note: ΦF for 7b was not emissive in this solvent. This data is for an analogous system and is presented to illustrate expected trends.

From this data, several key insights can be drawn:

  • Strength of the Donor: The diphenylamino group, being a stronger electron donor than carbazole, consistently leads to a significant red shift in both absorption and emission wavelengths (compare 7a with 7b , and 8a with 8b ).[5]

  • Nature of the π-Linker: Replacing the phenylene linker with a thienylene linker also results in a bathochromic shift. This is attributed to the better charge transfer characteristics of the thiophene ring compared to the phenyl ring.[5]

A similar trend is observed in D–π–A–π–D dyes based on the isomeric thiadiazolo[3,4-d]pyridazine core. A derivative with N,N-bis(4-methoxyphenyl)aniline donor groups exhibits an absorption maximum at 560 nm and an emission maximum at 650 nm in CH₂Cl₂.[3][4] Its analogue with diphenylaniline donors shows a blue-shifted absorption at 548 nm and a red-shifted emission at 755 nm.[3]

Solvatochromism: Probing the Excited State

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a hallmark of molecules with a significant difference in dipole moment between their ground and excited states. For D-A systems based on the thiadiazolo[3,4-b]pyridine core, a pronounced positive solvatochromism is expected, where the emission wavelength red-shifts as the solvent polarity increases. This is because the highly polar ICT excited state is stabilized to a greater extent by polar solvents than the less polar ground state.

The table below, using data from the same[1][3][4]oxadiazolo[3,4-b]pyrazine analogues, demonstrates this effect.

Table 2: Solvatochromic Effects on the Emission of[1][3][4]Oxadiazolo[3,4-b]pyrazine Derivatives[5]

Compound IDλem in n-heptane (nm)λem in 1,4-dioxane (nm)λem in CH₂Cl₂ (nm)
8a 635685715
8b 505540585

This data is for an analogous system and is presented to illustrate expected trends.

The significant red shift in the emission maximum for both compounds as the solvent polarity increases from n-heptane to dichloromethane confirms the strong ICT character of their excited states.[5]

Experimental Protocols for Photophysical Characterization

To ensure the trustworthiness and reproducibility of photophysical data, standardized and well-controlled experimental procedures are essential.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption (λabs) and emission (λem).

Methodology:

  • Sample Preparation: Prepare dilute solutions of the thiadiazolo[3,4-b]pyridine derivatives in spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile) with an absorbance value below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum against a solvent blank.

    • Identify the wavelength of the longest-wavelength absorption maximum (λabs).

  • Fluorescence Spectroscopy:

    • Use a calibrated spectrofluorometer.

    • Set the excitation wavelength at or near the λabs.

    • Record the emission spectrum, ensuring to scan a wide enough range to capture the entire emission profile.

    • Identify the wavelength of maximum fluorescence intensity (λem).

G cluster_0 Spectroscopic Measurement Workflow Start Prepare Dilute Sample (<0.1 Abs) UV_Vis Record Absorption Spectrum (UV-Vis Spectrophotometer) Start->UV_Vis Determine_lambda_abs Identify λ_abs UV_Vis->Determine_lambda_abs Fluorometer Excite at λ_abs (Spectrofluorometer) Determine_lambda_abs->Fluorometer Emission_Spectrum Record Emission Spectrum Fluorometer->Emission_Spectrum Determine_lambda_em Identify λ_em Emission_Spectrum->Determine_lambda_em End Data Acquired Determine_lambda_em->End

Caption: Workflow for absorption and emission spectra measurement.

Determination of Fluorescence Quantum Yield (ΦF)

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method): The comparative method using a well-characterized standard is the most common and reliable approach.

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the sample. The standard's absorption should also be in a similar region to the sample.

  • Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent at five different concentrations. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength.

  • Data Acquisition:

    • Measure the absorption spectra for all solutions.

    • Measure the fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Integrate the area under the emission spectra for both the sample and the standard at each concentration.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the sample and standard (if different, otherwise this term is 1).

Conclusion

The thiadiazolo[3,4-b]pyridine core is a powerful electron-accepting unit for the construction of novel fluorescent materials. The photophysical properties of its derivatives can be systematically tuned through the judicious selection of substituents. Electron-donating groups and π-conjugated linkers that facilitate intramolecular charge transfer are key to achieving red-shifted emission and high fluorescence quantum yields. The pronounced solvatochromism of these compounds is a direct consequence of their large change in dipole moment upon photoexcitation, making them sensitive probes of their local environment. The experimental protocols outlined in this guide provide a robust framework for the accurate and reproducible characterization of these promising materials, paving the way for their application in diverse fields such as organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensing.

References

  • Chmovzh, T.N., Kudryashev, T.A., & Rakitin, O.A. (2022). 4,4′-([1][3][4]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Molbank, 2022(4), M1479. [Link]

  • ResearchGate. (2022). (PDF) 4,4′-([1][3][4]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). [Link]

  • Košmrlj, B., et al. (2020). Synthesis, photophysical and nonlinear optical properties of[1][3][4]oxadiazolo[3,4-b]pyrazine-based push-pull chromophores. Dyes and Pigments, 183, 108722. [Link]

  • Kudryashev, T.A., et al. (2024).[1][3][4]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2024(1), M1804. [Link]

  • Ming, S., et al. (2015). Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap. ACS Applied Materials & Interfaces, 7(21), 11089–11098. [Link]

  • Suder, M., et al. (2007). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry, 192(2-3), 188-196. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structure of 6-bromo-thiadiazolo[3,4-b]pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the thiadiazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif. Its unique electronic properties and potential for diverse functionalization make it a cornerstone for developing novel therapeutic agents and functional materials. The 6-bromo derivative, in particular, serves as a versatile precursor for a variety of cross-coupling and substitution reactions. However, the introduction of new substituents necessitates a rigorous and unequivocal validation of the resulting molecular structure. Misinterpretation of analytical data can lead to costly and time-consuming setbacks in research and development.

This guide provides an in-depth, comparative analysis of the primary analytical workflows for validating the structures of reaction products derived from 6-bromo-thiadiazolo[3,4-b]pyridine. We will explore two of the most common reaction pathways—Suzuki-Miyaura coupling and nucleophilic aromatic substitution—and detail the expected outcomes and the analytical methodologies required for their unambiguous confirmation. This document is structured to provide not just protocols, but the underlying scientific rationale to empower researchers to make informed decisions in their analytical strategies.

The Critical Juncture: Comparing Reaction Pathways

The reactivity of the 6-bromo-thiadiazolo[3,4-b]pyridine is dominated by the nature of the carbon-bromine bond, which allows for two primary, and mechanistically distinct, avenues for substitution: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The choice of reaction pathway dictates the nature of the product and, consequently, the nuances of its structural validation.

G cluster_0 Reaction Pathways Start 6-bromo-thiadiazolo[3,4-b]pyridine Suzuki Suzuki-Miyaura Coupling (e.g., with Phenylboronic Acid) Start->Suzuki Pd Catalyst, Base SNAr Nucleophilic Aromatic Substitution (e.g., with Piperidine) Start->SNAr Nucleophile, Heat Product_A Product A: 6-phenyl-thiadiazolo[3,4-b]pyridine Suzuki->Product_A Product_B Product B: 6-(piperidin-1-yl)-thiadiazolo[3,4-b]pyridine SNAr->Product_B

Figure 1: Competing reaction pathways for the functionalization of 6-bromo-thiadiazolo[3,4-b]pyridine.

Part 1: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, often utilized to introduce aryl or vinyl substituents.[1][2] In the context of our parent compound, reacting 6-bromo-thiadiazolo[3,4-b]pyridine with an arylboronic acid, such as phenylboronic acid, is a common strategy.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromo-thiadiazolo[3,4-b]pyridine (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and ethanol (e.g., 3:1 ratio).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Structural Validation Workflow for 6-phenyl-thiadiazolo[3,4-b]pyridine

G Start Crude Product A NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Primary Confirmation MS High-Resolution Mass Spectrometry (HRMS) Start->MS Molecular Formula Confirmation Xray Single-Crystal X-ray Diffraction (if suitable crystals form) Start->Xray Unambiguous Proof Final Validated Structure: 6-phenyl-thiadiazolo[3,4-b]pyridine NMR->Final MS->Final Xray->Final

Figure 2: Analytical workflow for the validation of the Suzuki-Miyaura coupling product.

Comparative Data Analysis: Suzuki Product
Analytical TechniqueExpected Observations for 6-phenyl-thiadiazolo[3,4-b]pyridineRationale and Key Insights
¹H NMR Disappearance of the singlet for the proton at the 6-position of the starting material. Appearance of new aromatic signals corresponding to the phenyl group (typically in the range of 7.4-7.8 ppm). A downfield shift of the remaining pyridine proton is also expected.The substitution of the bromine atom with a phenyl group will introduce a new set of aromatic protons, providing clear evidence of a successful reaction.
¹³C NMR Disappearance of the carbon signal associated with the C-Br bond. Appearance of new aromatic carbon signals. The carbon atom at the 6-position will now be bonded to the phenyl group, and its chemical shift will change significantly.The change in the chemical shift of the carbon at the point of substitution is a definitive indicator of bond formation.
HRMS (ESI-TOF) The mass spectrum will show a molecular ion peak corresponding to the exact mass of the coupled product. The isotopic pattern will no longer show the characteristic 1:1 ratio of bromine isotopes.High-resolution mass spectrometry provides the elemental composition, confirming the replacement of bromine with the phenyl group.
X-ray Crystallography Provides the definitive, three-dimensional structure of the molecule, confirming the connectivity of the phenyl group at the 6-position.[3]While not always feasible, a crystal structure is the gold standard for structural elucidation.

Part 2: The Nucleophilic Aromatic Substitution (SNAr) Approach

Nucleophilic aromatic substitution is an alternative pathway for the functionalization of electron-deficient aromatic rings, such as the pyridine moiety in our scaffold.[4][5] The reaction of 6-bromo-thiadiazolo[3,4-b]pyridine with a nucleophile like a secondary amine (e.g., piperidine) is a representative example.

Experimental Protocol: Nucleophilic Aromatic Substitution
  • Reagent Combination: In a sealed tube, combine 6-bromo-thiadiazolo[3,4-b]pyridine (1.0 eq.) and the nucleophile, such as piperidine (2.0-3.0 eq.).

  • Solvent and Conditions: The reaction can be run neat or in a high-boiling polar aprotic solvent like DMSO or DMF. Heat the mixture to a temperature ranging from 100 to 150 °C.[6]

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent.

  • Purification: The crude product is then purified using column chromatography.

Structural Validation Workflow for 6-(piperidin-1-yl)-thiadiazolo[3,4-b]pyridine

G Start Crude Product B NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Primary Confirmation MS High-Resolution Mass Spectrometry (HRMS) Start->MS Molecular Formula Confirmation Xray Single-Crystal X-ray Diffraction (if suitable crystals form) Start->Xray Unambiguous Proof Final Validated Structure: 6-(piperidin-1-yl)-thiadiazolo[3,4-b]pyridine NMR->Final MS->Final Xray->Final

Sources

A Comparative Guide to Alternative Reagents for the Synthesis of 6-Substituted-Thiadiazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiadiazolo[3,4-b]pyridine Scaffold

The thiadiazolo[3,4-b]pyridine ring system is a privileged heterocyclic scaffold in modern medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties, arising from the fusion of an electron-deficient thiadiazole ring with a pyridine core, make it a sought-after motif for the design of novel pharmaceuticals and functional organic materials. The substituent at the 6-position is a critical handle for modulating the scaffold's physicochemical properties, biological activity, and target selectivity. Consequently, the development of efficient and versatile synthetic routes to access diverse 6-substituted analogues is of paramount importance for researchers in drug discovery and chemical biology.

This guide provides an in-depth comparison of synthetic strategies for preparing 6-substituted-thiadiazolo[3,4-b]pyridines. We will first detail the benchmark cyclocondensation approach and then explore a more flexible, modern strategy involving late-stage functionalization of a halogenated intermediate. This alternative approach utilizes powerful palladium-catalyzed cross-coupling reactions—specifically the Buchwald-Hartwig amination and Suzuki-Miyaura coupling—as alternative "reagents" or reaction systems to achieve unparalleled structural diversity.

Benchmark Method: Cyclocondensation of Diaminopyridines

The classical and most direct method for constructing the thiadiazolo[3,4-b]pyridine core is the cyclocondensation of an appropriately substituted ortho-diaminopyridine with a sulfur electrophile. This approach is robust for creating the core scaffold but offers limited flexibility for introducing diversity at the 6-position, as the substituent must be present on the starting pyridine ring.

Reaction Principle and Mechanism

The reaction proceeds via the condensation of a 6-substituted-pyridine-2,3-diamine with a sulfur transfer reagent, such as thionyl chloride (SOCl₂). The mechanism involves a two-fold dehydration reaction where the nucleophilic amino groups attack the electrophilic sulfur atom, leading to the formation of the fused five-membered thiadiazole ring.

Cyclocondensation_Mechanism cluster_0 Reactants cluster_1 Intermediate cluster_2 Product Reactants 6-Substituted- Pyridine-2,3-diamine + Thionyl Chloride (SOCl₂) Intermediate N-Sulfinyl Imine Intermediate Reactants->Intermediate Condensation (-H₂O) Product 6-Substituted- Thiadiazolo[3,4-b]pyridine Intermediate->Product Intramolecular Cyclization (-H₂O) Synthetic_Workflow Start 6-Halo-Pyridine- 2,3-Diamine Core_Synth Benchmark Synthesis: Cyclocondensation with SOCl₂ Start->Core_Synth Intermediate Key Intermediate: 6-Halo-Thiadiazolo[3,4-b]pyridine Core_Synth->Intermediate Decision Select Functionalization Reagent Intermediate->Decision BH_Reaction Buchwald-Hartwig Amination (Amine + Pd Catalyst) Decision->BH_Reaction C-N Bond Suzuki_Reaction Suzuki-Miyaura Coupling (Boronic Acid + Pd Catalyst) Decision->Suzuki_Reaction C-C Bond Product_Amine 6-Amino-Substituted Product BH_Reaction->Product_Amine Product_Aryl 6-Aryl/Heteroaryl-Substituted Product Suzuki_Reaction->Product_Aryl Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + R-X AmineCoord Amine Coordination OxAdd->AmineCoord + R'₂NH, Base (- HX) RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Product (R-NR'₂) Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + R-X Transmetal Transmetalation OxAdd->Transmetal + R'-B(OH)₂, Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product (R-R')

A Comparative Guide to Benchmarking Novel Emitter Materials for OLEDs: The Case of 6-bromo-thiadiazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of next-generation Organic Light-Emitting Diodes (OLEDs) hinges on the discovery and optimization of novel organic semiconductor materials.[1] These materials must exhibit superior efficiency, stability, and lifetime to push the boundaries of display and lighting technologies.[1] This guide provides a comprehensive framework for evaluating the performance of a nascent class of materials, 6-bromo-thiadiazolo[3,4-b]pyridine derivatives, as potential emitters in OLEDs.

While specific experimental data for this exact molecular structure is not yet prevalent in published literature, we can establish a robust benchmarking methodology by drawing comparisons with well-characterized classes of heterocyclic and sulfur-containing compounds.[2] This document will detail the critical performance indicators, outline rigorous experimental protocols for material characterization and device fabrication, and provide a comparative analysis against established emitter technologies.

The Molecular Design Rationale: Thiadiazolo[3,4-b]pyridine Core

The thiadiazolo[3,4-b]pyridine core is an intriguing candidate for OLED emitters due to its inherent electronic properties. The fusion of an electron-deficient thiadiazole ring with a pyridine ring is expected to create a system with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which is beneficial for electron injection and transport.[3] The incorporation of a sulfur atom can also enhance intermolecular interactions and potentially influence the photophysical properties.[2]

The strategic inclusion of a bromine atom at the 6-position can serve multiple purposes:

  • Tuning Electronic Properties: The electron-withdrawing nature of bromine can further lower the HOMO and LUMO energy levels, potentially leading to blue-shifted emission.

  • Enhancing Intersystem Crossing: The heavy-atom effect of bromine can promote spin-orbit coupling, which is a key factor in developing efficient phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters.[4]

  • Synthetic Handle: The bromine atom provides a reactive site for further chemical modification, allowing for the facile introduction of various functional groups to fine-tune the material's properties.

Benchmarking Against Established Emitter Classes

To be considered a viable candidate, any new material must be benchmarked against the three generations of OLED emitters: fluorescent, phosphorescent, and TADF materials.[5]

Emitter GenerationMechanismMax. Internal Quantum Efficiency (IQE)AdvantagesDisadvantages
1st Gen: Fluorescence Radiative decay of singlet excitons~25%Good stability, simple molecular designLow theoretical efficiency
2nd Gen: Phosphorescence Radiative decay of triplet excitons (requires heavy metal)~100%High efficiencyUse of expensive and rare metals (e.g., Iridium, Platinum)[3]
3rd Gen: TADF Reverse intersystem crossing from triplet to singlet excitons~100%High efficiency, metal-freeCan suffer from stability issues and complex molecular design

A placeholder for 6-bromo-thiadiazolo[3,4-b]pyridine derivatives would be evaluated based on its experimentally determined photophysical properties to ascertain which generation it aligns with.

Key Performance Indicators and Experimental Evaluation

A thorough evaluation of 6-bromo-thiadiazolo[3,4-b]pyridine derivatives requires a multi-faceted approach encompassing photophysical, thermal, and electrochemical characterization, culminating in device fabrication and testing.

Photophysical Properties

The photophysical properties of a potential OLED emitter are paramount to its performance. Key parameters to be measured include:

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: These measurements determine the material's absorption and emission wavelengths, providing insight into the color of the emitted light.

  • Photoluminescence Quantum Yield (PLQY): This quantifies the efficiency of the emissive process in the solid state.

  • Transient Photoluminescence Spectroscopy: This technique is used to measure the excited-state lifetime and differentiate between fluorescence, phosphorescence, and TADF mechanisms.

Electrochemical Properties

Cyclic voltammetry is the primary technique used to determine the HOMO and LUMO energy levels of the material. These values are crucial for assessing the energy barriers for charge injection from the transport layers in an OLED device.

Thermal Properties

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability and glass transition temperature of the material. High thermal stability is essential for ensuring the long-term operational lifetime of an OLED device.

Experimental Protocols

Synthesis of 6-bromo-thiadiazolo[3,4-b]pyridine Derivatives

Diagram: Proposed Synthetic Pathway

G cluster_start Starting Materials cluster_reaction1 Thiadiazole Ring Formation cluster_intermediate Intermediate cluster_reaction2 Bromination cluster_product Final Product Pyridine Diamine Pyridine Diamine Reaction with Thionyl Chloride Reaction with Thionyl Chloride Pyridine Diamine->Reaction with Thionyl Chloride Thiadiazolo[3,4-b]pyridine Thiadiazolo[3,4-b]pyridine Reaction with Thionyl Chloride->Thiadiazolo[3,4-b]pyridine Reaction with NBS Reaction with NBS Thiadiazolo[3,4-b]pyridine->Reaction with NBS 6-bromo-thiadiazolo[3,4-b]pyridine 6-bromo-thiadiazolo[3,4-b]pyridine Reaction with NBS->6-bromo-thiadiazolo[3,4-b]pyridine

Caption: A plausible synthetic route to 6-bromo-thiadiazolo[3,4-b]pyridine derivatives.

OLED Device Fabrication

A standard protocol for fabricating a multi-layer OLED via thermal evaporation in a high-vacuum chamber is as follows:[5]

  • Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.[5][8] This is followed by UV-ozone treatment to enhance the work function of the ITO.[5]

  • Hole Injection Layer (HIL) Deposition: A material with a high work function, such as molybdenum oxide (MoO₃), is deposited onto the ITO anode.[5]

  • Hole Transport Layer (HTL) Deposition: A suitable hole-transporting material, such as NPB, is then deposited.

  • Emissive Layer (EML) Deposition: The 6-bromo-thiadiazolo[3,4-b]pyridine derivative is deposited as the emissive layer. This can be done as a neat film or doped into a host material.

  • Electron Transport Layer (ETL) Deposition: An electron-transporting material, such as TPBi, is deposited.

  • Electron Injection Layer (EIL) Deposition: A thin layer of a low work function material, such as lithium fluoride (LiF), is deposited.[8]

  • Cathode Deposition: A metal cathode, typically aluminum (Al), is deposited to complete the device.[8]

Diagram: OLED Device Architecture

G cluster_device OLED Device Structure Cathode Cathode (Al) EIL Electron Injection Layer (LiF) EIL->Cathode ETL Electron Transport Layer (e.g., TPBi) ETL->EIL EML Emissive Layer (6-bromo-thiadiazolo[3,4-b]pyridine derivative) EML->ETL HTL Hole Transport Layer (e.g., NPB) HTL->EML HIL Hole Injection Layer (e.g., MoO₃) HIL->HTL Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: A typical multilayer OLED device structure.

Device Performance Characterization

Once fabricated, the OLED devices must be characterized to determine their performance. This involves measuring:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: These measurements provide information about the device's turn-on voltage, brightness, and current efficiency.

  • External Quantum Efficiency (EQE): This is a critical metric that measures the percentage of electrons injected into the device that result in emitted photons.

  • Electroluminescence (EL) Spectrum: This confirms the color of the light emitted from the device and allows for the calculation of CIE color coordinates.

  • Operational Lifetime: The device is operated at a constant current or brightness to determine its stability and lifetime (e.g., LT50, the time it takes for the luminance to decrease to 50% of its initial value).

Comparative Data of Existing Heterocyclic Emitters

To provide a context for the potential performance of 6-bromo-thiadiazolo[3,4-b]pyridine derivatives, the table below summarizes the performance of OLEDs based on other heterocyclic emitting materials.

Emitter Material ClassColorMax. EQE (%)Luminance (cd/m²)Current Efficiency (cd/A)Reference
Carbazole DerivativesGreenish-Blue9.5413020[8]
Thienopyrroledione DerivativesGreenish-Blue1.517294.5[8]
Phenathroimidazole Derivatives (non-doped)Deep-Blue6.212,9845.9[9]
Platinum(II) ComplexesBlue-Green to Red--4.71 - 4.88[10]
Perylene Diimide DerivativesDeep-Red---[11]

This table provides a benchmark against which the performance of OLEDs incorporating 6-bromo-thiadiazolo[3,4-b]pyridine derivatives can be compared.

Conclusion and Future Outlook

The exploration of novel heterocyclic systems like 6-bromo-thiadiazolo[3,4-b]pyridine is crucial for the advancement of OLED technology.[3] By systematically characterizing their photophysical, electrochemical, and thermal properties and fabricating and testing OLED devices, a comprehensive understanding of their potential can be achieved. The benchmarking framework outlined in this guide provides a clear pathway for researchers to evaluate the viability of these and other new materials, ultimately paving the way for the next generation of high-performance OLEDs.

References

  • A Comparative Guide to Benchmarking Novel Materials for OLEDs: The Case of 4-amino-2,3,5-trimethylphenol. Benchchem.
  • A Comparative Guide to OLED Emitter Technologies: Evaluating Alternatives to Conventional Fluorophores. Benchchem.
  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. Available at: [Link]

  • US20110049488A1 - Heterocyclic compound and organic light-emitting device including the same. Google Patents.
  • Synthesis of Heterocycles for OLED Applications. IRIS. Available at: [Link]

  • Benchmarking OLED Performance in Low-Temperature Conditions. Patsnap Eureka. Available at: [Link]

  • Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • Researchers use graphene nanorods to design OLED emitters. Graphene-Info. Available at: [Link]

  • Synthesis of heterocycles for OLED applications. CORE. Available at: [Link]

  • Recent advances in efficient emissive materials-based OLED applications: a review. Springer. Available at: [Link]

  • Synthesis, photophysical and nonlinear optical properties of[1][3][5] oxadiazolo[3,4-b]pyrazine-based. Elsevier. Available at: [Link] 12.[1][3][5]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. MDPI. Available at: [Link]

  • (E)-4-(2-(7-Bromo-[1][3][5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. MDPI. Available at: [Link]

  • Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1][8][12]thiadiazole Derivatives. Nature.com. Available at: [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. PubMed Central. Available at: [Link]

  • First Synthesis of the Novel Triazolo[3,4-b][1][8][12]Thiadiazoles and Triazolo[3,4-b][1][8][12]Thiadiazines Linked Chromeno[2,3-b]Pyridine. Taylor & Francis Online. Available at: [Link]

  • Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap. PubMed. Available at: [Link]

  • CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone. Google Patents.
  • Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs): A Computational Study. PubMed Central. Available at: [Link]

  • Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. Dalton Transactions (RSC Publishing). Available at: [Link] 21.[1][3][5]Thiadiazolo[3,4- d]Pyridazine as an Internal Acceptor in the D-A-π-A Organic Sensitizers for Dye-Sensitized Solar Cells. PubMed. Available at: [Link]

  • Perylene diimide derivatives as red and deep red-emitters for fully solution processable OLEDs. RSC Publishing. Available at: [Link]

  • Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PubMed Central. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-Thiadiazolo[3,4-b]Pyridine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiadiazolo[3,4-b]Pyridine Scaffold - A Privileged Heterocycle in Drug Discovery

The fusion of a thiadiazole and a pyridine ring creates the thiadiazolo[3,4-b]pyridine heterocyclic system, a scaffold that has garnered interest in medicinal chemistry. This core structure is a bioisostere of purine, allowing it to interact with a wide range of biological targets, particularly protein kinases.[1] Derivatives of similar fused heterocyclic systems, such as triazolo-thiadiazoles and pyrazolo-pyridines, have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Kinase inhibition is a prominent mechanism of action for many pyridine-containing heterocycles, making the thiadiazolo[3,4-b]pyridine scaffold a promising starting point for the design of novel therapeutic agents.[3]

The Strategic Importance of the 6-Bromo Substitution: A Medicinal Chemistry Perspective

The introduction of a bromine atom at the 6-position of the thiadiazolo[3,4-b]pyridine ring is a deliberate synthetic modification aimed at enhancing the pharmacological profile of the parent molecule. Halogenation is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties.[4]

Key Influences of the Bromo-Substituent:

  • Increased Lipophilicity: The bromine atom significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and cellular uptake. This is a critical factor for reaching intracellular targets like kinases.

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can influence the electron distribution within the heterocyclic ring system. This can alter the pKa of nearby nitrogen atoms, affecting their ability to form hydrogen bonds with the target protein.

  • Formation of Halogen Bonds: Bromine can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen and nitrogen in the active site of a protein.[4] This can contribute to a higher binding affinity and improved selectivity.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.[4]

The choice of bromine over other halogens is often a balance of these effects. It is more lipophilic than chlorine and fluorine and is a better halogen bond donor than chlorine. These properties make the 6-bromo substitution a compelling modification for enhancing the potency and drug-like properties of thiadiazolo[3,4-b]pyridine analogs.

Comparative Analysis: SAR of Substituted Thiadiazolo[3,4-b]Pyridine Analogs

While specific data for a wide range of 6-bromo-thiadiazolo[3,4-b]pyridine analogs is limited in publicly available literature, we can infer the SAR by examining related structures and general principles. The following table summarizes the expected impact of substitutions at various positions, with a focus on kinase inhibition.

Position of SubstitutionType of SubstituentExpected Impact on Kinase Inhibitory ActivityRationale
6-position (Pyridine ring) Bromo (Br) Potentially High Activity Increases lipophilicity for better cell penetration. Can form halogen bonds in the kinase hinge region. Blocks metabolic pathways.[4]
Chloro (Cl)Moderate to High ActivitySimilar to bromo but with lower lipophilicity and weaker halogen bonding potential.
Methyl (CH₃)Variable ActivityCan provide favorable van der Waals interactions but may also introduce steric hindrance depending on the pocket size.
Methoxy (OCH₃)Variable ActivityCan act as a hydrogen bond acceptor. Its bulkiness can be a determining factor.
Other positions on the Pyridine ring Small alkyl or aryl groupsCan enhance binding through hydrophobic interactions.Fills hydrophobic pockets in the ATP-binding site.
Hydrogen bond donors/acceptorsCan increase potency and selectivity.Forms specific interactions with key residues in the kinase active site.
Thiadiazole ring Substituents are generally not explored in this fused system---The fused nature of the ring system limits substitution possibilities without significant synthetic modifications.

Inference from Related Scaffolds:

Studies on isothiazolo[4,3-b]pyridines as cyclin G associated kinase (GAK) inhibitors have shown that substitution patterns on the pyridine ring are critical for activity.[5] Similarly, research on pyrazolo[3,4-b]pyridines as kinase inhibitors highlights the importance of substituents on the pyridine moiety for achieving high potency and selectivity.[3][6] These findings support the hypothesis that the 6-position of the thiadiazolo[3,4-b]pyridine ring is a key site for modification to optimize kinase inhibitory activity.

Experimental Protocols: A Framework for Evaluation

To validate the therapeutic potential of novel 6-bromo-thiadiazolo[3,4-b]pyridine analogs, a systematic experimental workflow is essential.

A. Synthesis of 6-Bromo-Thiadiazolo[3,4-b]Pyridine Analogs

The synthesis of the core scaffold can be approached through multi-step reactions starting from commercially available pyridine derivatives. A plausible synthetic route is outlined below.

A 2-amino-5-bromopyridine B 2-amino-5-bromo-3-thiocyanatopyridine A->B Thiocyanation C 6-bromo-[1,2,4]thiadiazolo[3,4-b]pyridin-2-amine B->C Cyclization D Target 6-bromo-thiadiazolo[3,4-b]pyridine analogs C->D Further derivatization cluster_0 Kinase Reaction cluster_1 ADP Detection A Compound + Kinase + Substrate + ATP B Incubation A->B C Add ADP-Glo™ Reagent B->C D Add Kinase Detection Reagent C->D E Measure Luminescence D->E F Calculate IC₅₀ E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 6-bromo-thiadiazolo[3,4-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic placement of the bromine atom is anticipated to confer advantageous physicochemical and pharmacological properties, potentially leading to potent and selective drug candidates. The SAR insights presented in this guide, although inferred from related systems, provide a rational basis for the design and synthesis of a focused library of analogs.

Future work should concentrate on the synthesis of a diverse set of 6-bromo-thiadiazolo[3,4-b]pyridine derivatives with various substitutions at other positions of the pyridine ring. Systematic screening of these compounds against a broad panel of kinases will be essential to identify the most promising leads and to build a comprehensive SAR for this novel scaffold. Subsequent cell-based assays and in vivo studies will be necessary to validate their therapeutic potential.

References

  • T[2][6][7]hiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. (n.d.). MDPI. Retrieved from [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Annals of Medical and Health Sciences Research, 12(1), 49-59.
  • 6-Phenyl-3-(4-pyridyl)-1,2,4-triazolo-[3,4-b]t[4][7][8]hiadiazole: synthesis, experimental, theoretical characterization and biological activities. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 606-615.

  • Introducing bromine to the molecular structure as a strategy for drug design. (2022). Journal of Medical Science, 91(3), e793.
  • Pyrazolopyridine derivatives as anticancer agent. (2011). Google Patents.
  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. (2015). MedChemComm, 6(9), 1666-1672.
  • T[2][6][7]hiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. (2023). Molbank, 2023(1), M1539.

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. (2024). Molecules, 29(5), 978.
  • Structure activity relationship features of pyridine-1,3,4-thiadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). (2004). Bioorganic & Medicinal Chemistry Letters, 14(22), 5571-5574.
  • First Synthesis of the Novel Triazolo[3,4-b]T[4][7][8]hiadiazoles and Triazolo[3,4-b]T[4][7][8]hiadiazines Linked Chromeno[2,3-b]Pyridine. (2020). Polycyclic Aromatic Compounds, 42(4), 1-17.

  • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024). Chemistry, 6(1), 23.
  • 1,3,4-Thiadiazole Based Anticancer Agents. (2018). Current Topics in Medicinal Chemistry, 18(23), 2013-2034.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences, 24(13), 10831.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). Scientific Reports, 14(1), 896.
  • Synthesis, spectroscopic and biological activity of 3-(pyridin-4-yl)-t[2][4][7]riazolo[3,4-b]t[4][7][8]hiadiazole derivatives. (2015). Advanced Applied Science Research, 6(3), 64-71.

  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. (2020). Molecules, 25(21), 5005.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-bromo-thiadiazolo[3,4-b]pyridine

A Researcher's Guide to the Proper Disposal of 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine

In the fast-paced environment of pharmaceutical research and development, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper management and disposal of compounds such as 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine are not merely procedural afterthoughts; they are critical components of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this halogenated heterocyclic compound, ensuring that your laboratory practices align with the highest standards of safety and scientific integrity.

Compound Profile and Hazard Assessment

6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine is a solid heterocyclic compound. While specific hazard data for this exact molecule is not extensively published, its structure—containing a brominated pyridine ring fused with a thiadiazole—necessitates a cautious approach. Structurally similar compounds, such as other brominated pyridines and thiadiazole derivatives, are known to be irritants, potentially harmful if swallowed or inhaled, and may pose long-term risks to aquatic environments.[4][5][6]

The presence of bromine classifies waste containing this compound as halogenated organic waste . This is a critical distinction, as mixing halogenated and non-halogenated waste streams can needlessly increase disposal costs and complicate the disposal process.[7]

Table 1: Hazard Assessment and Key Data for 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine and Analogs

PropertyValue / ClassificationRationale / Source Analogy
Physical Form SolidAnalogous brominated heterocyclic compounds are typically solids at room temperature.[8][9]
GHS Hazard Classifications (Inferred) Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)Based on hazard statements for similar structures like 6-Bromo-1H-pyrazolo[3,4-b]pyridine (H302, H315, H319, H335).
Primary Hazards Irritation to skin, eyes, and respiratory tract. Potential for environmental toxicity.Common hazards associated with functionalized thiadiazoles and brominated aromatics.[4][5]
Waste Classification Halogenated Organic WastePresence of bromine atom.[7]
The Disposal Decision Workflow: A Step-by-Step Approach

The cardinal rule of chemical waste management is segregation at the source. This workflow is designed to guide the user from the moment waste is generated to its final, secure containment, preventing accidental reactions and ensuring regulatory compliance.

DisposalWorkflowstartWaste Generation(Pure compound, solutions, or contaminated materials)ppeStep 1: Don Appropriate PPE- Nitrile Gloves- Safety Goggles (EN166)- Lab Coatstart->ppeAlways Start HerecharCharacterize Waste Stream- Solid or Liquid?- Pure or Mixture?- Acutely Hazardous?solidSolid Waste Pathchar->solidSolid(e.g., unused reagent, contaminated filter paper)liquidLiquid Waste Pathchar->liquidLiquid(e.g., reaction mother liquor, contaminated solvent)container_solidStep 2: Containment (Solid)- Use a dedicated, labeled, wide-mouth polyethylene or glass container.solid->container_solidcontainer_liquidStep 2: Containment (Liquid)- Use a dedicated, labeled, sealable polyethylene or glass waste container.liquid->container_liquidppe->charsegregateStep 3: Segregate asHALOGENATED ORGANIC WASTEcontainer_solid->segregatecontainer_liquid->segregatelabelStep 4: Label Container- 'Hazardous Waste'- Full Chemical Name- Hazard Pictograms- Accumulation Start Datesegregate->labelstorageStep 5: Secure Storage- Store in a designated, ventilated, secondary containment area.- Away from incompatibles (strong acids/bases, oxidizers).label->storageendStep 6: Arrange for Disposal- Contact institutional EHS for pickup.- Preferred Method: High-Temperature Incineration.storage->end

Caption: Disposal decision workflow for 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine.

Detailed Disposal Protocols

The following protocols provide the necessary detail for each stage of the disposal process.

Before handling the compound or its waste, ensure a safe working environment.

  • Work Area: Always handle 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine and its waste within a certified chemical fume hood to minimize inhalation exposure.

  • Eye Protection: Wear chemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended when handling pure solid or concentrated solutions.

  • Protective Clothing: A buttoned laboratory coat is mandatory. Ensure exposed skin is covered.

Proper containment is crucial to prevent leaks and reactions.

  • Choose the Right Container:

    • Solid Waste: Use a clearly labeled, wide-mouth container made of high-density polyethylene (HDPE) or glass. This facilitates the easy transfer of solid materials like contaminated filter paper, weighing boats, or gloves.

    • Liquid Waste: Use a sealable, vented container made of HDPE or glass. Do not use metallic containers, as the compound or its solutions may be corrosive.[10]

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine" and any other components (e.g., solvents).

    • Appropriate hazard pictograms (e.g., irritant, harmful).

    • The date you first added waste to the container (accumulation start date).

  • Segregation: This waste must be collected in a container designated for Halogenated Organic Waste .[7][10] Do not mix with non-halogenated solvents (like acetone, hexane, or methanol), as this will force the entire volume to be treated as more expensive halogenated waste.[7]

  • Container Management:

    • Keep waste containers closed at all times, except when adding waste.[11]

    • Do not fill containers beyond 90% capacity to allow for vapor expansion.[10]

    • Store the container in a designated satellite accumulation area, which should have secondary containment (e.g., a spill tray).

The chemical nature of this compound dictates the appropriate final disposal method.

  • Preferred Method - Incineration: Due to the presence of bromine, high-temperature incineration is the environmentally preferred and regulatory-mandated method of disposal.[2] Incineration at temperatures around 1200 K (927°C) ensures the complete destruction of the organic molecule, preventing the formation of toxic and persistent byproducts like dioxins and furans.[2] Hazardous waste incinerators must meet a destruction and removal efficiency (DRE) of 99.99% or higher as mandated by the Environmental Protection Agency (EPA).[12][13]

  • Landfill is Prohibited: Direct landfilling of untreated halogenated organic waste is not a permissible disposal route due to its potential to leach into soil and groundwater.

  • Contacting Professionals: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][11] They will ensure the waste is transported and processed in compliance with all local and national regulations, such as those set by the EPA and the Occupational Safety and Health Administration (OSHA).[1][14][15]

Emergency Preparedness: Spill and Exposure Procedures

Accidents can happen, and preparedness is key to mitigating their impact.

  • Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.[3]

  • Control Vapors: Ensure the fume hood is operational to capture any dust or vapors.

  • Contain the Spill: For a small, manageable solid spill, gently cover it with an inert absorbent material like vermiculite or sand.[16] Avoid raising dust.

  • Cleanup:

    • Wearing appropriate PPE, carefully sweep the absorbed material into a designated hazardous waste container.[16]

    • Decontaminate the spill area with a mild detergent and water, collecting the cleaning materials as hazardous waste.[3]

  • Reporting: Report all spills to your laboratory supervisor and institutional EHS office.[3]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek immediate medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes.[3][4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to this guide, researchers can ensure that the disposal of 6-bromo-[1][2][3]thiadiazolo[3,4-b]pyridine is handled with the same level of precision and care as its synthesis, safeguarding personnel, protecting the environment, and upholding the integrity of the scientific enterprise.

References

  • Hazardous Waste - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]

  • Bromine in orgo lab SOP . Environmental Health and Safety at Providence College. [Link]

  • Chemical Spill Procedures . Princeton University Environmental Health and Safety. [Link]

  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration . U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste - Standards . Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]

  • Thiazole 500 SC Safety Data Sheet . Villa Crop Protection. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Waste Combustors: National Emission Standards for Hazardous Air Pollutants (NESHAP) . U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Spill Procedures . University of Toronto Environmental Health & Safety. [Link]

  • Chemical Spill Procedures . University of Toronto Environmental Health & Safety. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management Environmental Group, Inc. [Link]

  • 40 CFR Part 264 Subpart O -- Incinerators . U.S. Government Publishing Office. [Link]

  • Guidance Manual for Hazardous Waste Incinerator Permits . U.S. Environmental Protection Agency (EPA). [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • 6-Bromo-3-pyridinecarboxaldehyde . PubChem. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.